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  • Product: 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine oxalate
  • CAS: 1448137-78-7

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Structure Elucidation of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine Oxalate

Foreword: The Chemical Significance of the Tetrahydropyrido[4,3-d]pyrimidine Scaffold The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine core is a privileged heterocyclic scaffold of considerable interest in medicinal chemist...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Chemical Significance of the Tetrahydropyrido[4,3-d]pyrimidine Scaffold

The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine core is a privileged heterocyclic scaffold of considerable interest in medicinal chemistry and drug discovery. This bicyclic structure, featuring a partially saturated pyridine ring fused to a pyrimidine, serves as a key pharmacophore and a versatile synthetic intermediate. Its structural rigidity and the specific spatial arrangement of its nitrogen atoms make it an ideal framework for designing selective inhibitors of various enzymes, particularly protein kinases. Derivatives of this scaffold have been investigated as potent inhibitors for targets such as CaMKII and Erk2, and have shown promise in oncology and other therapeutic areas.

Given its importance, the unambiguous confirmation of its molecular structure, especially when synthesized as a salt form like an oxalate, is a critical step in any research and development pipeline. This guide provides a comprehensive, multi-technique approach to the structural elucidation of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine oxalate, grounded in the principles of spectroscopic and crystallographic analysis. We will not only detail the "how" but also the "why" behind each analytical choice, empowering researchers to approach their own structural challenges with confidence and scientific rigor.

The Elucidation Strategy: A Multi-Faceted Approach

The structural confirmation of a novel compound, particularly an organic salt, is never reliant on a single analytical technique. Instead, we build a self-validating dossier of evidence where each piece of data corroborates the others. For 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine oxalate, our strategy will integrate data from Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and, as the definitive proof, Single-Crystal X-ray Diffraction.

G cluster_0 Initial Characterization cluster_1 Detailed Structural Analysis cluster_2 Definitive Proof MS Mass Spectrometry (Molecular Formula) 1D_NMR 1D NMR (¹H, ¹³C) (Proton/Carbon Environments) MS->1D_NMR Confirms Mass FTIR FTIR Spectroscopy (Functional Groups) FTIR->1D_NMR Confirms FGs 2D_NMR 2D NMR (COSY, HSQC, HMBC) (Connectivity) 1D_NMR->2D_NMR Assigns Signals X-Ray Single-Crystal X-ray (3D Structure) 2D_NMR->X-Ray Proposes Structure

Caption: Workflow for structure elucidation.

Mass Spectrometry: Determining the Molecular Blueprint

Mass spectrometry is our first port of call. It provides the molecular weight of the intact molecule and its fragments, allowing us to confirm the elemental composition. For the oxalate salt, we would expect to see the protonated molecule of the free base under typical soft ionization techniques like Electrospray Ionization (ESI).

Experimental Protocol (ESI-MS)
  • Sample Preparation: Dissolve a small quantity (~0.1 mg) of the oxalate salt in a suitable solvent such as methanol or acetonitrile/water with a trace of formic acid to promote protonation.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

  • Ionization Mode: Positive ion mode is selected due to the basicity of the nitrogen atoms in the tetrahydropyridopyrimidine core, which are readily protonated.[1]

  • Analysis:

    • Full Scan (MS1): Acquire a full scan spectrum to identify the protonated molecular ion, [M+H]⁺. For C₇H₉N₃, the expected monoisotopic mass of the free base is 135.080 g/mol . Therefore, we anticipate a strong signal at m/z 136.087.

    • Tandem MS (MS/MS): Select the precursor ion at m/z 136.087 for collision-induced dissociation (CID) to generate a fragmentation pattern. This pattern is a fingerprint of the molecule's structure.

Predicted Fragmentation Pattern

The fragmentation of the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine core will likely be dictated by the stability of the resulting fragments, with cleavages initiated at the protonated nitrogen atoms and involving the saturated piperidine ring.[1][2]

Predicted m/z Proposed Fragment Plausible Neutral Loss Rationale
136.087[C₇H₁₀N₃]⁺-Protonated molecular ion
108.066[C₅H₆N₃]⁺C₂H₄ (Ethene)Retro-Diels-Alder (RDA) type fragmentation of the piperidine ring is a common pathway for such systems.
95.059[C₅H₇N₂]⁺CH₂N (Cyanamide)Cleavage within the pyrimidine ring.
81.045[C₄H₅N₂]⁺C₃H₅NFurther fragmentation of the piperidine ring.

Note: The oxalate counter-ion (C₂H₂O₄, MW 90.03 g/mol ) will not be observed in the positive ion mode spectrum.

FTIR Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. For our oxalate salt, we expect to see characteristic vibrations from the N-H bonds (from protonation), C=N and C=C bonds of the aromatic pyrimidine ring, C-N and C-H bonds of the saturated piperidine ring, and the carboxylate group of the oxalate counter-ion.[3][4]

Experimental Protocol (ATR-FTIR)
  • Sample Preparation: A small amount of the solid powder is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The spectrum is typically collected over a range of 4000-400 cm⁻¹, with multiple scans co-added to improve the signal-to-noise ratio.

Predicted Characteristic Absorption Bands
Wavenumber (cm⁻¹) Vibration Type Functional Group/ moiety Comment
3400-3200 (broad)N-H stretchProtonated amines (N⁺-H)The broadness is indicative of hydrogen bonding in the solid state.
3050-3000C-H stretchAromatic C-H (pyrimidine)
2950-2850C-H stretchAliphatic C-H (piperidine)
~1720-1680 (strong)C=O stretchCarboxylic acid (oxalate)The presence of strong carbonyl absorption confirms the oxalate counter-ion.[5][6][7]
~1620-1580C=N, C=C stretchPyrimidine ringAromatic ring vibrations are characteristic.[3]
~1300-1200C-N stretchAliphatic and aromatic amines
~1200-1100C-O stretchCarboxylic acid (oxalate)

NMR Spectroscopy: Mapping the Connectivity

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. Through a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments, we can piece together the complete carbon-hydrogen framework.

Experimental Protocol (in DMSO-d₆)
  • Sample Preparation: Dissolve ~5-10 mg of the oxalate salt in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is a good choice for polar salts and will solubilize both the organic cation and the oxalate anion.

  • ¹H NMR: Acquire a standard proton NMR spectrum.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling relationships (i.e., which protons are adjacent).

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different parts of the molecule.

Predicted ¹H and ¹³C NMR Spectra

The chemical shifts are predicted based on the analysis of analogous structures like pyrimidine, tetralin, and piperidine derivatives.[8][9] The protonation of the nitrogen atoms will cause a downfield shift of adjacent protons and carbons.

G mol

Caption: Numbering scheme for NMR assignments.

Table 3: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Position Predicted δ (ppm) Multiplicity Coupling (J, Hz) Integration
H-2~8.8s-1H
H-4~8.5s-1H
H-5~4.5s-2H
H-7~3.5tJ = 6.02H
H-8~3.0tJ = 6.02H
N-H>10.0br s-1H (or more)
Oxalate~8.2br s-2H

Table 4: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Position Predicted δ (ppm)
C-2~158
C-4~155
C-4a~120
C-5~45
C-7~40
C-8~22
C-8a~150
Oxalate~161
2D NMR Correlations: The Key to Connectivity

The HMBC experiment is particularly powerful. For instance, we would expect to see correlations from the H-5 protons to C-4, C-4a, and C-8a, unequivocally linking the piperidine ring to the pyrimidine system.

Predicted Key HMBC Correlations H5 H-5 (~4.5 ppm) C4 C-4 (~155 ppm) H5->C4 C4a C-4a (~120 ppm) H5->C4a C8a C-8a (~150 ppm) H5->C8a H7 H-7 (~3.5 ppm) H7->C8a C5 C-5 (~45 ppm) H7->C5 H8 H-8 (~3.0 ppm) H8->C4a C7 C-7 (~40 ppm) H8->C7 C8 C-8 (~22 ppm)

Caption: Predicted key HMBC correlations.

Single-Crystal X-ray Diffraction: The Final Confirmation

While the combination of MS and NMR provides a very strong case for the proposed structure, single-crystal X-ray diffraction provides the ultimate, unambiguous proof.[10][11] This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, revealing bond lengths, bond angles, and the spatial relationship between the tetrahydropyridopyrimidine cation and the oxalate anion.

Experimental Protocol
  • Crystal Growth: The key, and often most challenging, step is to grow a single crystal of suitable size and quality. This is typically achieved by slow evaporation of a saturated solution, or by vapor diffusion techniques. A variety of solvents should be screened (e.g., methanol, ethanol, water, acetonitrile).

  • Data Collection: A suitable crystal is mounted on a goniometer in a single-crystal X-ray diffractometer. The crystal is rotated in a beam of monochromatic X-rays, and the diffraction pattern is recorded on a 2D detector.[12]

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, yielding a model of the electron density. This model is then refined to determine the precise atomic positions.

The resulting crystal structure would not only confirm the connectivity of the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine ring system but also reveal details of the hydrogen bonding network between the cation and the oxalate anion, providing a complete picture of the solid-state structure.

Conclusion

The structure elucidation of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine oxalate is a systematic process that builds a case from multiple, corroborating analytical techniques. By starting with mass spectrometry to confirm the molecular formula, moving to FTIR to identify key functional groups, and then employing a suite of NMR experiments to map the molecular framework, we can confidently propose a structure. The final, unequivocal confirmation is then achieved through single-crystal X-ray diffraction. This rigorous, multi-faceted approach ensures the scientific integrity of the data and provides a solid foundation for any further research or development involving this important medicinal scaffold.

References

  • Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. [Link]

  • Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for A Zirconium Bis(amidate) Complex Exhibiting Improved Aminoalkene Cyclohydroamination Activity. The Royal Society of Chemistry. [Link]

  • Pivatto, M., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Phytochemical Analysis, 29(4), 363-373. [Link]

  • Sari, Y., et al. (2022). FT-IR spectra of pure oxalic acid and oxalic acid doped with tryptophan crystals. ResearchGate. [Link]

  • SpectraBase. (n.d.). Oxalic acid dihydrate - Optional[FTIR] - Spectrum. [Link]

  • Sari, Y., et al. (2020). The FTIR Spectra of Oxalic Acid. ResearchGate. [Link]

  • Loutfy, M. A., et al. (2017). Structure and Dissociation Pathways of Protonated Tetralin (1,2,3,4-Tetrahydronaphthalene). The Journal of Physical Chemistry A, 121(25), 4895-4905. [Link]

  • Pivatto, M., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. Journal of the Brazilian Chemical Society, 16(6A), 1215-1221. [Link]

  • Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate. [Link]

  • Pop, A., et al. (2018). FTIR spectra for urea, oxalic acid and the compound urea-oxalic acid, 4000-400 cm-1 spectral domain. ResearchGate. [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION FOR. [Link]

  • Danagulyan, G. G., Mkrtchyan, A. D., & Panosyan, H. (2016). 1H and 13C NMR Spectra of the Condensed Pyrimidines 1-10. ResearchGate. [Link]

  • Kim, D., et al. (2011). GC-MS data for tetralin, indene, and 1,2-dihydronaphthalene metabolites by E. coli BL21(DE3) expressing o-xylene dioxygenase. ResearchGate. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • Unknown. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • Cook, G. L., & Wolff, F. (1966). High Resolution Mass Spectrum of Piperidine. Journal of Chemical & Engineering Data, 11(2), 246-247. [Link]

  • PubChem. (n.d.). 2,3,4,5-Tetrahydropyridine. [Link]

  • Abdel-Wahab, B. F., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 5000. [Link]

  • Carmona, M., et al. (2019). Biodegradation of Tetralin: Genomics, Gene Function and Regulation. Microorganisms, 7(5), 126. [Link]

  • PubChem. (n.d.). 1-Tetralone. [Link]

  • Unknown. (n.d.). Determination of crystal structure by single crystal X-ray diffraction. [Link]

  • Harris, K. D. M. (2007). Structure Determination of Organic Molecular Solids from Powder X-Ray Diffraction Data: Current Opportunities and State of the Art. ResearchGate. [Link]

  • Carleton College. (2007). Single-crystal X-ray Diffraction. [Link]

  • Kumar, D., & Singh, A. (n.d.). Oxalic/ Malonic Acids as Carbon Building Block for Benzazoles, Quinazoline and Quinazolinones Synthesis. The Royal Society of Chemistry. [Link]

  • Bruker. (2020, November 19). What is Single Crystal X-ray Diffraction? [Video]. YouTube. [Link]

  • PubChem. (n.d.). Tetralin. [Link]

  • Sharma, M. (2013, March 28). Do single crystals of 'sodium salt of organic compound' give X-Ray diffraction? ResearchGate. [Link]

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5. [Link]

  • Unknown. (n.d.). Numbering of atoms used to describe 1H and 13C NMR spectra of compounds 3b-d and 3g. ResearchGate. [Link]

  • Clark, J. (n.d.). fragmentation patterns in the mass spectra of organic compounds. Chemguide. [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

  • Al-Amiery, A. A., et al. (2016). FT-IR data of pyrimidine derivatives compounds. ResearchGate. [Link]

  • SpectraBase. (n.d.). Oxalic acid, dimethyl ester - Optional[13C NMR] - Chemical Shifts. [Link]

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Zenodo. [Link]

  • Blake, J. F., et al. (2014). Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2. Bioorganic & Medicinal Chemistry Letters, 24(12), 2672-2676. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine Oxalate

Foreword: The Strategic Importance of Physicochemical Profiling in Drug Discovery In the landscape of modern drug development, the journey from a promising molecular scaffold to a viable clinical candidate is paved with...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of Physicochemical Profiling in Drug Discovery

In the landscape of modern drug development, the journey from a promising molecular scaffold to a viable clinical candidate is paved with rigorous scientific evaluation. The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine core is a privileged scaffold, forming the foundation of numerous potent and selective inhibitors targeting critical oncology and immunology pathways, including PI3Kδ and various kinases. The transformation of such a potent free base into a salt form, such as an oxalate, is a pivotal step in drug development, aimed at optimizing properties like solubility, stability, and bioavailability. A thorough understanding of the physicochemical properties of this salt is therefore not merely an academic exercise but a critical necessity for predicting its behavior in vitro and in vivo. This guide provides a comprehensive overview of the known and predicted physicochemical properties of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine oxalate, supplemented with robust, field-proven protocols for their experimental determination.

Section 1: Chemical Identity and Known Properties

The initial phase of characterization involves establishing the fundamental identity of the molecule. 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine oxalate is the salt formed between the basic tetrahydropyridopyrimidine core and oxalic acid.

PropertyValueSource
Chemical Name 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine oxalateN/A
CAS Number 1448137-78-7[1]
Molecular Formula C₉H₁₁N₃O₄[2]
Molecular Weight 225.21 g/mol Calculated
Appearance Typically a powder or crystalline solid

While specific experimental data for the oxalate salt is not extensively published, data for the analogous dihydrochloride salt (CAS: 157327-49-6) provides a useful reference point.

Property of Dihydrochloride SaltValueSource
Melting Point 206-211 °C (with decomposition)
Molecular Formula C₇H₉N₃ · 2HCl
Molecular Weight 208.09 g/mol

The discrepancy in melting points between different salt forms is expected and underscores the importance of specific experimental determination for the oxalate salt.

Section 2: Predicted Physicochemical Properties of the Parent Compound

In the absence of comprehensive experimental data for the oxalate salt, computational modeling provides valuable insights into the likely properties of the parent free base, 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine. These predictions are crucial for anticipating the molecule's behavior in various pH environments, a key factor in its absorption, distribution, metabolism, and excretion (ADME) profile.

The tetrahydropyridopyrimidine core possesses two nitrogen atoms in the pyrimidine ring and one in the tetrahydropyridine ring, making it a basic compound. The pKa values indicate the pH at which these nitrogens will be protonated, significantly influencing solubility and interaction with biological targets. The LogP value provides a measure of lipophilicity, which is critical for membrane permeability.

Predicted PropertyPredicted ValueSignificance in Drug Development
Most Basic pKa ~7.5 - 8.5This value suggests that at physiological pH (~7.4), a significant portion of the molecule will be protonated. This cationic form often exhibits enhanced aqueous solubility but may have reduced membrane permeability. Understanding this equilibrium is vital for formulation and predicting absorption.
cLogP (Calculated LogP) ~0.5 - 1.5This moderate LogP value suggests a favorable balance between aqueous solubility and lipid membrane permeability, a desirable characteristic for many oral drug candidates. It falls within the "rule of five" guidelines for drug-likeness.

Note: These values are estimations derived from established computational algorithms (e.g., ChemAxon, ACD/Labs) and should be confirmed experimentally.

Section 3: Experimental Protocols for Definitive Physicochemical Characterization

The following section details the self-validating, step-by-step methodologies required to experimentally determine the critical physicochemical parameters of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine oxalate. The causality behind experimental choices is explained to ensure a deep understanding of the process.

Thermal Analysis: Melting Point and Thermal Stability

Objective: To precisely determine the melting point and decomposition temperature of the oxalate salt. This is a critical indicator of purity and solid-state stability. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the gold-standard techniques.

Methodology: Simultaneous TGA-DSC Analysis

  • Instrument Calibration: Calibrate the temperature and heat flow of the TGA-DSC instrument using certified standards (e.g., indium for melting point). Calibrate the balance with a certified weight.

  • Sample Preparation: Accurately weigh 2-5 mg of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine oxalate into an aluminum DSC pan.

  • Experimental Conditions:

    • Place the sample pan and an empty reference pan into the instrument.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

    • Heat the sample at a controlled rate, typically 10 °C/min, from ambient temperature to a temperature beyond any expected transitions (e.g., 300 °C).

  • Data Analysis:

    • TGA Curve: The TGA curve will plot weight loss versus temperature. Any significant weight loss before the melting point may indicate the presence of residual solvent or dehydration. The onset of a sharp weight loss indicates decomposition.

    • DSC Curve: The DSC curve will plot heat flow versus temperature. A sharp endothermic peak represents the melting point. The onset temperature of this peak is typically reported as the melting point. Exothermic events may indicate decomposition or polymorphic transitions.

Causality of Choices: A simultaneous TGA-DSC is chosen for efficiency and data correlation. It allows for the unambiguous assignment of thermal events. For instance, an endotherm on the DSC curve that corresponds to a weight loss on the TGA curve is due to dehydration or desolvation, not melting.

TGA_DSC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Calibrate Calibrate Instrument (Indium Standard) Weigh Weigh 2-5 mg of Sample Calibrate->Weigh Load Load Sample & Reference into TGA-DSC Weigh->Load Purge Purge with N₂ (20-50 mL/min) Load->Purge Heat Heat at 10 °C/min to 300 °C Purge->Heat TGA_Data Analyze TGA Curve (Weight Loss vs. Temp) Heat->TGA_Data DSC_Data Analyze DSC Curve (Heat Flow vs. Temp) Heat->DSC_Data Correlate Correlate Events (Melting, Decomposition) TGA_Data->Correlate DSC_Data->Correlate pKa_Workflow cluster_setup Preparation cluster_titration Titration cluster_analysis Analysis Calibrate Calibrate pH Meter (pH 4, 7, 10 Buffers) Prepare_Sol Prepare Sample Solution (0.01 M in 0.15 M KCl) Calibrate->Prepare_Sol Titrate Titrate with Standardized HCl (Record pH vs. Volume) Prepare_Sol->Titrate Plot Plot Titration Curve (pH vs. Volume) Titrate->Plot Determine_pKa Determine pKa from Half-Equivalence Point Plot->Determine_pKa

Sources

Foundational

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine oxalate CAS number

An In-Depth Technical Guide to 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine Oxalate for Advanced Research and Drug Development This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine Oxalate for Advanced Research and Drug Development

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with the promising heterocyclic scaffold, 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine. Herein, we focus on its oxalate salt, a common form for handling and formulation, and explore the synthesis, characterization, and burgeoning applications of its derivatives in modern therapeutics.

Core Compound Identification and Properties

The foundational structure, 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine, represents a fused heterocyclic system combining a pyrimidine ring with a piperidine ring. This scaffold is of significant interest in medicinal chemistry due to its structural rigidity and versatile points for chemical modification, enabling the exploration of vast chemical space to target various biological entities.

The specific subject of this guide, the oxalate salt, is identified by the following:

Identifier Value
Chemical Name 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine oxalate
CAS Number 1448137-78-7[1][2][3]
Molecular Formula C₉H₁₁N₃O₄[2]
Molecular Weight 225.21 g/mol [2]

The free base form of the core structure is also documented:

Identifier Value
Chemical Name 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine
CAS Number 192869-50-4[4]
Molecular Formula C₇H₉N₃[4]
Molecular Weight 135.17 g/mol [4]

The formation of the oxalate salt is a standard practice in pharmaceutical chemistry. Oxalic acid is a dicarboxylic acid that can form stable, crystalline salts with basic compounds like the tetrahydropyrido[4,3-d]pyrimidine core. This process often improves the compound's stability, handling properties, and aqueous solubility, which are critical for preclinical and clinical development.

Synthesis and Chemical derivatization

The synthesis of the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold and its derivatives is a critical aspect of its utility. Various synthetic routes have been developed, allowing for the introduction of diverse functional groups at multiple positions.

General Synthetic Strategy

A common approach to constructing the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine core involves the cyclization of a suitably substituted piperidine precursor. The versatility of this scaffold lies in the ability to selectively functionalize it at different positions, which is crucial for structure-activity relationship (SAR) studies in drug discovery. For instance, derivatives have been synthesized to explore their potential as inhibitors of various kinases and other enzymes.[5]

A generalized workflow for the synthesis and derivatization is depicted below:

G cluster_0 Core Synthesis cluster_1 Derivatization cluster_2 Salt Formation A Starting Materials (e.g., Piperidine derivatives) B Multi-step Synthesis A->B Reaction C Core Scaffold 5,6,7,8-Tetrahydropyrido [4,3-d]pyrimidine B->C Cyclization D Selective Functionalization (e.g., Suzuki Coupling, Nucleophilic Substitution) C->D Chemical Modification E Diverse Library of Derivatives D->E Introduction of R-groups F Reaction with Oxalic Acid E->F G 5,6,7,8-Tetrahydropyrido [4,3-d]pyrimidine oxalate F->G

Caption: Generalized workflow for the synthesis and derivatization of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine oxalate.

Example Protocol: Synthesis of a Dichlorinated Intermediate

The synthesis of versatile intermediates is key to building a library of derivatives. For example, the synthesis of a dichlorinated version of a related scaffold, 2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine, serves as a valuable precursor for further modifications through nucleophilic substitution reactions.[6]

Step-by-Step Protocol:

  • Reaction Setup: A solution of the corresponding pyrimidine-dione precursor is prepared in a suitable high-boiling solvent, such as phosphoryl chloride (POCl₃).

  • Chlorination: The mixture is heated to reflux to facilitate the conversion of the hydroxyl groups to chlorides. The progress of the reaction is monitored by an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, the excess POCl₃ is removed under reduced pressure. The residue is then carefully quenched with ice-water.

  • Extraction and Purification: The aqueous layer is neutralized with a base (e.g., sodium bicarbonate) and extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated. The crude product is then purified, typically by silica gel column chromatography, to yield the desired dichlorinated intermediate.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compounds. A combination of spectroscopic and chromatographic techniques is employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the molecular structure. The chemical shifts, coupling constants, and integration of the proton signals, along with the carbon resonances, provide a detailed map of the molecule.[6]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which in turn confirms its elemental composition.[6]

  • Chromatographic Techniques: HPLC and Ultra-High-Performance Liquid Chromatography (UPLC) are used to assess the purity of the compound. These techniques separate the target compound from any impurities or starting materials.

Applications in Drug Discovery and Development

The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity. This has led to its exploration in various therapeutic areas.

Kinase Inhibition

Kinases are a major class of drug targets, particularly in oncology and immunology. The tetrahydropyrido[4,3-d]pyrimidine core has been successfully utilized to develop potent and selective inhibitors for several kinases.

  • PI3Kδ Inhibitors: Chemical optimization of this scaffold has led to the identification of highly selective PI3Kδ inhibitors. These compounds have shown efficacy in in vivo models of antibody production, suggesting their potential for treating autoimmune diseases and certain cancers.[7]

  • Erk2 Inhibitors: Derivatives of the related 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine have been discovered as inhibitors of extracellular signal-regulated kinase 2 (Erk2), a key component of the MAPK signaling pathway, which is often dysregulated in cancer.[8][9]

  • Axl Inhibitors: Novel derivatives have been synthesized as potent and selective inhibitors of Axl receptor tyrosine kinase, a target implicated in cancer progression and drug resistance.[10]

  • CaMKII Inhibitors: A series of these compounds bearing a substituted phenyl sulfonamide group were found to be potent and highly selective inhibitors of Ca²⁺/calmodulin-dependent protein kinase II (CaMKII).[11]

cluster_targets Therapeutic Targets 5,6,7,8-Tetrahydropyrido\n[4,3-d]pyrimidine Core 5,6,7,8-Tetrahydropyrido [4,3-d]pyrimidine Core PI3Kδ PI3Kδ 5,6,7,8-Tetrahydropyrido\n[4,3-d]pyrimidine Core->PI3Kδ Inhibition Erk2 Erk2 5,6,7,8-Tetrahydropyrido\n[4,3-d]pyrimidine Core->Erk2 Inhibition Axl Axl 5,6,7,8-Tetrahydropyrido\n[4,3-d]pyrimidine Core->Axl Inhibition CaMKII CaMKII 5,6,7,8-Tetrahydropyrido\n[4,3-d]pyrimidine Core->CaMKII Inhibition TopoII Topoisomerase II 5,6,7,8-Tetrahydropyrido\n[4,3-d]pyrimidine Core->TopoII Inhibition

Caption: Therapeutic targets of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine derivatives.

Other Therapeutic Applications
  • Topoisomerase II Inhibitors: This scaffold has been identified as a new chemical class for the development of human topoisomerase II (topoII) inhibitors, which are established targets for cancer therapy.[12]

  • KRAS-G12D Inhibitors: The related pyrido[4,3-d]pyrimidine and 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine cores have been investigated for the development of inhibitors targeting the KRAS-G12D mutation, a driver in many cancers.[6][13]

  • VCP/p97 Inhibitors: Derivatives of the isomeric 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine have been designed as inhibitors of VCP/p97, showing potential for the treatment of acute myeloid leukemia (AML).[14][15]

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine oxalate. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal. Standard laboratory practices, including the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses, are mandatory.

Conclusion

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine oxalate is a valuable chemical entity for researchers and drug developers. The underlying scaffold has demonstrated significant potential across a range of therapeutic targets, particularly in the realm of kinase inhibition for oncology and autoimmune diseases. The synthetic accessibility and the potential for diverse functionalization make it an attractive starting point for the discovery of novel therapeutics. This guide provides a foundational understanding of its properties, synthesis, and applications, intended to facilitate further research and innovation in the field.

References

  • 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine oxal
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  • Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs - MDPI.
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  • Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2 - PubMed.
  • Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3-D]pyrimidine Derivatives as VCP/p97 Inhibitors for the Tre
  • 5,6,7,8-TETRAHYDROPYRIDO[3,4-d]PYRIMIDINES: A RECENT PERSPECTIVE ON SYNTHESIS AND BIOACTIVITY - Rasayan Journal of Chemistry.
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  • Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3-D]pyrimidine Derivatives as VCP/p97 Inhibitors for the Treatment of Acute Myeloid Leukemia (AML) - PMC - NIH.
  • Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2 - ResearchG
  • Optimization of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines to generate a highly selective PI3Kδ inhibitor - PubMed.
  • 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidines as novel class of potent and highly selective CaMKII inhibitors - PubMed.
  • 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine.
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Exploratory

An In-Depth Technical Guide to the In Vitro Evaluation of Palbociclib, a Pyrido[2,3-d]pyrimidine-based CDK4/6 Inhibitor

This guide provides a comprehensive framework for the in vitro evaluation of Palbociclib (Ibrance), a first-in-class, selective inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6).[1][2] Developed by Pfizer, Palbocicl...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro evaluation of Palbociclib (Ibrance), a first-in-class, selective inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6).[1][2] Developed by Pfizer, Palbociclib represents a significant therapeutic advance in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced breast cancer.[3][4] Its core structure is a 6-acetyl-8-cyclopentyl-5-methyl-2-{[5-(1-piperazinyl)-2-pyridinyl]amino}pyrido[2,3-d]pyrimidin-7(8H)-one. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the essential experimental workflows required to characterize its mechanism, potency, and cellular effects.

Foundational Principle: The Mechanism of Action of Palbociclib

A thorough in vitro evaluation is predicated on a deep understanding of the drug's mechanism of action (MoA). Palbociclib targets the core machinery of the cell cycle.[5] In normal and cancerous cell proliferation, progression from the G1 (growth) phase to the S (synthesis) phase is a critical checkpoint known as the restriction point.[5] This transition is driven by the complex of Cyclin D with CDK4 and CDK6.[1][6]

This Cyclin D-CDK4/6 complex phosphorylates the Retinoblastoma protein (Rb).[7] In its hypophosphorylated state, Rb binds to the E2F transcription factor, sequestering it and preventing the expression of genes required for S-phase entry. Upon hyperphosphorylation by CDK4/6, Rb releases E2F, which then activates the transcription of target genes, committing the cell to divide.[6]

Palbociclib is a potent and selective, ATP-competitive inhibitor of CDK4 and CDK6.[1][8] By binding to the ATP pocket of these kinases, it prevents the phosphorylation of Rb, thereby maintaining Rb in its active, growth-suppressive state.[7][9] This locks the cell in the G1 phase, preventing proliferation.[6][8] The presence of a functional Rb protein is therefore essential for Palbociclib's anti-tumor activity.[6]

Palbociclib_MoA cluster_0 G1 Phase Regulation Mitogens Mitogenic Signals (e.g., Estrogen Receptor Signaling) CyclinD Cyclin D Mitogens->CyclinD Upregulates CDK46 CDK4/6 CyclinD->CDK46 Rb Active Rb (Hypophosphorylated) CDK46->Rb Phosphorylates (P) Rb_p Inactive pRb (Hyperphosphorylated) E2F E2F Rb->E2F Sequesters G1_Arrest G1 Cell Cycle Arrest Rb->G1_Arrest Maintains Block G1_S_Genes S-Phase Genes E2F->G1_S_Genes Activates Transcription G1_S_Transition G1-S Phase Transition G1_S_Genes->G1_S_Transition Promotes Palbociclib Palbociclib Palbociclib->Block Inhibits Block->Rb

Caption: Palbociclib's mechanism of action via CDK4/6 inhibition.

Core Objectives of In Vitro Evaluation

The primary goals of a preclinical in vitro assessment of Palbociclib are to:

  • Confirm Target Engagement: Quantify the direct inhibitory activity against CDK4 and CDK6.

  • Determine Cellular Potency: Measure the concentration-dependent effect on the proliferation of relevant cancer cell lines.

  • Validate the Mechanism in a Cellular Context: Demonstrate that the observed anti-proliferative effects are mediated by the intended MoA (i.e., Rb phosphorylation inhibition and G1 arrest).

  • Assess Long-Term Cellular Fate: Determine if the G1 arrest is cytostatic (reversible) or leads to a terminal state like senescence.

  • Identify Biomarkers of Sensitivity and Resistance: Characterize the molecular features of cell lines that predict response or non-response.

Experimental Protocols: A Validating Workflow

The following protocols are designed as a self-validating cascade. Results from the initial biochemical assays provide the rationale for the concentration ranges used in subsequent cell-based experiments.

Biochemical Assays: Quantifying Direct Target Inhibition

The first step is to confirm that Palbociclib directly inhibits its intended kinase targets. This is performed in a cell-free system using purified, recombinant enzymes.

Rationale: This assay isolates the drug-target interaction from cellular complexities like membrane permeability or efflux pumps. It provides a direct measure of potency (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%. Comparing the IC50 for CDK4/6 to other kinases is also crucial for establishing selectivity.

Protocol: In Vitro Kinase Inhibition Assay (TR-FRET Format)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust, non-radioactive method.

  • Reagents & Setup:

    • Recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes.

    • Biotinylated Rb protein fragment as a substrate.

    • Europium (Eu)-labeled anti-phospho-Rb antibody (Donor fluorophore).

    • Streptavidin-conjugated acceptor fluorophore (e.g., APC).

    • ATP.

    • Palbociclib, serially diluted in DMSO.

  • Procedure: a. In a 384-well assay plate, add the CDK4/Cyclin D1 or CDK6/Cyclin D3 enzyme. b. Add serial dilutions of Palbociclib (typically from 1 µM down to low pM) or DMSO as a vehicle control. c. Incubate for 15-20 minutes to allow the inhibitor to bind to the kinase. d. Initiate the kinase reaction by adding a mixture of the biotinylated-Rb substrate and ATP (critically, at a concentration near its Michaelis-Menten constant, Km, to ensure competitive binding can be accurately measured).[10] e. Incubate for 60 minutes at room temperature to allow for substrate phosphorylation. f. Stop the reaction and add the detection reagents: the Eu-labeled anti-phospho-Rb antibody and the streptavidin-conjugated acceptor. g. Incubate for 60 minutes to allow antibody-antigen binding. h. Read the plate on a TR-FRET-capable plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).[11]

  • Data Analysis: a. Calculate the HTRF ratio (Acceptor Signal / Donor Signal). b. Plot the HTRF ratio against the logarithm of Palbociclib concentration. c. Fit the data to a four-parameter logistic curve to determine the IC50 value.

TargetPalbociclib IC50 (nM)Ribociclib IC50 (nM)Abemaciclib IC50 (nM)
CDK4/Cyclin D111102
CDK6/Cyclin D3153910 (approx.)
Table 1: Comparative biochemical potency of CDK4/6 inhibitors. Data are representative values compiled from literature to illustrate expected outcomes.[12][13]
Cell-Based Assays: From Phenotype to Mechanism

Once biochemical potency is established, the next critical phase is to evaluate Palbociclib's effect on intact cancer cells.

Workflow Diagram: From Cell Treatment to Mechanistic Readout

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Assay Endpoints Plating Plate Cells (e.g., MCF-7, T47D) Adherence Allow Adherence (24h) Plating->Adherence Treatment Treat with Palbociclib (Serial Dilutions) Adherence->Treatment Incubation Incubate (24-96h) Treatment->Incubation Viability Cell Viability Assay (MTT / CCK-8) Incubation->Viability 72h Lysis Cell Lysis Incubation->Lysis 24h Fixation Fix & Permeabilize Incubation->Fixation 24h Western Western Blot (pRb, Total Rb) Lysis->Western Staining DNA Staining (Propidium Iodide) Fixation->Staining FACS Flow Cytometry (Cell Cycle Analysis) Staining->FACS

Caption: A typical workflow for the in vitro evaluation of Palbociclib.

A. Cell Viability / Proliferation Assays

Rationale: These assays determine the concentration of Palbociclib required to inhibit cell growth (GI50) or proliferation in a panel of cell lines. It is crucial to test both sensitive (e.g., HR+/Rb-positive like MCF-7) and potentially resistant (e.g., Rb-negative) cell lines to establish a therapeutic window and identify biomarkers.

Protocol: MTT Assay

  • Cell Plating: Seed breast cancer cells (e.g., MCF-7) into a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.[14]

  • Treatment: Replace the medium with fresh medium containing serial dilutions of Palbociclib (e.g., 10 µM to 1 nM) or DMSO vehicle control.

  • Incubation: Incubate the cells for 72 hours.[14][15]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.[14]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[14]

  • Readout: Measure the absorbance at 490-570 nm using a microplate reader.[14][16]

  • Data Analysis: Normalize the absorbance values to the DMSO control wells and plot cell viability (%) against the log of Palbociclib concentration to calculate the GI50.

Cell LineReceptor StatusRb StatusPalbociclib GI50 (nM)Expected Outcome
MCF-7ER+/HER2-Positive~80Sensitive
T47DER+/HER2-Positive~100Sensitive
MDA-MB-231ER-/HER2-Mutant>10,000Resistant
Table 2: Representative cellular potencies of Palbociclib in breast cancer cell lines. GI50 values are approximate and can vary by assay conditions.[11][17]

B. Western Blot for Rb Phosphorylation

Rationale: This is the most direct cellular assay to confirm that Palbociclib is engaging its target and producing the intended downstream effect. A reduction in phosphorylated Rb (pRb) serves as a proximal pharmacodynamic biomarker.

Protocol:

  • Treatment: Plate MCF-7 cells in 6-well plates. Treat with increasing concentrations of Palbociclib (e.g., 0, 10, 100, 1000 nM) for 18-24 hours.[18][19]

  • Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA for 1 hour. Incubate overnight at 4°C with primary antibodies against:

    • Phospho-Rb (Ser780)[11][20]

    • Total Rb[18]

    • β-actin or GAPDH (as a loading control)

  • Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Observe a dose-dependent decrease in the pRb signal, while the total Rb and loading control signals remain relatively constant.[17][18]

C. Cell Cycle Analysis by Flow Cytometry

Rationale: To confirm that the inhibition of Rb phosphorylation and cell proliferation is due to a G1 phase arrest, as predicted by the MoA.

Protocol:

  • Treatment: Plate MCF-7 cells and treat with Palbociclib (e.g., 100-1000 nM) or DMSO for 24 hours.[20][21]

  • Harvesting: Trypsinize and collect the cells, including any floating cells, and wash with PBS.

  • Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide) and RNase A.

  • Acquisition: Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample.

  • Analysis: Gate on the single-cell population and analyze the DNA content histogram. Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. A significant increase in the G1 population with a corresponding decrease in the S and G2/M populations is the expected result for Palbociclib.[22]

Long-Term Fate and Resistance Studies

A. Colony Formation Assay

Rationale: This assay measures the ability of a single cell to undergo enough divisions to form a colony. It assesses the long-term impact of a drug, distinguishing between cytostatic (growth-inhibiting) and cytotoxic (cell-killing) effects.

Protocol:

  • Plating: Plate cells at a very low density (e.g., 500-1000 cells per 6-well plate).

  • Treatment: Treat with low concentrations of Palbociclib for 10-14 days, refreshing the drug-containing media every 3-4 days.

  • Fixing & Staining: After visible colonies have formed in the control wells, wash the plates with PBS, fix with methanol, and stain with 0.5% crystal violet.

  • Analysis: Count the number of colonies. Palbociclib is expected to show a cytostatic effect, significantly reducing the number and size of colonies formed compared to the control.[23]

B. Investigating Resistance

Rationale: Acquired resistance is a major clinical challenge. In vitro models are essential for understanding the underlying mechanisms.

Methodology:

  • Generation of Resistant Lines: Culture a sensitive cell line (e.g., MCF-7) in the continuous presence of gradually increasing concentrations of Palbociclib over several months.

  • Characterization: Once a resistant line is established (demonstrating a significantly higher GI50), it can be compared to the parental line.

  • Analysis: Use Western blotting and genetic sequencing to investigate known resistance mechanisms, such as:

    • Loss of Rb (RB1 gene mutation/deletion): The most direct way for a cell to bypass the need for CDK4/6.[24]

    • Upregulation of Cyclin E1/CDK2 activity: This complex can also phosphorylate Rb, providing an escape pathway.[1][25]

    • Upregulation of drug efflux pumps: Such as ABCB1, which can physically remove Palbociclib from the cell.[7]

Conclusion

The in vitro evaluation of Palbociclib requires a logical and multi-faceted approach that progresses from direct target inhibition to cellular phenotypic and mechanistic validation. By systematically applying the biochemical and cell-based assays detailed in this guide—from kinase activity and cell proliferation to Rb phosphorylation and cell cycle analysis—researchers can robustly characterize the compound's potency, confirm its mechanism of action, and build a solid foundation for further preclinical and clinical investigation. This rigorous workflow ensures scientific integrity and provides the critical data necessary for advancing drug development.

References

  • Ibrance (Palbociclib): First CDK4 and CDK6 Inhibitor FDA Approved for the Treatment of Postmenopausal Women with Metastatic Breast Cancer. The Oncology Pharmacist.
  • What is the mechanism of action of Palbociclib (cyclin-dependent kinase 4/6 inhibitor)? Medscape.
  • Palbociclib. Wikipedia.
  • Gao, Y., et al. Mechanisms of the CDK4/6 inhibitor palbociclib (PD 0332991) and its future application in cancer treatment (Review).
  • Mei, Z., et al. The Resistance of Cancer Cells to Palbociclib, a Cyclin-Dependent Kinase 4/6 Inhibitor, is Mediated by the ABCB1 Transporter.
  • Nakamura, T., et al. The mechanisms involved in the resistance of estrogen receptor-positive breast cancer cells to palbociclib are multiple and change over time.
  • Mayer, I. A. Palbociclib: A Novel Cyclin-Dependent Kinase Inhibitor for Hormone Receptor–Positive Advanced Breast Cancer. PubMed Central.
  • Baum, D., et al. Palbociclib can overcome mutations in cyclin dependent kinase 6 that break hydrogen bonds between the drug and the protein.
  • Yang, C., et al. Cell cycle plasticity underlies fractional resistance to palbociclib in ER+/HER2− breast cancer.
  • Gao, Y., et al. Palbociclib Enhances Migration and Invasion of Cancer Cells via Senescence-Associated Secretory Phenotype-Related CCL5 in Non-Small-Cell Lung Cancer.
  • Pernas, S., et al. An evaluation of palbociclib as a breast cancer treatment option: a current update.
  • Garrido-Castro, A. C., et al. A Decade After Approval of the First CDK4/6 Inhibitor: A Look Back at Palbociclib's Journey from Discovery to Approval and What's Next in CDK Inhibition in Breast Cancer. PubMed Central.
  • Konar, D., et al. Synthesis and Clinical Development of Palbociclib: An Overview. PubMed.
  • Wang, J., et al.
  • Pandey, K., et al. Molecular mechanisms of resistance to CDK4/6 inhibitors in breast cancer: A review. PubMed Central.
  • Lamore, S. D., et al. Cellular Impedance Assays for Predictive Preclinical Drug Screening of Kinase Inhibitor Cardiovascular Toxicity. Toxicological Sciences.
  • Cyclin dependent kinase signaling in oncology: Evaluation of CDK4/6 inhibition in breast cancer cell lines via HTRF immunoassays. Revvity.
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  • Wiese, S., et al. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central.
  • In vitro JAK kinase activity and inhibition assays.
  • Ding, L., et al. Complementary Targeting of Rb Phosphorylation and Growth in Cervical Cancer Cell Cultures and a Xenograft Mouse Model by SHetA2 and Palbociclib.
  • Roberts, P. J., et al. CDK4/6 inhibitors sensitize Rb-positive sarcoma cells to Wee1 kinase inhibition through reversible cell cycle arrest. PubMed Central.
  • Schettini, F., et al. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences. PubMed Central.
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Foundational

Discovery of Novel Tetrahydropyridopyrimidine-Based Inhibitors: A Case Study in Systematically Targeting KRAS G12C

An in-depth technical guide by a Senior Application Scientist Abstract The quest to drug KRAS, long considered an intractable target in oncology, represents one of modern drug discovery's most significant challenges. The...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist

Abstract

The quest to drug KRAS, long considered an intractable target in oncology, represents one of modern drug discovery's most significant challenges. The identification of a specific mutation, KRAS G12C, which introduces a reactive cysteine residue, created a viable entry point for therapeutic intervention. This guide provides a detailed, experience-driven walkthrough of the discovery and preclinical development of a novel class of tetrahydropyridopyrimidine-based inhibitors. We will dissect the strategic decisions, from initial fragment screening to lead optimization and in vivo validation, that culminated in the identification of potent, selective, and clinically relevant molecules. This narrative is grounded in the principles of structure-based design, robust assay development, and the establishment of a clear pharmacokinetic/pharmacodynamic relationship, offering a blueprint for researchers in the field.

Introduction: A New Pocket on an "Undruggable" Mountain

For decades, KRAS, the most frequently mutated oncogene in human cancers, stood as a testament to the limits of targeted therapy.[1][2][3] Its picomolar affinity for GTP and the absence of well-defined allosteric binding pockets made direct inhibition seem impossible.[4] This paradigm shifted with a pivotal discovery: a previously unappreciated "switch-II" pocket that becomes accessible in the inactive, GDP-bound state of the KRAS G12C mutant.[2][4] The G12C mutation, prevalent in non-small cell lung cancer, colorectal, and pancreatic cancers, uniquely presents a nucleophilic cysteine residue within this pocket, opening the door for a new wave of targeted covalent inhibitors.[1][2]

Our journey begins here, leveraging the tetrahydropyridopyrimidine scaffold, a privileged structure in medicinal chemistry, as the foundation for designing irreversible covalent inhibitors specifically for KRAS G12C.[4][5][6] This guide will illuminate the causality behind the experimental choices that transformed a simple fragment hit into a preclinical development candidate.

The Genesis of a Hit: From Fragment Screening to a Viable Scaffold

The strategic decision to initiate a discovery campaign with a fragment-based screen is rooted in efficiency and chemical space exploration. Covalent fragment libraries, containing mild electrophiles, are particularly well-suited for targets like KRAS G12C. They allow for the identification of low-molecular-weight binders that can form a stable, irreversible bond with the target cysteine, providing a robust starting point for optimization.

The initial screen of a covalent fragment collection against the KRAS G12C protein yielded several hits.[1][2] The validation of these hits is the first critical step in ensuring the integrity of the subsequent campaign.

Protocol 1: Initial Hit Validation via Protein Modification Assay

This protocol is a self-validating system; a true hit must demonstrate concentration- and time-dependent modification of the target protein.

  • Protein Preparation : Recombinant KRAS G12C protein is purified and maintained in its GDP-bound state.

  • Compound Incubation : The test compound (fragment hit) is incubated with KRAS G12C lite at a set concentration (e.g., 5 µM) for a defined period (e.g., 3 hours).[1]

  • Quenching : The reaction is stopped.

  • Mass Spectrometry (MS) Analysis : The protein sample is analyzed by LC-MS to determine the mass of the protein. An increase in mass corresponding to the molecular weight of the fragment confirms covalent modification.

  • Quantification : The percentage of modified protein is calculated by comparing the peak areas of the adducted protein versus the unmodified protein.[1] This "percent of control (POC)" value becomes the primary readout for initial structure-activity relationship (SAR) studies.[1]

This process led to the identification of the tetrahydropyridopyrimidine scaffold as a promising starting point for a full-fledged drug discovery program.

G cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Lead Optimization cluster_2 Phase 3: Preclinical Validation Fragment Screen Fragment Screen Hit Identification Hit Identification Fragment Screen->Hit Identification Covalent Fragments Protein Mod Assay Protein Mod Assay Hit Identification->Protein Mod Assay Validate Hits SAR Studies SAR Studies Protein Mod Assay->SAR Studies Validated Scaffold Cellular Assays Cellular Assays SAR Studies->Cellular Assays Test Potency Cellular Assays->SAR Studies Feedback Loop PK Studies PK Studies In Vivo Efficacy In Vivo Efficacy PK Studies->In Vivo Efficacy Establish PK/PD Candidate Candidate In Vivo Efficacy->Candidate

Caption: High-level drug discovery workflow.

Structure-Activity Relationship (SAR) and Lead Optimization

With a validated scaffold, the next phase is a rigorous, structure-based design effort. Each chemical modification is a hypothesis, and the resulting data from biochemical and cellular assays serve to either validate or refute it, guiding the next iteration of design. This iterative process is the cornerstone of building a trustworthy and potent clinical candidate.

Our initial lead, compound 4 , provided the first structural insights. X-ray crystallography revealed a covalent bond between its acrylamide warhead and the Cys12 residue.[1][2] Critically, it also showed key noncovalent interactions: hydrogen bonds between the pyrimidine N-1 and His95, and the acrylamide carbonyl and Lys16.[1][2] These interactions anchor the molecule in the switch-II pocket, presenting the electrophile for efficient reaction.

G cluster_kras Inhibitor Tetrahydropyridopyrimidine Inhibitor Cys12 Cysteine 12 Inhibitor->Cys12 Covalent Bond (Acrylamide) His95 Histidine 95 Inhibitor->His95 H-Bond (Pyrimidine N1) Lys16 Lysine 16 Inhibitor->Lys16 H-Bond (Acrylamide Carbonyl) KRAS KRAS G12C Protein SwitchIIPocket Switch-II Pocket

Caption: Key inhibitor-protein interactions.

The optimization campaign proceeded along several vectors:

  • Improving Potency: Initial analogs had weak cellular activity. Replacing the naphthyl group with a naphthol (compound 8 ) dramatically increased protein modification and yielded measurable cellular activity (IC₅₀ = 7.6 µM), likely by forming new interactions within a lipophilic region of the pocket.[1]

  • Enhancing Cellular Activity: Further substitutions on the pyrimidine ring led to compound 13 , which possessed a significantly improved cellular IC₅₀ of 70 nM.[1][2]

  • Optimizing Pharmacokinetics: While potent, early compounds suffered from high clearance and low bioavailability.[4] A key breakthrough came from identifying metabolic liabilities. For example, removing the hydroxyl moiety (creating deshydroxy analogue 7 ) improved metabolic stability.[4] Subsequent modifications, such as adding a CH₂CN group, led to a 300-fold increase in cellular potency, culminating in the discovery of MRTX849 (adagrasib).[4]

Table 1: Representative Structure-Activity Relationship Data
CompoundR Group ModificationProtein Modification (%)*Cellular pERK IC₅₀ (nM)**Rationale for Change
4 Naphthyl13%>16,000Initial scaffold hit
8 Naphthol99%7,600Enhance interactions in lipophilic pocket
13 Optimized Naphthol & C2-subst.N/A70Improve potency via pyrimidine modification
7 Deshydroxy-naphthylN/A~4,000Remove metabolic liability (hydroxyl)
12a (S) Deshydroxy + CH₂CN at R₁N/A14Enhance potency and metabolic stability

*Protein modification measured at 3h, 5µM compound concentration.[1] **Inhibition of ERK phosphorylation in H358 or MIA PaCa-2 cells.[1][4]

Validating the Mechanism of Action

A potent molecule is insufficient; its activity must be unequivocally linked to the intended mechanism. For a KRAS inhibitor, this means demonstrating suppression of its primary downstream signaling cascade, the MAPK pathway (RAS-RAF-MEK-ERK).[1][2] The phosphorylation of ERK (pERK) serves as a robust and widely accepted biomarker for pathway activity.[1][2]

G RAS_GTP KRAS-GTP (Active) RAF RAF RAS_GTP->RAF RAS_GDP KRAS-GDP (Inactive) RAS_GDP->RAS_GTP SOS1 MEK MEK RAF->MEK ERK ERK MEK->ERK pERK pERK ERK->pERK Proliferation Cell Growth & Survival pERK->Proliferation Inhibitor Tetrahydropyridopyrimidine Inhibitor Inhibitor->RAS_GDP Locks in Inactive State

Caption: KRAS-MAPK signaling pathway inhibition.
Protocol 2: Cellular Phospho-ERK Inhibition Assay
  • Cell Culture : KRAS G12C mutant cell lines (e.g., H358, MIA PaCa-2) are cultured to ~80% confluency.[1][2]

  • Compound Treatment : Cells are treated with a serial dilution of the inhibitor for a set time (e.g., 3 hours).[4]

  • Cell Lysis : Cells are lysed to release protein content.

  • ELISA/Western Blot : The lysate is analyzed using an assay specific for phosphorylated ERK and total ERK.

  • Data Analysis : The ratio of pERK to total ERK is calculated and normalized to untreated controls. The IC₅₀ value is determined by plotting the dose-response curve.

Trustworthiness through Selectivity: A critical component of this validation is demonstrating selectivity. The optimized inhibitor, compound 13 , was tested against cell lines with wild-type KRAS or other mutations (KRAS G12D) and was found to be inactive (IC₅₀ > 16 µM), confirming its specificity for the G12C mutant.[1][2]

Preclinical Efficacy and Pharmacokinetics

The ultimate test for a preclinical candidate is its performance in vivo. This requires a molecule with not only high potency but also favorable ADME (Absorption, Distribution, Metabolism, and Excretion) and pharmacokinetic (PK) properties. Early compounds, while potent, were often hampered by rapid clearance.[5] The optimization that led to candidates like MRTX849 was explicitly designed to overcome these liabilities.[4][6]

Table 2: Pharmacokinetic Parameters in Mouse
CompoundDosing RouteClearance (mL/min/kg)t₁/₂ (h)Bioavailability (%)
7 IV25.60.91N/A
13 POHigh (not specified)N/ALow (not specified)

Data for compound 7 from Hallin et al. (2020)[4]; Qualitative data for 13 from Fell et al. (2018)[1]

With a compound possessing suitable PK, efficacy can be tested. Tumor growth inhibition (TGI) studies in mouse xenograft models are the gold standard.

Protocol 3: High-Level Mouse Xenograft TGI Study
  • Model System : Immunocompromised mice are implanted with tumors derived from a KRAS G12C human cancer cell line (e.g., MIA PaCa-2).[1][2]

  • Dosing : Once tumors reach a specified size, mice are randomized into vehicle control and treatment groups. The inhibitor is administered daily (QD) at various doses (e.g., 30 and 100 mg/kg, IP).[1][2]

  • Monitoring : Tumor volume and body weight are measured regularly.

  • Target Engagement : At study completion (or at interim timepoints), tumors are harvested to measure the level of KRAS G12C target engagement via LC-MS, correlating drug exposure with on-target activity.[1][2]

In these studies, lead tetrahydropyridopyrimidine inhibitors demonstrated not only significant tumor growth inhibition but also tumor regressions and cures.[1][2] Crucially, target engagement of >65% was maintained even 24 hours post-dose, despite falling plasma concentrations, confirming a sustained target residence time due to the irreversible covalent bond.[1][2] This robust PK/PD/efficacy link is the final piece of preclinical validation.

Conclusion and Future Directions

The discovery of tetrahydropyridopyrimidine-based KRAS G12C inhibitors, such as adagrasib (MRTX849), marks a triumph of rational, structure-based drug design.[4][5][6] The journey from a fragment hit to a clinical-stage molecule was guided by a disciplined, iterative process of design, synthesis, and testing. The causality behind each experimental choice—from the initial screen to the specific assays used for validation—was paramount.

The versatility of the tetrahydropyridopyrimidine scaffold is further highlighted by its exploration in targeting other key proteins in oncology and beyond, including CDK9, Topoisomerase II, and Smoothened.[7][8][9][10] While the success against KRAS G12C is a landmark achievement, the field must now address the inevitable challenges of acquired resistance, which will likely be met through the development of next-generation inhibitors and intelligent combination therapies.[11] This body of work provides not just a class of powerful new medicines, but a compelling, field-proven guide for tackling the next "undruggable" target.

References

  • Fell, J. B., Fischer, J. P., Baer, B. R., et al. (2018). Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity. ACS Medicinal Chemistry Letters, 9(12), 1230–1234. [Link]

  • Various Authors. (2022). Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity. Request PDF on ResearchGate. [Link]

  • Fell, J. B., Fischer, J. P., Baer, B. R., et al. (2018). Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity. PubMed Central. [Link]

  • Hallin, J., Engstrom, L. D., Hargis, L., et al. (2020). Identification of the Clinical Development Candidate MRTX849, a Covalent KRASG12C Inhibitor for the Treatment of Cancer. Journal of Medicinal Chemistry. [Link]

  • Fell, J. B., Fischer, J. P., Baer, B. R., et al. (2018). Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity. PubMed. [Link]

  • Wang, Y., Liu, Y., Zhang, Y., et al. (2025). Discovery and optimization of novel tetrahydrothiazolopyridine-based pyrimidines as highly potent cyclin-dependent kinase 9 (CDK9) inhibitors. PubMed. [Link]

  • Brindani, N., Sgarella, A., Martin, M. P., et al. (2025). Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors. PubMed. [Link]

  • Unknown Author. Design and synthesis of tetrahydropyridopyrimidine derivatives as dual GPR119 and DPP-4 modulators. PubMed. [Link]

  • Hallin, J., Engstrom, L. D., Hargis, L., et al. (2020). Identification of the Clinical Development Candidate MRTX849, a Covalent KRASG12C Inhibitor for the Treatment of Cancer. PubMed. [Link]

  • Lee, J., Lee, H., & Kim, S. (2024). KRAS G12C inhibitor combination therapies: current evidence and challenge. Precision and Future Medicine. [Link]

  • Li, Y., Wang, Y., Zhang, C., et al. (2023). Design, Synthesis, and Structure–Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists with in Vivo Activity. ACS Medicinal Chemistry Letters. [Link]

  • Li, Y., Wang, Y., Zhang, C., et al. (2017). Design, Synthesis, and Structure-Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists with in Vivo Activity. PubMed. [Link]

Sources

Exploratory

Topic: Oxalate Salt Effects on Pyrimidine Derivative Solubility

An In-Depth Technical Guide for Drug Development Professionals A Senior Application Scientist's Guide to Leveraging Oxalate Salts for Enhanced Solubility of Pyrimidine Derivatives Abstract: Pyrimidine-based compounds rep...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

A Senior Application Scientist's Guide to Leveraging Oxalate Salts for Enhanced Solubility of Pyrimidine Derivatives

Abstract: Pyrimidine-based compounds represent a cornerstone of modern medicinal chemistry, yet their therapeutic potential is frequently hampered by poor aqueous solubility.[1][2] This limitation can impede bioavailability, complicate formulation, and ultimately lead to the failure of promising drug candidates.[3][4] Salt formation is a primary and effective strategy to mitigate these challenges, with the selection of an appropriate counterion being a critical determinant of success.[5][6] This guide provides an in-depth technical exploration of the use of oxalic acid to form oxalate salts of basic pyrimidine derivatives, focusing on the mechanistic principles, experimental validation, and strategic considerations for enhancing aqueous solubility. We will dissect the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific principles.

The Pyrimidine Solubility Challenge: A Physicochemical Perspective

Pyrimidine and its derivatives are fundamental heterocyclic scaffolds in numerous therapeutic agents. Their often planar, aromatic nature can lead to strong intermolecular interactions in the solid state, resulting in high crystal lattice energy. This high lattice energy, a measure of the strength of the forces holding the crystal together, must be overcome for the compound to dissolve. When this energy is significantly greater than the energy released through solvation (hydration energy), aqueous solubility is low.[7] Many promising pyrimidine derivatives emerging from discovery pipelines are classified as BCS Class II or IV compounds, characterized by low solubility that limits their therapeutic application.[3]

Why Salt Formation? The Fundamental Principle

For pyrimidine derivatives possessing a basic nitrogen atom, salt formation is a powerful tool to disrupt the crystal lattice and improve dissolution.[5][8] The strategy involves reacting the basic Active Pharmaceutical Ingredient (API) with an acid to form an ion pair. This conversion from a neutral molecule to a salt fundamentally alters the compound's physicochemical properties.[9] The introduction of strong ionic interactions can lead to a more hydrophilic solid form that is more readily wetted and dissolved.[10]

The success of salt formation is largely governed by the difference in pKa between the basic drug and the acidic counterion. A widely accepted rule of thumb is that a ΔpKa (pKa of the base - pKa of the acid) of greater than 2 to 3 is required to ensure the formation of a stable salt through proton transfer, rather than a cocrystal.[5]

Oxalic Acid: A Strategic Counterion Choice

Oxalic acid, a simple dicarboxylic acid, presents several advantageous properties as a counterion for basic pyrimidine derivatives.

  • Strong Acidity: Oxalic acid has two pKa values (pKa1 ≈ 1.27, pKa2 ≈ 4.28).[11] The first proton is strongly acidic, making it highly effective at protonating even weakly basic pyrimidines and satisfying the ΔpKa rule for stable salt formation.

  • Bidentate Nature: As a dicarboxylic acid, the oxalate dianion can form bidentate coordination complexes and intricate hydrogen-bonding networks, potentially leading to stable, crystalline salt forms.[11]

  • High Polarity & Hydration: The oxalate ion is highly polar and has a significant hydration energy, which can contribute favorably to the overall free energy of dissolution.[10]

A case study involving the pyrimidine-based drug Allopurinol demonstrated that its oxalate salt hydrate significantly improved solubility and dissolution—up to 5-fold compared to the native drug.[12][13] This underscores the potential of oxalate salts to overcome the solubility limitations of this important class of compounds.

Diagram 1: Principle of Pyrimidine-Oxalate Salt Formation

G pyrimidine Basic Pyrimidine Derivative (B) salt Protonated Pyrimidine Cation (BH⁺) pyrimidine->salt Protonation (ΔpKa > 3) oxalic_acid Oxalic Acid (H₂A) oxalate Oxalate Anion (A²⁻/HA⁻) oxalic_acid->oxalate Deprotonation ionic_interaction ionic_interaction salt->ionic_interaction Ionic Interaction oxalate->ionic_interaction

Caption: Proton transfer from oxalic acid to a basic pyrimidine derivative.

Experimental Strategy: A Self-Validating Workflow for Oxalate Salt Selection

A robust salt screening and selection process is not merely about mixing and testing; it is a systematic investigation designed to identify a stable, soluble, and developable solid form. The following workflow ensures that each step provides validated data to inform the next.

Diagram 2: Oxalate Salt Screening and Selection Workflow

G start Poorly Soluble Pyrimidine API pka Determine API pKa (Potentiometric Titration) start->pka select_counterion Confirm Oxalic Acid Suitability (ΔpKa > 3) pka->select_counterion screen Salt Formation Screen (Slurry, Evaporation) select_counterion->screen isolate Isolate & Dry Solids screen->isolate characterize Primary Characterization: - XRPD (Crystallinity) - DSC/TGA (Thermal Properties) - FTIR/NMR (Confirm Salt Formation) isolate->characterize solubility Thermodynamic Solubility Measurement (HPLC) characterize->solubility Crystalline Salt Confirmed stability Physical Stability Assessment (Humidity, Temperature) solubility->stability decision Select Optimal Salt Form for Development stability->decision

Caption: A systematic workflow for identifying a superior pyrimidine oxalate salt.

Key Experimental Protocols

The trustworthiness of a salt selection campaign hinges on the quality and reproducibility of its experimental protocols.

Protocol 1: Oxalate Salt Screening via Slurry Equilibration

Causality: This method allows the system to reach thermodynamic equilibrium, favoring the formation of the most stable salt form under the chosen solvent conditions.

Methodology:

  • Preparation: To 24 separate vials, add ~20 mg of the pyrimidine derivative API.

  • Solvent Addition: Add 1.0 mL of 12 different pharmaceutically relevant solvents (e.g., methanol, ethanol, acetone, ethyl acetate, acetonitrile, THF, and mixtures with water) to duplicate vials.

  • Counterion Addition: To one set of 12 vials, add 1.0 molar equivalent of oxalic acid. To the second set, add 0.5 molar equivalents (to screen for 2:1 API:oxalate salts).

  • Equilibration: Seal the vials and place them on a shaker or rotator at a controlled temperature (e.g., 25°C) for 48-72 hours.[1]

  • Isolation: Centrifuge the vials to pellet the solids. Decant the supernatant.

  • Drying: Dry the isolated solids under vacuum at ambient temperature.

  • Analysis: Analyze the resulting solids using X-Ray Powder Diffraction (XRPD) to identify unique crystalline patterns indicative of new salt formation.[14] Compare these patterns to the free base and oxalic acid starting materials.

Protocol 2: Thermodynamic (Equilibrium) Solubility Measurement

Causality: This protocol determines the true equilibrium solubility, which is a critical parameter for predicting in vivo dissolution and absorption, unlike kinetic solubility which can be misleading.[1]

Methodology:

  • Sample Preparation: Add an excess of the solid pyrimidine-oxalate salt to a vial containing a known volume of the test medium (e.g., pH 1.2 SGF, pH 6.8 FaSSIF, or phosphate-buffered saline).[1] Ensure enough solid is present that some remains undissolved at the end of the experiment.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled environment (e.g., 37°C) for at least 48 hours to ensure equilibrium is reached.[1]

  • Phase Separation: After equilibration, filter the suspension through a fine (e.g., 0.22 µm) filter to remove all undissolved solids.[1]

  • Quantification: Dilute the clear filtrate with a suitable mobile phase. Analyze the concentration of the dissolved API using a validated, stability-indicating HPLC-UV method against a standard calibration curve.[1]

  • Solid-State Analysis: Recover the remaining solid from the vial and analyze it by XRPD to confirm that the solid form did not convert to another form (e.g., the free base) during the experiment. This step is critical for data validation.

Data Presentation and Interpretation

Clear data presentation is essential for comparing salt forms and making informed decisions.

Table 1: Physicochemical Properties of Hypothetical Pyrimidine (PYR-005) and its Oxalate Salt
PropertyPYR-005 (Free Base)PYR-005 OxalateCausality/Rationale
Molecular Weight315.4 g/mol 405.4 g/mol Salt formation increases molecular weight.
pKa (API)6.8 (basic)N/AFoundational data for counterion selection.[5]
Melting Point (DSC)215 °C188 °CDifferent crystal lattice; often salts have lower melting points than high-lattice-energy free forms.[5]
Thermodynamic Solubility (pH 6.8, 37°C) 8 µg/mL 152 µg/mL Primary endpoint; ionic nature of the salt enhances dissolution.[10][12]
Solid FormCrystalline Form ICrystalline Form AXRPD confirms a new, unique crystalline form was created.[14]
Hygroscopicity (DVS)Non-hygroscopicSlightly hygroscopicSalt forms can be more susceptible to water uptake; must be characterized.[14]
Diagram 3: Factors Influencing Oxalate Salt Solubilitydot

// Center Node Solubility [label="Aqueous Solubility\nof Oxalate Salt", pos="0,0!", fillcolor="#FBBC05", fontcolor="#202124", shape=hexagon];

// Main Factor Nodes API [label="API Properties", pos="-3,2!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Salt [label="Salt Properties", pos="3,2!", fillcolor="#34A853", fontcolor="#FFFFFF"]; Environment [label="Solution Environment", pos="0,-3!", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Sub-Factor Nodes pka [label="API pKa", pos="-4.5,3.5!"]; logp [label="LogP", pos="-1.5,3.5!"]; lattice [label="Lattice Energy (ΔH_lattice)", pos="1.5,3.5!"]; hydration [label="Hydration Energy (ΔH_hydration)", pos="4.5,3.5!"]; polymorph [label="Polymorphism/\nHydration", pos="3,-0.5!"]; ph [label="pH", pos="-1.5,-4.5!"]; temp [label="Temperature", pos="1.5,-4.5!"];

// Edges API -> Solubility; Salt -> Solubility; Environment -> Solubility;

pka -> API [dir=back]; logp -> API [dir=back]; lattice -> Salt [dir=back]; hydration -> Salt [dir=back]; polymorph -> Salt [dir=back]; ph -> Environment [dir=back]; temp -> Environment [dir=back]; }

Sources

Protocols & Analytical Methods

Method

Application Note: Quantitative Analysis of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine Oxalate

Introduction 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidines (THPPs) are a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide range of biological activities.[1] Their derivatives have bee...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidines (THPPs) are a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide range of biological activities.[1] Their derivatives have been investigated as potential inhibitors for various kinases, including PI3Kδ, making them promising candidates for the treatment of autoimmune diseases and cancers.[1] The oxalate salt form is often utilized to improve the physicochemical properties of the active pharmaceutical ingredient (API), such as solubility and stability.

Accurate and precise quantification of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine oxalate is paramount throughout the drug development lifecycle. It ensures the quality of the drug substance, the integrity of pharmacology and toxicology studies, and the safety and efficacy of the final drug product. This application note provides detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), aligning with the principles of analytical procedure validation as outlined by the International Council for Harmonisation (ICH).[2][3]

Guiding Principles: Causality in Method Selection

The choice of an analytical method is dictated by its intended purpose. For routine quality control (QC) testing, such as assay and purity determination of the bulk drug substance, a robust and reliable HPLC-UV method is often the most appropriate choice due to its precision, accuracy, and cost-effectiveness.[4] When dealing with complex biological matrices or the need for very low detection limits, such as in pharmacokinetic studies, the superior selectivity and sensitivity of LC-MS/MS are indispensable.[5][6] This dual-methodology approach ensures that the analytical technique is always fit for its intended purpose, a core principle of analytical method validation.[2]

Part 1: Quantification by High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is ideal for the assay and purity determination of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine oxalate in bulk drug substance and simple formulations.

Rationale for HPLC-UV

Reversed-phase HPLC is a cornerstone of pharmaceutical analysis due to its versatility in separating a wide range of compounds.[4] Pyrimidine-containing structures inherently possess chromophores that absorb ultraviolet (UV) light, allowing for direct quantification using a UV detector.[7][8] The selection of the stationary phase (e.g., C18) and mobile phase composition is critical to achieve optimal separation of the main compound from any potential impurities or degradation products.

Experimental Protocol: HPLC-UV

1.2.1. Instrumentation and Chromatographic Conditions

  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector is suitable.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) provides excellent resolving power for this class of compounds.[4]

  • Mobile Phase: A gradient elution of acetonitrile and a buffer (e.g., 0.1% formic acid in water) is recommended to ensure good peak shape and resolution. The exact gradient will need to be optimized based on the specific derivative of the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Based on the UV spectrum of the compound. Pyridine and pyrimidine derivatives often exhibit absorbance maxima around 254 nm and 275 nm.[7][9] A diode array detector can be used to determine the optimal wavelength.

  • Injection Volume: 10 µL

1.2.2. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine oxalate reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with a suitable diluent (e.g., 50:50 acetonitrile:water).

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples (e.g., 1-100 µg/mL).

  • Sample Solution: Prepare the sample by accurately weighing the drug substance or formulation and dissolving it in the diluent to achieve a final concentration within the calibration range.

1.2.3. Data Analysis and System Suitability

  • Calibration Curve: Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions. A linear regression analysis should yield a correlation coefficient (r²) of ≥ 0.999.

  • Quantification: Determine the concentration of the analyte in the sample solution by interpolating its peak area from the calibration curve.

  • System Suitability: Before sample analysis, inject a system suitability standard (a mid-range concentration standard) multiple times. The relative standard deviation (RSD) of the peak area and retention time should be ≤ 2.0%. Tailing factor and theoretical plates should also be monitored to ensure column performance.

Method Validation (ICH Q2(R1) Guidelines)

The analytical method must be validated to demonstrate its suitability for its intended purpose.[3][10]

Table 1: HPLC-UV Method Validation Parameters

Validation ParameterAcceptance CriteriaPurpose
Specificity The analyte peak should be well-resolved from any impurities or excipients. Peak purity analysis should confirm no co-eluting peaks.To ensure the method is selective for the analyte of interest.
Linearity Correlation coefficient (r²) ≥ 0.999 over the specified range.To demonstrate a proportional relationship between detector response and analyte concentration.
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.To define the concentration limits for reliable quantification.
Accuracy % Recovery of 80-120% for assay and 70-130% for impurities at different concentration levels.To assess the closeness of the measured value to the true value.
Precision Repeatability (intra-day) and Intermediate Precision (inter-day) RSD ≤ 2.0%.To evaluate the variability of the measurements.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.The lowest amount of analyte that can be detected but not necessarily quantitated.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1.The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[3]
Robustness The method's performance should not be significantly affected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, column temperature).To demonstrate the reliability of the method during normal usage.

Part 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is the gold standard for the quantification of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine oxalate in complex biological matrices such as plasma, urine, and tissue homogenates, where high sensitivity and selectivity are required.[11][12]

Rationale for LC-MS/MS

LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.[5] This technique allows for the precise measurement of the parent drug and its metabolites, even at very low concentrations, by monitoring specific precursor-to-product ion transitions.[12]

Experimental Protocol: LC-MS/MS

2.2.1. Instrumentation and Conditions

  • LC-MS/MS System: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically suitable for nitrogen-containing heterocyclic compounds.

  • MRM Transitions: The precursor ion (M+H)⁺ of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine and a suitable product ion will need to be determined by direct infusion of a standard solution into the mass spectrometer. A stable isotope-labeled internal standard (SIL-IS) is highly recommended to correct for matrix effects and variations in instrument response.

  • Chromatographic Conditions: Similar to the HPLC-UV method, a C18 column with a gradient of acetonitrile and 0.1% formic acid in water is a good starting point. The flow rate may be lower for UHPLC systems.

2.2.2. Sample Preparation

Biological samples require extraction to remove proteins and other interfering substances.

  • Protein Precipitation (PPT): A simple and common method. Add 3 volumes of cold acetonitrile (containing the internal standard) to 1 volume of plasma. Vortex and centrifuge to pellet the precipitated proteins. The supernatant is then analyzed.

  • Liquid-Liquid Extraction (LLE): Offers a cleaner extract than PPT. The sample is mixed with a water-immiscible organic solvent. The analyte partitions into the organic layer, which is then separated, evaporated, and reconstituted in the mobile phase.

  • Solid-Phase Extraction (SPE): Provides the cleanest extracts and allows for sample concentration. The sample is loaded onto a sorbent bed that retains the analyte. Interfering substances are washed away, and the analyte is then eluted with a strong solvent.

2.2.3. Data Analysis

  • Calibration Curve: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards. A weighted (1/x or 1/x²) linear regression is often used.

  • Quantification: The concentration of the analyte in the quality control (QC) and unknown samples is determined from the calibration curve.

Bioanalytical Method Validation (FDA/EMA Guidelines)

Bioanalytical method validation follows specific guidelines from regulatory agencies like the FDA and EMA.

Table 2: Bioanalytical Method Validation Parameters

Validation ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention times of the analyte and internal standard in blank matrix from at least 6 different sources.
Matrix Effect The matrix factor should be consistent across different sources of the biological matrix.
Linearity Correlation coefficient (r²) ≥ 0.99 over the defined range.
Accuracy and Precision Within-run and between-run precision (%CV) should not exceed 15% (20% at the LLOQ). Accuracy (% bias) should be within ±15% (±20% at the LLOQ).
Lower Limit of Quantitation (LLOQ) The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.
Stability Analyte stability must be demonstrated under various conditions: freeze-thaw, short-term (bench-top), long-term storage, and in-processed samples.
Recovery The extraction efficiency of the analyte from the biological matrix.

Visualizations and Workflows

HPLC-UV Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Reference Standard B Prepare Stock Solution A->B D Prepare Sample Solution A->D C Prepare Calibration Standards B->C E Inject into HPLC System C->E Calibrants D->E Sample F Chromatographic Separation E->F G UV Detection F->G H Integrate Peak Areas G->H I Construct Calibration Curve H->I J Quantify Sample I->J

Caption: General workflow for HPLC-UV quantification.

LC-MS/MS Bioanalytical Workflow

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Collect Biological Sample B Add Internal Standard A->B C Perform Extraction (PPT, LLE, or SPE) B->C D Evaporate and Reconstitute C->D E Inject Extract D->E F Chromatographic Separation E->F G Mass Spectrometric Detection (MRM) F->G H Integrate Peak Area Ratios G->H I Construct Calibration Curve H->I J Quantify Sample I->J

Caption: Bioanalytical workflow using LC-MS/MS.

Conclusion

The choice between HPLC-UV and LC-MS/MS for the quantification of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine oxalate should be based on the specific requirements of the analysis. For bulk material and formulation assays, a validated HPLC-UV method provides the necessary accuracy, precision, and robustness. For bioanalytical applications requiring high sensitivity and selectivity in complex matrices, a validated LC-MS/MS method is essential. Both methods, when properly developed and validated according to ICH and other regulatory guidelines, will ensure the generation of reliable and high-quality data to support drug development activities.

References

  • Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity. ACS Medicinal Chemistry Letters.

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.

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Application

Application Note: Elucidating the Structure of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine via 1H NMR Spectroscopy

Introduction 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its fused ring system, combining the structural features of tetrahydr...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its fused ring system, combining the structural features of tetrahydropyridine and pyrimidine, forms the core scaffold of various biologically active molecules, including inhibitors of phosphoinositide 3-kinase (PI3K)[1] and other therapeutic targets. Accurate structural characterization of this parent molecule and its derivatives is paramount for understanding structure-activity relationships (SAR) and for quality control during synthesis.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation of organic molecules.[2] By providing detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule, ¹H NMR allows for definitive confirmation of the target structure. This application note provides a comprehensive guide to the ¹H NMR spectrum of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine, including a detailed analysis of the predicted spectrum, a step-by-step protocol for sample preparation and spectral acquisition, and an interpretation of the key spectral features. This document is intended for researchers, scientists, and drug development professionals working with this important class of compounds.

Predicted ¹H NMR Spectrum and Interpretation

While an experimental spectrum of the unsubstituted parent compound is not widely published, a detailed prediction can be formulated based on established principles of NMR spectroscopy and data from structurally related analogs.[3][4] The numbering convention used for this analysis is shown in Figure 1.

Figure 1: Structure and Numbering of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

The predicted ¹H NMR spectrum in a common deuterated solvent like DMSO-d₆ would exhibit distinct signals for the protons on the pyrimidine and tetrahydropyridine rings. The electronegative nitrogen atoms and the aromatic pyrimidine ring significantly influence the chemical shifts of adjacent protons.[5][6][7]

Predicted Chemical Shifts (δ) and Multiplicities:
Proton(s)Predicted δ (ppm)MultiplicityCoupling Constant (J) in HzRationale
H2~8.5 - 8.8Singlet (s)-Located on the electron-deficient pyrimidine ring, between two nitrogen atoms, resulting in significant deshielding.
H4~8.2 - 8.5Singlet (s)-Also on the pyrimidine ring, deshielded by the aromatic system and adjacent nitrogen atom.
H8 (2H)~3.8 - 4.2Triplet (t)J ≈ 5-7 HzAliphatic protons adjacent to the pyrimidine ring (C8a) and a nitrogen atom (N1 of the original piperidine structure, now part of the fused system), leading to downfield shift. Coupled to H7.
H7 (2H)~3.0 - 3.4Triplet (t)J ≈ 5-7 HzAliphatic protons adjacent to two methylene groups (C6 and C8). Coupled to H8 and H6. Expected to be a triplet of triplets, but may appear as a multiplet or a broad triplet due to similar coupling constants.
H6 (2H)~2.8 - 3.2Triplet (t)J ≈ 5-7 HzAliphatic protons adjacent to a nitrogen atom (N5) and a methylene group (C7). Coupled to H7.
N5-H (1H)~6.5 - 7.5Broad Singlet (br s)-The NH proton of the tetrahydropyridine ring. The chemical shift can be variable and concentration-dependent. The signal is often broad due to quadrupole broadening from the adjacent nitrogen and potential chemical exchange.
Detailed Spectral Analysis:
  • Aromatic Protons (H2 and H4): The protons on the pyrimidine ring, H2 and H4, are expected to be the most downfield signals in the spectrum.[8] Their position in a highly electron-deficient aromatic system, flanked by electronegative nitrogen atoms, causes significant deshielding.[9] They will appear as sharp singlets as they lack adjacent protons for coupling.

  • Aliphatic Protons (H6, H7, H8): The three methylene groups of the tetrahydropyridine ring will give rise to signals in the aliphatic region, but shifted downfield from typical alkane protons due to the influence of the nitrogen atoms and the fused aromatic ring.

    • H8: The protons at the C8 position are adjacent to the fused pyrimidine ring system, which exerts a deshielding effect. They are expected to appear as a triplet due to coupling with the two protons at C7.

    • H7: The protons at C7 are coupled to both H6 and H8. This would theoretically result in a triplet of triplets. However, if the coupling constants (³J_H7,H6 and ³J_H7,H8) are similar, the signal may resolve as a multiplet or a broad triplet.

    • H6: The protons at C6 are adjacent to the secondary amine nitrogen (N5) and are coupled to the H7 protons, resulting in a triplet. The electronegativity of the nitrogen atom will cause a downfield shift.[10]

  • NH Proton (N5-H): The proton on the N5 nitrogen will likely appear as a broad singlet. Its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena. In some cases, this peak may be difficult to observe.

Experimental Protocol

This section outlines a standard operating procedure for the acquisition of a high-quality ¹H NMR spectrum of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine.

Materials and Equipment:
  • 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine sample (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD-d₄), 0.6-0.7 mL

  • High-quality 5 mm NMR tube and cap

  • Pasteur pipette and bulb

  • Small vial for sample dissolution

  • NMR spectrometer (e.g., 400 MHz or higher)

Workflow for ¹H NMR Analysis

G cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_proc Data Processing and Analysis weigh 1. Weigh 5-10 mg of Sample dissolve 2. Dissolve in 0.6-0.7 mL of Deuterated Solvent in a Vial weigh->dissolve transfer 3. Transfer Solution to NMR Tube dissolve->transfer cap 4. Cap and Invert to Mix transfer->cap insert 5. Insert Sample into Spectrometer cap->insert lock_shim 6. Lock and Shim insert->lock_shim setup 7. Set Up Acquisition Parameters (e.g., 16 scans, 1s relaxation delay) lock_shim->setup acquire 8. Acquire FID setup->acquire fourier 9. Fourier Transform FID acquire->fourier phase 10. Phase Correction fourier->phase baseline 11. Baseline Correction phase->baseline integrate 12. Integrate Signals baseline->integrate assign 13. Assign Peaks and Analyze Coupling Constants integrate->assign

Procedure:
  • Sample Preparation: a. Accurately weigh approximately 5-10 mg of the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine sample into a clean, dry vial. b. Add 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the vial. c. Gently swirl or vortex the vial until the sample is completely dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube. d. Transfer the clear solution to a high-quality 5 mm NMR tube. e. Securely cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

  • Instrument Setup and Data Acquisition: a. Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet. b. Lock the spectrometer on the deuterium signal of the solvent. c. Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak. d. Set the appropriate acquisition parameters for a standard ¹H NMR experiment. Typical parameters on a 400 MHz instrument would include:

    • Number of scans: 16-32
    • Relaxation delay: 1-2 seconds
    • Acquisition time: 2-4 seconds
    • Spectral width: appropriate for the expected chemical shift range (e.g., -2 to 12 ppm) e. Acquire the Free Induction Decay (FID) data.
  • Data Processing: a. Apply a Fourier transform to the FID to obtain the frequency-domain spectrum. b. Perform phase correction to ensure all peaks are in the positive absorptive phase. c. Apply baseline correction to obtain a flat baseline. d. Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., DMSO at 2.50 ppm). e. Integrate the signals to determine the relative number of protons for each peak. f. Analyze the peak multiplicities and measure the coupling constants (J-values) to establish proton connectivity.

Conclusion

The ¹H NMR spectrum provides a definitive fingerprint for 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine. The predicted spectrum, characterized by two downfield aromatic singlets and three upfield aliphatic multiplets, along with a broad NH signal, allows for the unambiguous confirmation of its structure. The provided protocol ensures the acquisition of a high-quality spectrum suitable for detailed analysis. This application note serves as a valuable resource for scientists engaged in the synthesis and characterization of this important heterocyclic scaffold and its derivatives, facilitating efficient and accurate structural verification in research and development settings.

References

  • Demeter, A., Wéber, C., & Brlik, J. (2003). Protonation of the pyrimidine ring at the C(5) position: formation of a stable cationic sigma-complex. Journal of the American Chemical Society, 125(9), 2535–2540.
  • Guan, Y., et al. (2024). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Molecules, 29(10), 2264.
  • Hayallah, A. M., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 5032.
  • Hotha, S., et al. (2019). Optimization of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines to generate a highly selective PI3Kδ inhibitor. Bioorganic & Medicinal Chemistry Letters, 29(6), 834-838.
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  • Khalaj, M., et al. (2021). Preparation of some chromeno[4,3-d]pyrido[1,2-a]pyrimidine derivatives by ultrasonic irradiation. New Journal of Chemistry, 45(31), 14138-14144.
  • Li, Y., et al. (2016). Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. Journal of Medicinal Chemistry, 59(8), 3619–3633.
  • Memarian, H. R., Kalantari, M., & Sabzyan, H. (2018). NMR and DFT Studies of 2-Oxo-1,2,3,4-tetrahydropyridines: Solvent and Temperature Effects. Australian Journal of Chemistry, 71(5), 380.
  • Mohamed, M. S., et al. (2024). Design and Synthesis of New Dihydropyrimidine Derivatives with a Cytotoxic Effect as Dual EGFR/VEGFR-2 Inhibitors. ACS Omega, 9(18), 20958–20974.
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Method

Application Note: High-Throughput Screening of Tetrahydropyridopyrimidine Libraries for the Identification of Novel CDK4/6 Inhibitors

Introduction: The Therapeutic Promise of Tetrahydropyridopyrimidines and the CDK4/6 Axis The tetrahydropyridopyrimidine (THPP) scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide arra...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Tetrahydropyridopyrimidines and the CDK4/6 Axis

The tetrahydropyridopyrimidine (THPP) scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activities, including potent anticancer properties.[1][2][3] Derivatives of this scaffold have been identified as inhibitors of critical oncogenic drivers such as KRAS-G12C and topoisomerase II.[4] The structural versatility and synthetic tractability of THPPs make them ideal candidates for the construction of diverse small molecule libraries aimed at discovering novel therapeutic agents.[5][6][7]

A key signaling pathway frequently dysregulated in cancer is the Cyclin D-CDK4/6-Rb axis, which governs the G1-S phase transition of the cell cycle.[8][9] Hyperactivation of Cyclin-Dependent Kinases 4 and 6 (CDK4/6) leads to the hyperphosphorylation of the Retinoblastoma (Rb) protein, releasing the E2F transcription factor and driving uncontrolled cell proliferation.[9][10] Consequently, selective inhibitors of CDK4/6 have emerged as a cornerstone of therapy for certain cancers, particularly HR+/HER2- breast cancer.[11]

This application note provides a comprehensive, in-depth guide for researchers, scientists, and drug development professionals on the high-throughput screening (HTS) of THPP libraries to identify and validate novel CDK4/6 inhibitors. We will detail a robust, luminescence-based biochemical assay, outline a rigorous data analysis and hit validation workflow, and provide insights into the causality behind key experimental choices.

The Strategic Choice of Assay Platform: Why Luminescence Prevails for Kinase HTS

The selection of an appropriate assay technology is paramount for the success of any HTS campaign. While fluorescence-based assays are widely used, luminescence-based assays, such as the ADP-Glo™ Kinase Assay, offer distinct advantages for screening kinase inhibitors.[12][13]

The primary rationale for selecting a luminescence-based approach is its inherently high signal-to-background ratio. Unlike fluorescence, which requires an external light source for excitation and can be plagued by background autofluorescence from compounds, plates, and media, bioluminescence is generated by an enzymatic reaction, resulting in a signal against a dark background.[12] This leads to:

  • Enhanced Sensitivity: The ability to detect lower levels of enzyme activity and, consequently, more subtle inhibition.

  • Reduced Compound Interference: A lower likelihood of false positives arising from colored or fluorescent compounds in the screening library.

  • Wider Dynamic Range: A broader window to discern varying levels of inhibition.

The ADP-Glo™ Kinase Assay is particularly well-suited for HTS of kinase inhibitors as it universally measures the production of ADP, a common product of all kinase reactions.[13][14] This obviates the need for specific antibodies or modified substrates, making it adaptable to a wide range of kinases.

Experimental Workflow for High-Throughput Screening

The overall workflow for the HTS campaign is designed to efficiently identify and validate true positive hits from a large THPP library.

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage cluster_2 Hit Validation Primary_Screen Primary HTS of THPP Library (Single Concentration, e.g., 10 µM) against CDK4/6 using ADP-Glo™ Hit_Confirmation Confirmation of Primary Hits (Re-test in Triplicate) Primary_Screen->Hit_Confirmation Counterscreen Counterscreen for Assay Interference (Luciferase Inhibition Assay) Hit_Confirmation->Counterscreen Dose_Response Dose-Response (IC50) Determination of Confirmed, Non-interfering Hits Counterscreen->Dose_Response Orthogonal_Assay Orthogonal Assay Validation (e.g., Different Assay Technology) Dose_Response->Orthogonal_Assay Selectivity_Profiling Selectivity Profiling (Screen against related kinases, e.g., CDK2, CDK9) Orthogonal_Assay->Selectivity_Profiling Biophysical_Assay Biophysical Confirmation of Binding (e.g., Thermal Shift Assay, SPR) Selectivity_Profiling->Biophysical_Assay

Caption: High-level workflow for the identification and validation of CDK4/6 inhibitors.

Detailed Protocols

Materials and Reagents
  • THPP Library: A diverse library of tetrahydropyridopyrimidine compounds, dissolved in 100% DMSO to a stock concentration of 10 mM.

  • Enzyme: Recombinant human CDK4/Cyclin D1 complex.

  • Substrate: Rb protein fragment or a suitable peptide substrate (e.g., Rb (773-928)).

  • Assay Kit: ADP-Glo™ Kinase Assay Kit (Promega).

  • Buffers: Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Plates: White, opaque, 384-well microplates.

  • Positive Control: A known CDK4/6 inhibitor (e.g., Palbociclib).

  • Negative Control: DMSO.

Protocol 1: Primary High-Throughput Screen

This protocol is designed for a single-concentration screen of the THPP library.

  • Compound Plating: Using an acoustic liquid handler or a pin tool, transfer 50 nL of each THPP compound from the library stock plate to the 384-well assay plate. This results in a final compound concentration of 10 µM in a 5 µL reaction volume. Also, plate the positive and negative controls.

  • Enzyme and Substrate Addition: Prepare a master mix of CDK4/Cyclin D1 and the Rb substrate in kinase reaction buffer. Dispense 2.5 µL of this mix into each well of the assay plate. The final enzyme and substrate concentrations should be optimized beforehand to be at or below their respective Km values to maximize inhibitor sensitivity.

  • Compound Incubation: Incubate the plates at room temperature for 15-30 minutes to allow for compound binding to the enzyme.

  • Initiation of Kinase Reaction: Prepare a solution of ATP in kinase reaction buffer. Add 2.5 µL of the ATP solution to each well to initiate the kinase reaction. The final ATP concentration should be at its Km value.

  • Reaction Incubation: Incubate the plates at room temperature for 60 minutes. The reaction time should be optimized to ensure the reaction is in the linear range (typically <30% ATP consumption).

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and provides luciferase and luciferin to produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Luminescence Measurement: Read the luminescence on a plate-based luminometer.

Protocol 2: Dose-Response (IC₅₀) Determination

For confirmed hits, a dose-response curve is generated to determine the half-maximal inhibitory concentration (IC₅₀).

  • Serial Dilution: Create a 10-point, 3-fold serial dilution of the hit compounds in DMSO.

  • Compound Plating: Plate the serially diluted compounds into a 384-well plate.

  • Assay Procedure: Follow steps 2-8 from Protocol 1.

  • Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to calculate the IC₅₀ value.[15][16]

Protocol 3: Counterscreen for Luciferase Inhibition

This counterscreen is crucial to eliminate false positives that directly inhibit the luciferase enzyme in the ADP-Glo™ detection system.[17][18][19][20]

  • Assay Setup: In a 384-well plate, add 2.5 µL of kinase reaction buffer to each well.

  • Compound Plating: Add 50 nL of the hit compounds at the primary screening concentration (10 µM final).

  • ADP/ATP Spike: Add 2.5 µL of a pre-mixed ADP/ATP solution that mimics the amount of ADP produced in an uninhibited kinase reaction (e.g., 10% conversion of the initial ATP concentration).

  • Assay Procedure: Follow steps 6-8 from Protocol 1.

  • Data Analysis: Compounds that show a significant decrease in luminescence in this assay are considered potential luciferase inhibitors and should be flagged or deprioritized.

Data Analysis and Hit Prioritization

Assay Quality Control

The robustness of the HTS assay is evaluated using the Z'-factor, a statistical parameter that reflects the dynamic range and data variation of the assay.[12][21][22]

Z'-Factor Calculation: Z' = 1 - ( (3 * σ_pos + 3 * σ_neg) / |μ_pos - μ_neg| )

Where:

  • μ_pos and σ_pos are the mean and standard deviation of the positive control (e.g., Palbociclib).

  • μ_neg and σ_neg are the mean and standard deviation of the negative control (DMSO).

An assay with a Z'-factor ≥ 0.5 is considered excellent for HTS.[23]

Primary Hit Selection

The activity of each compound is calculated as percent inhibition relative to the controls.

Percent Inhibition Calculation: % Inhibition = 100 * ( 1 - ( (Signal_compound - μ_pos) / (μ_neg - μ_pos) ) )

A hit threshold is typically set based on the distribution of the library data (e.g., >3 standard deviations from the mean of the library) or a defined percent inhibition (e.g., >50%).

Hit Triage and Validation

A multi-step validation process is essential to ensure the quality of the final hit compounds.[24]

Validation StepPurposeMethodology
Hit Confirmation Confirm the activity of primary hits.Re-test hits in triplicate at the primary screening concentration.
Counterscreening Identify and eliminate false positives.Perform the luciferase inhibition counterscreen (Protocol 3).
IC₅₀ Determination Quantify the potency of confirmed hits.Generate dose-response curves (Protocol 2).
Orthogonal Assay Validate hits using a different detection method.[4]e.g., a fluorescence polarization-based assay or a cell-based assay measuring Rb phosphorylation.
Selectivity Profiling Assess the specificity of the inhibitors.Screen potent hits against a panel of related kinases (e.g., CDK1, CDK2, CDK7, CDK9).
Biophysical Validation Confirm direct binding to the target.[24]Techniques such as Thermal Shift Assay (TSA) or Surface Plasmon Resonance (SPR).

CDK4/6 Signaling Pathway and Mechanism of Inhibition

The CDK4/6 pathway is a central regulator of cell cycle progression. Mitogenic signals lead to the expression of D-type cyclins, which bind to and activate CDK4 and CDK6. The active CDK4/6-Cyclin D complex then phosphorylates and inactivates the Rb tumor suppressor protein. This allows the E2F transcription factor to activate the transcription of genes required for DNA synthesis and progression into the S phase.[8][9]

Caption: The CDK4/6 signaling pathway and the point of inhibition by THPP compounds.

Conclusion and Future Directions

This application note provides a comprehensive framework for the high-throughput screening of tetrahydropyridopyrimidine libraries to identify novel CDK4/6 inhibitors. By employing a sensitive and robust luminescence-based assay and a stringent hit validation cascade, researchers can efficiently identify high-quality lead compounds. The detailed protocols and data analysis workflows presented herein are designed to be readily adaptable and provide a solid foundation for a successful drug discovery campaign.

Validated hits from this screening funnel can be further characterized in cell-based assays to assess their anti-proliferative activity and on-target engagement. Subsequent medicinal chemistry efforts can then focus on optimizing the potency, selectivity, and pharmacokinetic properties of the most promising THPP scaffolds, ultimately leading to the development of next-generation cancer therapeutics.

References

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  • Elmquist, W. F., et al. (2013). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS Journal, 15(2), 350-361. [Link]

  • PubChem. (n.d.). Firefly luciferase inhibitor counterscreen (AID: 588342). Retrieved from [Link]

  • ResearchGate. (2017). How can I calculate IC50 value from percent of residual activity?. Retrieved from [Link]

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  • Ellera, C., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World, Winter 2017/18, 55-61. [Link]

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  • Science Gateway. (n.d.). How to calculate IC50. Retrieved from [Link]

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Application

Application Notes &amp; Protocols: Molecular Docking Studies of Tetrahydropyridopyrimidine Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed guide for conducting molecular docking studies on tetrahydropyridopyrimidine derivatives, a class of compounds wi...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for conducting molecular docking studies on tetrahydropyridopyrimidine derivatives, a class of compounds with significant therapeutic potential, notably as kinase inhibitors.[1] We will delve into the scientific rationale behind each step of the computational workflow, from target and ligand preparation to the execution and critical analysis of docking simulations. The protocols outlined herein are designed to ensure scientific rigor and reproducibility, empowering researchers to effectively predict binding affinities and interaction modes, thereby accelerating the drug discovery and development process.

Introduction: The Significance of Tetrahydropyridopyrimidines and Molecular Docking

The tetrahydropyridopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[2] Derivatives of this scaffold have shown promise as potent and selective inhibitors of various protein kinases, which are critical targets in oncology and inflammatory diseases.[1][3] For instance, certain tetrahydropyridopyrimidine derivatives have been identified as irreversible covalent inhibitors of KRAS-G12C, a key oncogene in several deadly cancers.[4][5]

Molecular docking is a powerful computational technique that plays a pivotal role in structure-based drug design.[6][7] It predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor, to form a stable complex.[7] By simulating the binding process at an atomic level, docking allows researchers to:

  • Screen large libraries of compounds to identify potential "hits."[6]

  • Predict the binding affinity between a ligand and its target.

  • Elucidate the key molecular interactions driving the binding event.

  • Guide the optimization of lead compounds to enhance their potency and selectivity.

This guide will provide a comprehensive, step-by-step protocol for performing molecular docking studies on tetrahydropyridopyrimidine derivatives, emphasizing the "why" behind each "how" to foster a deeper understanding of the process.

The Molecular Docking Workflow: A Conceptual Overview

Before delving into the specific protocols, it's essential to understand the overall workflow of a molecular docking experiment. The process can be broken down into four main stages:

Molecular Docking Workflow cluster_prep Preparation Phase A 1. Preparation P Protein Preparation L Ligand Preparation B 2. Simulation C 3. Analysis B->C D 4. Validation C->D P->B L->B caption Overall workflow of a molecular docking study.

Caption: Overall workflow of a molecular docking study.

Experimental Protocols

This section provides detailed, step-by-step methodologies for each stage of the molecular docking process.

Part 1: Receptor Protein Preparation

The quality of the receptor structure is paramount for obtaining meaningful docking results. The goal of this stage is to prepare a clean, structurally sound protein model.

Protocol: Receptor Preparation

  • Obtain the Protein Structure:

    • Action: Download the 3D coordinates of the target protein from a public repository like the Protein Data Bank (PDB).

    • Rationale: The PDB provides experimentally determined structures, offering a high-fidelity starting point for your simulation. For this example, we will consider KRAS-G12C (PDB ID: 7RPZ) as a target for tetrahydropyridopyrimidine inhibitors.[8][9]

  • Initial Cleaning of the PDB File:

    • Action: Remove all non-essential molecules from the PDB file, including water molecules, ions, and co-crystallized ligands (unless a specific water molecule is known to be critical for binding).[10][11]

    • Rationale: These molecules can interfere with the docking algorithm and are often not relevant to the specific binding interaction being studied. If the protein has multiple chains, retain only the one containing the binding site of interest.[12]

  • Add Hydrogen Atoms:

    • Action: Use molecular modeling software (e.g., UCSF Chimera, AutoDock Tools) to add hydrogen atoms to the protein.[12][13]

    • Rationale: PDB files often lack explicit hydrogen atoms to reduce file size. Hydrogens are crucial for defining the correct ionization states of amino acid residues and for forming hydrogen bonds, which are key protein-ligand interactions.

  • Assign Partial Charges:

    • Action: Assign partial charges to each atom in the protein.

    • Rationale: Docking programs use force fields that rely on atomic charges to calculate electrostatic interactions, a significant component of the binding energy.[14]

  • Define the Binding Site (Grid Box Generation):

    • Action: Define the three-dimensional space within the protein where the docking algorithm will search for binding poses. This is typically a cubic box centered on the known active site or a region identified by binding site prediction tools.[12]

    • Rationale: Limiting the search space increases computational efficiency and focuses the docking on the region of interest. The dimensions of the grid box should be large enough to accommodate the ligand in various orientations.

Protein Preparation Workflow Start Start: PDB File Clean Remove Water & Heteroatoms Start->Clean AddH Add Hydrogens Clean->AddH Charges Assign Partial Charges AddH->Charges Grid Define Binding Site (Grid Box) Charges->Grid End Prepared Receptor Grid->End caption Key steps in the protein preparation process.

Caption: Key steps in the protein preparation process.

Part 2: Ligand Preparation

Proper preparation of the ligand is equally critical for a successful docking simulation. The goal is to generate a low-energy, 3D conformation of the tetrahydropyridopyrimidine derivative.

Protocol: Ligand Preparation

  • Obtain or Draw the Ligand Structure:

    • Action: Obtain the 2D or 3D structure of the tetrahydropyridopyrimidine derivative. This can be done by drawing it in a chemical sketcher (e.g., ChemDraw, MarvinSketch) or downloading it from a database like PubChem.[10][11]

    • Rationale: An accurate initial structure is the foundation for subsequent preparation steps.

  • Convert to 3D and Add Hydrogens:

    • Action: If starting with a 2D structure, convert it to a 3D conformation. Add hydrogen atoms to satisfy the valency of all atoms.[15]

    • Rationale: Docking is a 3D process, and explicit hydrogens are necessary for accurate charge calculation and interaction analysis.

  • Energy Minimization:

    • Action: Perform energy minimization on the 3D ligand structure using a suitable force field (e.g., MMFF94).

    • Rationale: This process optimizes the ligand's geometry, relieving any steric clashes and finding a low-energy conformation, which is more representative of its state in a biological system.[6]

  • Assign Partial Charges and Define Rotatable Bonds:

    • Action: Assign partial charges to the ligand atoms and define the rotatable bonds.

    • Rationale: Partial charges are needed for electrostatic calculations. Defining rotatable bonds allows the docking program to explore different conformations of the ligand during the simulation, which is essential for flexible docking.[14]

Ligand Preparation Workflow Start Start: 2D/3D Structure AddH Add Hydrogens Start->AddH EnergyMin Energy Minimization AddH->EnergyMin ChargesBonds Assign Charges & Rotatable Bonds EnergyMin->ChargesBonds End Prepared Ligand ChargesBonds->End caption Workflow for preparing the ligand for docking.

Caption: Workflow for preparing the ligand for docking.

Part 3: Running the Molecular Docking Simulation

With the prepared receptor and ligand, the docking simulation can now be executed.

Protocol: Docking Simulation

  • Choose a Docking Program:

    • Action: Select a molecular docking program. Popular choices include AutoDock Vina, Glide, and GOLD.[16]

    • Rationale: Different programs use different algorithms and scoring functions. The choice may depend on factors like computational resources, accuracy requirements, and user familiarity. It is often a good practice to use multiple docking programs to cross-validate the results.[16]

  • Configure Docking Parameters:

    • Action: Set the parameters for the docking run. This includes specifying the prepared receptor and ligand files, the coordinates of the grid box, and the number of binding modes to generate.[17]

    • Rationale: These parameters define the scope and exhaustiveness of the conformational search. Generating multiple binding modes allows for a more thorough exploration of the potential binding poses.

  • Launch the Docking Job:

    • Action: Execute the docking simulation.

    • Rationale: The program will now systematically explore different conformations and orientations of the ligand within the defined binding site, scoring each pose based on its predicted binding affinity.

Analysis and Interpretation of Docking Results

The output of a docking simulation is a set of predicted binding poses, each with a corresponding docking score. Careful analysis is required to extract meaningful insights.

Docking Score and Binding Affinity
  • Docking Score: This is a numerical value that estimates the binding affinity between the ligand and the protein.[18] Generally, a lower (more negative) docking score indicates a stronger predicted binding affinity.[18][19] It's important to note that the absolute value of the score is less important than the relative ranking of different ligands or poses.[20]

  • Binding Energy: The docking score is often expressed in units of energy (e.g., kcal/mol) and represents the predicted free energy of binding (ΔG).[19]

Table 1: Hypothetical Docking Results for Tetrahydropyridopyrimidine Derivatives against KRAS-G12C

DerivativeDocking Score (kcal/mol)Predicted Binding Affinity (ΔG)Key Interacting Residues
THPP-01-9.8-9.8His95, Glu62
THPP-02-8.5-8.5Gln61, Val103
THPP-03-10.2-10.2His95, Tyr96, Glu62
THPP-04-7.9-7.9Asp69, Met72

This table presents hypothetical data for illustrative purposes.

Binding Pose and Molecular Interactions
  • Binding Pose: This refers to the predicted 3D orientation and conformation of the ligand within the protein's binding site. Visual inspection of the top-ranked poses is crucial.[20]

  • Molecular Interactions: Analyze the non-covalent interactions between the ligand and the protein, such as:

    • Hydrogen Bonds: These are strong, directional interactions that are critical for binding specificity.

    • Hydrophobic Interactions: These contribute significantly to the overall binding affinity.

    • Van der Waals Interactions: These are weaker, non-specific interactions that are numerous in a well-fitting ligand-protein complex.

    • Pi-Pi Stacking and Cation-Pi Interactions: These can occur with aromatic residues in the binding site. Docking studies of some tetrahydropyridopyrimidines have suggested a salt-bridge interaction with glutamate and a cation-pi interaction with histidine.[5]

Visualization tools like PyMOL and ChimeraX are indispensable for this analysis.[10]

Validation of Docking Protocols

To ensure the reliability of the docking results, it is essential to validate the protocol.

  • Redocking: If a co-crystallized structure of the target protein with a known inhibitor is available, a common validation method is to extract the native ligand and then dock it back into the binding site.[21] A successful docking protocol should be able to reproduce the experimental binding pose with a low root-mean-square deviation (RMSD) value, typically less than 2.0 Å.[19][21]

  • Correlation with Experimental Data: The most robust validation comes from comparing the docking scores of a series of compounds with their experimentally determined biological activities (e.g., IC50 values).[22][23] A good correlation provides strong evidence for the predictive power of the docking model.

  • Use of Decoy Sets: Another validation method involves docking a set of known active compounds along with a much larger set of "decoy" molecules that are structurally similar but presumed to be inactive.[24] A reliable docking protocol should be able to enrich the active compounds at the top of the ranked list.

Conclusion

Molecular docking is an invaluable tool in the study of tetrahydropyridopyrimidine derivatives for drug discovery. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can generate reliable and insightful predictions of protein-ligand interactions. This computational approach, when integrated with experimental validation, can significantly streamline the identification and optimization of novel therapeutic agents.

References

  • Quora. (2021). How does one prepare proteins for molecular docking? Retrieved from [Link]

  • Pettit, M. W., et al. (2018). Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity. ACS Medicinal Chemistry Letters, 9(12), 1256-1261. Retrieved from [Link]

  • ResearchGate. (2022). How to validate the molecular docking results? Retrieved from [Link]

  • Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results? Retrieved from [Link]

  • Matter Modeling Stack Exchange. (2021). How can I validate docking result without a co-crystallized ligand? Retrieved from [Link]

  • ResearchGate. (2021). How to validate molecular docking results with no proper crystal structure? Retrieved from [Link]

  • ResearchGate. (2024). How to interprete and analyze molecular docking results? Retrieved from [Link]

  • Pettit, M. W., et al. (2018). Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Singh, N., & Chaput, L. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology. Retrieved from [Link]

  • University of Cambridge. (n.d.). Session 4: Introduction to in silico docking. Retrieved from [Link]

  • Irwin, J. J., et al. (2009). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of Chemical Information and Modeling, 49(8), 1933–1940. Retrieved from [Link]

  • Wells, G. (2020, October 23). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2018). Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity | Request PDF. Retrieved from [Link]

  • The Bioinformatics Coach. (2025, August 6). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock [Video]. YouTube. Retrieved from [Link]

  • Meng, X. Y., et al. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157. Retrieved from [Link]

  • ResearchGate. (2019). Molecular docking proteins preparation. Retrieved from [Link]

  • Bonvin Lab. (n.d.). HADDOCK2.4 shape-restrained protein-small molecule tutorial. Retrieved from [Link]

  • Wang, X., et al. (2025). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Molecules, 30(9), 2038. Retrieved from [Link]

  • TrendBioTech. (2022, November 22). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech [Video]. YouTube. Retrieved from [Link]

  • Bonvin Lab. (n.d.). How to analyse docking results from HADDOCK or refine models? Retrieved from [Link]

  • Bioinformatics Dot Com. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics [Video]. YouTube. Retrieved from [Link]

  • Wang, X., et al. (2025). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. PubMed. Retrieved from [Link]

  • M, Rudrapal., et al. (2022). A Beginner's Guide to Molecular Docking. ETFLIN. Retrieved from [Link]

  • Crescent Silico. (2024, May 29). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon) [Video]. YouTube. Retrieved from [Link]

  • Fassihi, A., et al. (2018). Design, Synthesis and Molecular Docking Studies of Some Tetrahydropyrimidine Derivatives as Possible Fascin Inhibitors. Chemistry & biodiversity, 15(10), e1800339. Retrieved from [Link]

  • ScotChem. (n.d.). 6. Preparing the protein and ligand for docking. Retrieved from [Link]

  • Wang, X., et al. (2025). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. PMC. Retrieved from [Link]

  • Gholampour, Z., et al. (2017). Synthesis, Molecular Docking, Molecular Dynamics Studies, and Biological Evaluation of 4H-Chromone-1,2,3,4-tetrahydropyrimidine-5-carboxylate Derivatives as Potential Antileukemic Agents. Journal of chemical information and modeling, 57(6), 1361–1374. Retrieved from [Link]

  • Al-Otaibi, F. A., et al. (2025). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current pharmaceutical design, 31(14), 1100–1129. Retrieved from [Link]

  • Thomas, A. P., et al. (1998). Tyrosine Kinase Inhibitors. 12. Synthesis and Structure-Activity Relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines Designed as Inhibitors of the Epidermal Growth Factor Receptor. Journal of medicinal chemistry, 41(21), 4145–4151. Retrieved from [Link]

  • Venugopala, K. N., et al. (2015). Design, synthesis, and computational studies on dihydropyrimidine scaffolds as potential lipoxygenase inhibitors and cancer chemopreventive agents. Drug design, development and therapy, 9, 1219–1236. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidines

Welcome to the comprehensive technical support guide for the synthesis of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines. This resource is meticulously designed for researchers, medicinal chemists, and process development sc...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines. This resource is meticulously designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of synthesizing this valuable heterocyclic scaffold. The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine core is a key pharmacophore in numerous biologically active compounds, including inhibitors of phosphoinositide 3-kinase (PI3K) and smoothened (Smo).[1][2] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to enhance your synthetic success and improve yields.

I. Overview of Synthetic Strategies

The synthesis of the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold can be approached through several key disconnection strategies. The most common methods involve the construction of the pyrimidine ring onto a pre-existing piperidine core or a tandem reaction sequence to form both rings. A prevalent multi-step synthesis often commences from piperidin-4-one, which undergoes a series of reactions, including the Gewald reaction to form a thienopyridine intermediate, followed by cyclization with a formamide equivalent to construct the pyrimidine ring.[3] Another strategy involves the use of commercially available dihydropyrido[4,3-d]pyrimidine intermediates, which can be functionalized and subsequently reduced.[4]

Below is a generalized workflow illustrating a common synthetic approach.

Synthetic_Workflow Start Piperidin-4-one Derivatives Gewald Gewald Reaction Start->Gewald Ethyl cyanoacetate, Sulfur, Morpholine Cyclization Pyrimidine Ring Formation Gewald->Cyclization Formamidine acetate Functionalization Functionalization (e.g., Chlorination) Cyclization->Functionalization POCl3 Substitution Nucleophilic Substitution Functionalization->Substitution Amines, Alcohols, etc. Final_Product 5,6,7,8-Tetrahydropyrido [4,3-d]pyrimidine Substitution->Final_Product

Caption: A common multi-step synthetic workflow for 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines.

II. Troubleshooting Guide: Enhancing Yield and Purity

This section addresses common challenges encountered during the synthesis of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines in a practical question-and-answer format.

Q1: My initial Gewald reaction from piperidin-4-one is giving a low yield of the aminothiophene intermediate. What are the likely causes and how can I improve it?

A1: Low yields in the Gewald reaction are often attributed to several factors. Here’s a systematic approach to troubleshooting:

  • Purity of Starting Materials: Ensure the piperidin-4-one derivative, ethyl cyanoacetate, and elemental sulfur are of high purity. Impurities can interfere with the reaction.

  • Base Selection and Concentration: Morpholine is a commonly used base. Ensure the correct stoichiometric amount is used. An excess or deficit can lead to side reactions. The catalytic activity of the base is crucial for both the initial Knoevenagel condensation and the subsequent cyclization.

  • Reaction Temperature and Time: The Gewald reaction is typically run at reflux in ethanol.[3] Insufficient temperature may lead to an incomplete reaction, while excessively high temperatures can cause decomposition of reactants or products. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Sulfur Solubility: Ensure the elemental sulfur is finely powdered to maximize its surface area and improve its solubility and reactivity in the reaction mixture.

Troubleshooting Decision Tree for Gewald Reaction

Gewald_Troubleshooting Start Low Yield in Gewald Reaction Check_Purity Verify Purity of Starting Materials Start->Check_Purity Check_Purity->Start Impure Optimize_Base Optimize Base (Morpholine) Check_Purity->Optimize_Base Purity OK Optimize_Base->Start Suboptimal Optimize_Conditions Adjust Reaction Temperature & Time Optimize_Base->Optimize_Conditions Optimized Optimize_Conditions->Start Suboptimal Check_Sulfur Use Finely Powdered Sulfur Optimize_Conditions->Check_Sulfur Optimized Improved_Yield Improved Yield Check_Sulfur->Improved_Yield Implemented

Caption: Troubleshooting workflow for the Gewald reaction.

Q2: During the pyrimidine ring formation with formamidine acetate, I am observing incomplete cyclization. What steps can I take to drive the reaction to completion?

A2: Incomplete cyclization is a common hurdle. Consider the following points:

  • Reaction Temperature: This step often requires elevated temperatures, typically around 100°C in a solvent like DMF, to proceed efficiently.[3] Ensure your reaction is reaching and maintaining the target temperature.

  • Excess Reagent: Using a significant excess of formamidine acetate can help drive the equilibrium towards the cyclized product.[3]

  • Reaction Time: These cyclizations can be slow. Monitor the reaction by TLC until the starting aminothiophene is fully consumed. Prolonged reaction times (e.g., 16 hours or more) may be necessary.[3]

  • Moisture: Ensure anhydrous conditions, as water can potentially hydrolyze the formamidine acetate or interfere with the cyclization.

Q3: The chlorination of the pyrimidinone intermediate with phosphorus oxychloride (POCl₃) is resulting in a dark, intractable mixture and low yield of the desired chloro-derivative. How can I optimize this step?

A3: Chlorination with POCl₃ can be aggressive. Here are some key considerations for optimization:

  • Temperature Control: This reaction is often exothermic. It is crucial to add the POCl₃ dropwise at a low temperature (e.g., 0°C) to control the reaction rate and prevent charring.[3] The reaction may then be gently warmed to complete the conversion.

  • Use of a Base: The addition of a base like 1,8-Diazabicyclo(5.4.0)undec-7-ene (DBU) or pyridine can be beneficial.[3][4] The base neutralizes the HCl generated during the reaction, which can otherwise lead to side reactions and degradation of the product.

  • Work-up Procedure: A careful work-up is critical. The reaction mixture should be poured onto ice and neutralized cautiously with a saturated solution of a weak base like sodium bicarbonate. This will precipitate the product and quench any remaining POCl₃.

Q4: My final nucleophilic substitution step to introduce an amine at the 4-position is sluggish and gives a mixture of starting material and product. How can I improve the conversion?

A4: The efficiency of the nucleophilic aromatic substitution (SNAᵣ) reaction depends on several factors:

  • Solvent: A polar aprotic solvent like DMF or DMSO is often suitable for this type of reaction as it can solvate the reactants and facilitate the reaction.

  • Base: A non-nucleophilic base such as diisopropylethylamine (DIPEA) or cesium carbonate is often required to deprotonate the incoming nucleophile and neutralize the generated HCl.[5]

  • Temperature: Heating the reaction mixture is usually necessary to achieve a reasonable reaction rate. The optimal temperature will depend on the specific nucleophile and substrate.

  • Microwave Irradiation: In some cases, microwave-assisted synthesis can significantly reduce reaction times and improve yields for this step.

III. Frequently Asked Questions (FAQs)

Q1: What is a good starting point for the synthesis of a library of 4-substituted 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines?

A1: A highly effective strategy is to synthesize a common intermediate, such as the 4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine. This versatile intermediate can then be reacted with a variety of nucleophiles (amines, alcohols, thiols) to generate a diverse library of analogs.[3]

Q2: What are some common side products to be aware of during the synthesis?

A2: Depending on the specific route, you may encounter:

  • Over-alkylation: If using alkylating agents to modify the piperidine nitrogen, di-alkylation can occur.

  • Incomplete Cyclization: As discussed in the troubleshooting section, stable acyclic intermediates may be isolated if the cyclization conditions are not optimal.

  • Hydrolysis: Under harsh acidic or basic work-up conditions, functional groups like esters or nitriles on the scaffold or its substituents can be hydrolyzed.

  • Oxidation: The tetrahydropyridine ring can be susceptible to oxidation to the corresponding pyridine derivative, especially during work-up or purification if exposed to air for prolonged periods at elevated temperatures.

Q3: What are the recommended methods for purifying 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines?

A3: The purification method will depend on the physical properties of the specific derivative.

  • Crystallization: If the product is a solid with good crystallinity, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is an excellent method for obtaining high purity material.

  • Silica Gel Column Chromatography: This is a very common and effective method for purifying these compounds. A typical eluent system would be a gradient of ethyl acetate in hexanes or methanol in dichloromethane, depending on the polarity of the compound.[5]

  • Preparative HPLC: For difficult separations or to obtain very high purity material for biological testing, preparative reverse-phase HPLC is a powerful technique.

Q4: What are the key characteristic NMR signals to confirm the formation of the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine core?

A4: In the ¹H NMR spectrum, you should look for:

  • A singlet in the aromatic region (typically δ 8.0-8.5 ppm) corresponding to the proton at the 2- or 4-position of the pyrimidine ring, depending on the substitution pattern.

  • A series of multiplets or broad signals in the aliphatic region (typically δ 2.5-4.0 ppm) corresponding to the three CH₂ groups of the tetrahydropyridine ring.

  • The absence of the signals from the starting materials is also a key indicator of a successful reaction.

In the ¹³C NMR spectrum, you will observe characteristic signals for the pyrimidine and piperidine ring carbons. High-resolution mass spectrometry (HRMS) is also essential to confirm the elemental composition of your final product.[5]

IV. Detailed Experimental Protocols

Protocol 1: Synthesis of 7-substituted-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one

This protocol is adapted from a published procedure.[3]

  • Step A: Synthesis of Ethyl 2-amino-6-substituted-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

    • To a solution of the appropriate N-substituted piperidin-4-one (1 equivalent) in ethanol, add ethyl cyanoacetate (1 equivalent), elemental sulfur (1 equivalent), and morpholine (1.2 equivalents).

    • Heat the mixture to reflux and stir for 3 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature and stir overnight.

    • Filter the precipitated solid and wash with diethyl ether to afford the pure aminothiophene intermediate.

  • Step B: Synthesis of 7-substituted-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one

    • To a solution of the aminothiophene intermediate from Step A (1 equivalent) in DMF, add formamidine acetate (8 equivalents).

    • Heat the mixture to 100°C and stir for 16 hours.

    • Monitor the reaction by TLC.

    • After completion, pour the reaction mixture into ice water.

    • Collect the precipitated solid by filtration to obtain the pyrimidinone product.

Protocol 2: Chlorination and Nucleophilic Substitution

This protocol is a general procedure based on common synthetic transformations.[3][4]

  • Step C: Synthesis of 4-Chloro-7-substituted-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine

    • To a mixture of the pyrimidinone from Step B (1 equivalent) and DBU (1.2 equivalents) at 0°C, add POCl₃ (5-10 equivalents) dropwise.

    • Allow the reaction mixture to warm to 70°C and stir for 7 hours.

    • Monitor the reaction by TLC.

    • Upon completion, carefully pour the reaction mixture onto ice and neutralize with a saturated aqueous solution of NaHCO₃.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

  • Step D: Synthesis of 4-Amino-7-substituted-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine

    • To a solution of the 4-chloro intermediate from Step C (1 equivalent) in a suitable solvent (e.g., DMF or ethanol), add the desired amine (1.1-1.5 equivalents) and a base such as DIPEA (2-3 equivalents).

    • Heat the reaction mixture to a temperature between 80-120°C, or use microwave irradiation.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and perform an aqueous work-up.

    • Extract the product with an organic solvent, dry the organic layer, and concentrate.

    • Purify the final product by column chromatography or crystallization.

V. Data Summary Table

Intermediate/ProductGeneral StructureTypical YieldsKey Characterization Notes
Aminothiophene IntermediateSubstituted 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate60-85%Appearance of a broad singlet for the NH₂ protons in ¹H NMR.
Pyrimidinone IntermediateSubstituted 5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one~80%Appearance of a singlet for the pyrimidine C-H proton (δ ~8.0 ppm) in ¹H NMR.[3]
4-Chloro IntermediateSubstituted 4-chloro-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine60-75%Disappearance of the pyrimidinone N-H proton and a shift in the aromatic signals in ¹H NMR.
4-Amino ProductSubstituted 4-amino-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine50-90%Appearance of new signals corresponding to the introduced amine substituent in ¹H NMR.

VI. References

  • Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. MDPI. Available from: [Link]

  • Optimization of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines to generate a highly selective PI3Kδ inhibitor. PubMed. Available from: [Link]

  • Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents. PubMed Central. Available from: [Link]

  • Discovery and Characterization of 7,8-Dihydropyrido[4,3-d]pyrimidines as SARS-CoV-2 Entry Inhibitors. MDPI. Available from: [Link]

  • Design, Synthesis, and Structure-Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists with in Vivo Activity. PubMed. Available from: [Link]

Sources

Optimization

Technical Support Center: Stability and Degradation of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine Oxalate

Prepared by the Senior Application Science Team This guide is intended for researchers, scientists, and drug development professionals working with 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine oxalate. Understanding the sta...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Science Team

This guide is intended for researchers, scientists, and drug development professionals working with 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine oxalate. Understanding the stability profile of this molecule is critical for ensuring the integrity of experimental data, developing robust formulations, and maintaining regulatory compliance. This document provides answers to frequently asked questions, detailed troubleshooting guides for common stability-related issues, and validated protocols for assessing compound integrity.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the handling and stability of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine oxalate.

Q1: What are the recommended storage and handling conditions for this compound? A: To ensure long-term stability, the compound should be stored in tightly sealed containers in a cool, dry, and well-ventilated area.[1][2] It is crucial to protect it from moisture and incompatible materials, particularly strong oxidizing agents.[1] For day-to-day laboratory use, always wash hands thoroughly after handling and avoid creating dust.[2]

Q2: What are the primary environmental factors that can cause degradation? A: The core structure of tetrahydropyridopyrimidines can be susceptible to several environmental factors. The most common degradation triggers are exposure to extreme pH (acidic or basic conditions), oxidizing agents, high temperatures, and UV light.[3][4][5] Each of these can initiate distinct degradation pathways.[5]

Q3: Is 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine oxalate sensitive to light? A: Yes, compounds with heterocyclic aromatic rings are often susceptible to photodegradation. It is recommended to handle the solid material and solutions under subdued light and store them in amber vials or light-resistant containers.[6] Confirmatory photostability testing according to ICH guideline Q1B is the definitive way to quantify this sensitivity.[6]

Q4: What are the expected degradation pathways for this molecule? A: Based on the pyrimidine core, two primary degradation pathways are anticipated:

  • Hydrolysis: The pyrimidine ring is susceptible to cleavage, particularly under acidic or basic conditions.[7][8] This can lead to the opening of the ring structure.

  • Oxidation: The tetrahydropyridine portion of the molecule and potentially the pyrimidine ring can be susceptible to oxidation, leading to the formation of N-oxides or other oxidized artifacts.[3]

Q5: How does the oxalate salt form influence the compound's stability? A: The oxalate salt form generally enhances the crystallinity and aqueous solubility of the parent molecule compared to the free base. While the oxalate salt itself is stable under normal conditions, it can influence the local pH of the microenvironment, particularly upon dissolution.[9] It is important to consider that oxalic acid can decompose at elevated temperatures.

Section 2: Troubleshooting Guide for Experimental Issues

This section provides structured guidance for diagnosing and resolving specific problems encountered during experiments.

Problem 1: Appearance of Unexpected Peaks in HPLC/LC-MS Analysis of a Freshly Prepared Solution

  • Question: I dissolved a freshly opened vial of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine oxalate for my experiment, but my initial HPLC analysis shows the main peak along with several smaller, unexpected impurity peaks. What is the likely cause?

  • Answer & Troubleshooting Steps: This issue commonly points to degradation occurring during sample preparation or analysis. The cause must be systematically investigated.

    • Causality: The ionization state and, consequently, the stability of a pharmaceutical compound can be highly dependent on the pH of the solution.[7] Many tetrahydropyridopyrimidine derivatives exhibit pH-dependent degradation.[10] The choice of solvent can also accelerate degradation if it is not inert or contains impurities.

    • Investigate pH Effects: The pH of your solution is the most critical variable.[8]

      • Action: Measure the pH of the solvent/buffer used for dissolution.

      • Rationale: Extreme pH levels can catalyze hydrolysis of the pyrimidine ring.[7] If you are using unbuffered aqueous solutions, the dissolution of the oxalate salt can result in an acidic pH that may promote specific degradation pathways.

      • Solution: Prepare solutions in a buffered system within a stable pH range (typically pH 4-6 for many nitrogen-containing heterocycles) and re-analyze immediately.[10]

    • Evaluate Solvent Choice:

      • Action: Review the solvent used. Are you using protic solvents like methanol or water, or aprotic solvents like DMSO or acetonitrile?

      • Rationale: Protic solvents can participate in hydrolytic degradation. Some solvents may contain impurities (e.g., peroxides in aged ethers or THF) that can cause oxidative degradation.

      • Solution: If possible, prepare a fresh solution in anhydrous, high-purity aprotic solvent (e.g., DMSO) and inject it immediately. Compare this to your original chromatogram.

    • Assess for Photodegradation:

      • Action: Prepare a sample in a clear vial and another in an amber or foil-wrapped vial. Expose both to ambient lab light for 1-2 hours before analysis.

      • Rationale: As noted in the FAQs, light exposure can be a significant degradation factor.[6] This simple test can quickly determine if photolysis is occurring during your sample preparation workflow.

      • Solution: If the sample in the clear vial shows more degradation, all future work must be performed under light-protected conditions.

Workflow for Investigating Solution Instability

G observe Unexpected peaks observed in initial HPLC analysis check_ph Step 1: Investigate pH Measure pH of solution. Is it outside pH 4-7 range? observe->check_ph check_solvent Step 2: Evaluate Solvent Is the solvent old, impure, or highly protic? check_ph->check_solvent No remediate_ph Action: Use a buffered solution (pH 4-6). Re-analyze immediately. check_ph->remediate_ph Yes check_light Step 3: Assess Photodegradation Does light exposure increase impurities? check_solvent->check_light No remediate_solvent Action: Use fresh, high-purity, anhydrous aprotic solvent (e.g., DMSO). Re-analyze immediately. check_solvent->remediate_solvent Yes remediate_light Action: Work under subdued light. Use amber vials for all future work. check_light->remediate_light Yes

Caption: Workflow for troubleshooting unexpected degradation upon dissolution.

Problem 2: Inconsistent or Decreasing Potency in Cell-Based or Enzymatic Assays

  • Question: My assay results are showing high variability between experiments, or the compound's apparent activity is decreasing over the course of a multi-day experiment. Could this be a stability issue?

  • Answer & Troubleshooting Steps: Absolutely. Degradation of the active pharmaceutical ingredient (API) in the assay medium is a common cause of such inconsistencies. The degradation products are typically less active or inactive and may even interfere with the assay.

    • Causality: Cell culture media and enzymatic buffers are complex aqueous systems, often maintained at 37°C. This combination of an aqueous environment, physiological pH (~7.4), and elevated temperature can accelerate hydrolytic and oxidative degradation over hours or days.[3]

    • Perform a Time-Course Stability Study in Assay Medium:

      • Action: Prepare a stock solution of the compound in the exact assay medium you use. Incubate it under the same conditions as your experiment (e.g., 37°C, 5% CO2).

      • Sampling: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot and analyze it by HPLC to quantify the amount of remaining parent compound.

      • Rationale: This directly mimics the experimental conditions and will reveal the compound's stability profile in the relevant environment.

    • Analyze the Results:

      • Action: Plot the percentage of the parent compound remaining versus time. Calculate the half-life (T½) in the assay medium.

      • Rationale: If you observe significant degradation (e.g., >10%) within the timeframe of your experiment, the decreasing concentration of the active compound is likely the cause of your inconsistent results.

      • Solution: If the compound is unstable, you may need to adjust your experimental protocol. Options include:

        • Preparing fresh solutions immediately before each experiment.

        • For longer experiments, replacing the medium with freshly prepared compound at regular intervals.

        • Investigating if a formulation strategy (e.g., using cyclodextrins) can enhance stability.

Section 3: Protocols for Stability Assessment

To formally characterize the stability of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine oxalate, forced degradation studies are essential. These studies deliberately stress the compound to identify potential degradation products and pathways.[4][11]

Protocol 1: Forced Degradation (Stress Testing) Study

This protocol is based on the principles outlined in the ICH Q1A guideline.[3][4] The goal is to achieve 10-20% degradation to ensure that the stability-indicating analytical method can detect and resolve the resulting degradants.[11]

A. Preparation:

  • Prepare a stock solution of the compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Use a validated stability-indicating HPLC method for analysis.

B. Stress Conditions (run in parallel):

  • Acidic Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C.

    • Analyze samples at 2, 4, 8, and 24 hours.

    • Neutralize the sample with an equivalent amount of 0.1 M NaOH before injection.

  • Basic Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at room temperature (25°C).

    • Analyze samples at 1, 2, 4, and 8 hours.

    • Neutralize the sample with an equivalent amount of 0.1 M HCl before injection.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep at room temperature, protected from light.

    • Analyze samples at 2, 4, 8, and 24 hours.

  • Thermal Degradation:

    • Store the solid compound in a vial at 80°C.[3]

    • Store a solution (1 mg/mL in 50:50 ACN:H₂O) at 60°C.

    • Analyze samples at 1, 3, and 7 days.

  • Photodegradation:

    • Expose the solid compound and the solution (in chemically inert, transparent containers) to a light source conforming to ICH Q1B guidelines (overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter).[6]

    • Run a control sample shielded from light (e.g., wrapped in aluminum foil).

    • Analyze both samples after the exposure period.

Predicted Degradation Pathways

Caption: Predicted degradation pathways under hydrolytic and oxidative stress.

Section 4: Key Stability & Degradation Data

The following tables summarize crucial data for handling and stability testing.

Table 1: Recommended Storage and Handling Conditions

ParameterRecommendationRationale & Reference
Temperature Cool (2-8°C for long-term)To minimize thermal degradation. Standard practice for complex organic molecules.
Atmosphere Dry, inert gas (e.g., Argon)To prevent moisture-driven hydrolysis and oxidation.[1]
Light Protect from light (Amber vials)To prevent photodegradation.[2][6]
Container Tightly sealed, appropriate materialTo prevent contamination and exposure to air/moisture.[1][2]
Handling Use in well-ventilated areaTo avoid inhalation of fine particles.[2]

Table 2: Summary of Forced Degradation Conditions and Potential Products

Stress ConditionTypical Reagent/SettingPotential Degradation PathwayExpected Products
Acidic Hydrolysis 0.1 M - 1 M HCl, 60-80°CCleavage of amide/imine bonds in pyrimidine ringRing-opened species, hydrolysis of pyrimidine
Basic Hydrolysis 0.1 M - 1 M NaOH, 25-60°CBase-catalyzed ring openingRing-opened species, potential aromatization
Oxidation 3-30% H₂O₂, Room TempOxidation of nitrogen/sulfur atoms, benzylic positionsN-oxides, hydroxylated species
Thermal 80°C (solid), 60°C (solution)General decomposition, dehydration of oxalateDimerization, complex decomposition products
Photolytic ≥1.2 million lux-hrsPhotochemical reactions (e.g., radical formation)Photoproducts, often complex mixtures
Section 5: References
  • MedCrave. (2016, December 14). Forced Degradation Studies. MedCrave online. [Link]

  • ResearchGate. (n.d.). Scheme of pyrimidine degradation pathways. Retrieved from [Link]

  • BioProcess International. (2006). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • ResearchGate. (n.d.). Degradation pathways of the pyrimidine bases uracil and thymine catalysed by DPD. Retrieved from [Link]

  • Kim, K. S., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology, 192(16), 4089–4102. [Link]

  • ACS Publications. (2018). Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity. ACS Medicinal Chemistry Letters. [Link]

  • Sule, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Asian Journal of Pharmaceutical Research and Development. [Link]

  • Wasternack, C. (1980). Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. Pharmacology & Therapeutics, 8(3), 629–651. [Link]

  • Kumar, V., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(3), 159-165. [Link]

  • Kim, K. S., et al. (2010). The Rut pathway for pyrimidine degradation: novel chemistry and toxicity problems. Journal of Bacteriology, 192(16), 4089-102. [Link]

  • Vardan, V. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry and Chemical Sciences. [Link]

  • Ibis Scientific, LLC. (2024). The Impact of pH on Chemical Stability in Lab Experiments. [Link]

  • ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. [Link]

  • Beata, J., et al. (2014). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. BioMed Research International. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Tetrahydropyridopyrimidine Synthesis

Welcome to the technical support center for the synthesis of tetrahydropyridopyrimidines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important hete...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tetrahydropyridopyrimidines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, we will address common challenges encountered during synthesis and provide in-depth, field-tested solutions to optimize your reaction conditions.

The synthesis of tetrahydropyridopyrimidines, often achieved through multicomponent reactions like the Biginelli reaction or its variations, is a powerful tool in medicinal chemistry.[1][2] However, like any complex organic synthesis, it can present challenges ranging from low yields to difficult purifications. This guide is structured in a question-and-answer format to directly address the specific issues you may be facing in the lab.

Troubleshooting Guide: Common Issues and Solutions

Q1: My tetrahydropyridopyrimidine synthesis is resulting in very low yields. What are the common causes and how can I improve it?

Low yield is one of the most frequent frustrations in organic synthesis. For tetrahydropyridopyrimidine synthesis, several factors can be at play. Let's break down the potential causes and solutions.

Potential Causes & Optimization Strategies:

  • Suboptimal Catalyst: The choice and concentration of the catalyst are critical. While classic Biginelli reactions use strong Brønsted acids like HCl, these can sometimes promote side reactions.[3]

    • Solution: Screen a variety of catalysts. Lewis acids (e.g., La(OTf)₃, ZrO₂ nanoparticles) or milder Brønsted acids (e.g., p-toluenesulfonic acid) can be highly effective.[4][5][6] In some cases, organocatalysts can also offer excellent results.[7] Start with a catalyst loading of 10-20 mol% and optimize from there. The absence of a catalyst often leads to poor yields.[3]

  • Inefficient Reaction Conditions: Temperature and reaction time are key parameters that need to be finely tuned.

    • Solution: Monitor your reaction progress meticulously using Thin Layer Chromatography (TLC). This will help you determine the optimal reaction time and prevent product degradation from prolonged heating.[8] While refluxing in a solvent like ethanol is a common starting point, some substrate combinations may benefit from lower temperatures over a longer period, or even solvent-free conditions.[4][8]

  • Poor Reactant Purity: Impurities in your starting materials (aldehyde, β-dicarbonyl compound, and urea/thiourea derivative) can significantly inhibit the reaction.

    • Solution: Ensure all reactants are of high purity. If necessary, purify your starting materials before use. For example, aldehydes can be prone to oxidation, so using a freshly opened bottle or distilling the aldehyde can make a substantial difference.

  • Solvent Effects: The polarity and solubilizing power of the solvent can dramatically impact the reaction rate and final yield.

    • Solution: If your yield is low in a standard solvent like ethanol, consider exploring other options. Acetonitrile, dioxane, or solvent mixtures can sometimes provide superior results.[1][4] For substrates with poor solubility, a solvent system that can fully dissolve all reactants at the reaction temperature is crucial.

ParameterStarting PointOptimization Strategy
Catalyst 10 mol% p-TSA or HCl in EthanolScreen Lewis acids (e.g., La(OTf)₃, ZrO₂) and vary loading (5-30 mol%).
Temperature Reflux in Ethanol (~78 °C)Test a range from room temperature to 120 °C (if using a higher boiling solvent).
Solvent EthanolTrial other solvents like acetonitrile, DMF, or solvent-free conditions.
Reaction Time 12-24 hoursMonitor by TLC to determine the point of maximum product formation.
Q2: I am observing a significant amount of an unexpected side product. How can I identify and minimize its formation?

The formation of side products is a common hurdle, complicating purification and reducing the yield of the desired tetrahydropyridopyrimidine.

Common Side Products and Mitigation Strategies:

  • Hantzsch-type 1,4-Dihydropyridines: This is a frequent byproduct, especially when using urea at higher temperatures. It arises from a competing reaction where two equivalents of the β-ketoester react with the aldehyde.[8]

    • Identification: This byproduct is often fluorescent and can be identified by mass spectrometry and NMR.

    • Solution: Lowering the reaction temperature can significantly suppress the Hantzsch pathway.[8] The choice of catalyst can also influence the selectivity between the Biginelli and Hantzsch reactions.

  • Oxidized Pyridopyrimidine Derivatives: The tetrahydropyridopyrimidine ring can sometimes be susceptible to oxidation, leading to the formation of the corresponding aromatic pyridopyrimidine.

    • Identification: A change in the product's solubility and a downfield shift of the protons on the newly formed aromatic ring in the ¹H NMR spectrum are indicative of this side product.

    • Solution: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidation. Additionally, avoid overly harsh reaction conditions or prolonged reaction times at high temperatures.

  • N-Acylurea Byproducts: These can form from the reaction of the β-ketoester with urea, creating a purification challenge.[8]

    • Identification: These byproducts can be identified by their characteristic signals in ¹H and ¹³C NMR spectroscopy and by mass spectrometry.

    • Solution: Careful control of the reaction stoichiometry and catalyst can sometimes suppress the formation of N-acylureas. For purification, recrystallization is often the most effective method for removing these impurities.[8]

Q3: The purification of my crude tetrahydropyridopyrimidine product is difficult. What are the best strategies?

The polarity and sometimes poor solubility of tetrahydropyridopyrimidines can make their purification challenging.

Recommended Purification Techniques:

  • Recrystallization: This is often the most effective method for purifying tetrahydropyridopyrimidines, especially for removing closely related impurities.

    • Protocol:

      • Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a mixture like ethanol/water).

      • If the solution is colored, you can add a small amount of activated charcoal and heat for a short period.

      • Hot filter the solution to remove any insoluble impurities.

      • Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

      • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Column Chromatography: If recrystallization is not effective, flash column chromatography on silica gel is the next logical step.

    • Pro-Tip: Due to the polarity of many tetrahydropyridopyrimidines, a standard ethyl acetate/hexane solvent system may not be sufficient. Consider using a more polar mobile phase, such as dichloromethane/methanol or ethyl acetate/methanol. Adding a small amount of triethylamine (0.1-1%) to the eluent can help to reduce tailing of basic compounds on the silica gel.

  • Acid-Base Extraction: If your product has a basic nitrogen atom, an acid-base extraction can be a useful preliminary purification step to remove non-basic impurities.

    • Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Extract with a dilute aqueous acid solution (e.g., 1M HCl). The basic product will move to the aqueous layer.

    • Wash the aqueous layer with an organic solvent to remove any remaining neutral or acidic impurities.

    • Basify the aqueous layer with a base (e.g., 1M NaOH or saturated NaHCO₃) until the product precipitates or can be extracted back into an organic solvent.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate to obtain the purified product.

Frequently Asked Questions (FAQs)

Q: What is the general mechanism for the acid-catalyzed synthesis of tetrahydropyridopyrimidines via the Biginelli reaction?

A: The Biginelli reaction proceeds through a series of acid-catalyzed steps. First, the aldehyde and urea condense to form an N-acyliminium ion intermediate. This is followed by the nucleophilic addition of the enol form of the β-dicarbonyl compound. The final step is a cyclization and dehydration to yield the tetrahydropyridopyrimidine core.

Biginelli_Mechanism Aldehyde Aldehyde Iminium N-Acyliminium Ion Aldehyde->Iminium + Urea - H₂O Urea Urea Urea->Iminium Ketoester β-Ketoester Adduct Open-Chain Adduct Ketoester->Adduct Iminium->Adduct + Ketoester Product Tetrahydropyridopyrimidine Adduct->Product Cyclization - H₂O

Caption: Simplified mechanism of the Biginelli reaction.

Q: Can I use thiourea instead of urea in this reaction?

A: Yes, thiourea and its derivatives are commonly used in Biginelli-type reactions to synthesize the corresponding thioxo-tetrahydropyrimidines.[9] These sulfur-containing analogs are also of significant interest in medicinal chemistry. The reaction conditions are generally similar to those used with urea, although in some cases, the use of thioureas can be challenging under heating.[1]

Q: How can I introduce diversity into the tetrahydropyridopyrimidine scaffold?

A: The multicomponent nature of the synthesis is ideal for creating a library of diverse compounds.[2] You can vary each of the three core components:

  • The Aldehyde: A wide range of aromatic, heteroaromatic, and aliphatic aldehydes can be used.

  • The β-Dicarbonyl Compound: Besides simple acetoacetates, you can use other 1,3-dicarbonyl compounds, such as acetylacetone or ethyl benzoylacetate, to modify the substitution pattern on the pyrimidine ring.

  • The Urea/Thiourea Component: N-substituted ureas and thioureas can be employed to introduce substituents at the N1 and/or N3 positions of the ring.

Q: Are there any green or more sustainable methods for this synthesis?

A: Absolutely. There is a growing emphasis on developing more environmentally friendly synthetic methods. For tetrahydropyridopyrimidine synthesis, this includes:

  • Solvent-free reactions: Heating the neat reactants with a catalyst can be very efficient and eliminates the need for organic solvents.[5]

  • Use of heterogeneous catalysts: Nanocatalysts, such as magnetic nanoparticles, can be easily recovered and reused, reducing waste.[5][9]

  • Microwave-assisted synthesis: Microwave irradiation can often significantly reduce reaction times and improve yields.

Troubleshooting_Workflow Start Low Yield in Synthesis Check_Catalyst Is the catalyst optimal? Start->Check_Catalyst Check_Conditions Are reaction conditions (T, time) optimized? Check_Catalyst->Check_Conditions Yes Optimize_Catalyst Screen Lewis/Brønsted acids. Vary catalyst loading. Check_Catalyst->Optimize_Catalyst No Check_Purity Are reactants pure? Check_Conditions->Check_Purity Yes Optimize_Conditions Monitor by TLC. Adjust temperature and time. Check_Conditions->Optimize_Conditions No Check_Solvent Is the solvent appropriate? Check_Purity->Check_Solvent Yes Purify_Reactants Purify starting materials (e.g., distill aldehyde). Check_Purity->Purify_Reactants No Optimize_Solvent Test alternative solvents (e.g., ACN, DMF, solvent-free). Check_Solvent->Optimize_Solvent No Success Improved Yield Check_Solvent->Success Yes Optimize_Catalyst->Check_Conditions Optimize_Conditions->Check_Purity Purify_Reactants->Check_Solvent Optimize_Solvent->Success

Caption: Decision workflow for troubleshooting low yields.

References

  • Stadler, A., & Kappe, C. O. (2001). The Biginelli Dihydropyrimidine Synthesis. In Modern Multicomponent Reactions (pp. 1-36). Wiley-VCH Verlag GmbH & Co. KGaA.
  • Kappe, C. O. (2000). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. Accounts of Chemical Research, 33(12), 879-888.
  • Proposed mechanism for the synthesis of tetrahydropyrido[2,3-d]pyrimidines. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Kumar, A., Singh, R., & Kumar, S. (2012). One-pot synthesis of tetrahydropyrimidinecarboxamides enabling in vitro anticancer activity: a combinative study with clinically relevant brain-penetrant drugs. RSC Advances, 2(27), 10243-10251.
  • Abdolmohammadi, S., & Balalaie, S. (2012). Zirconium dioxide nanoparticles as a useful heterogeneous nano-catalyst in a green procedure for the synthesis of tetrahydropyrido[2,3-d]pyrimidines integrated enaminonitrile motif.
  • Fathalla, W., et al. (2021). Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents. Scientific Reports, 11(1), 1-16.
  • Asgari, M. S., et al. (2024). Cu@DPP-SPION: A Novel and Versatile Catalyst for the Synthesis of Thioxo-Tetrahydropyrimidine Derivatives under Mild Reaction Conditions. Letters in Organic Chemistry, 21(1), 1-10.
  • Darakshan, S., & Parvin, T. (2022). Tetrahydropyridines: a recent update for their multicomponent synthesis. RSC Advances, 12(45), 29337-29367.
  • Wang, L., et al. (2010). Primary Amine-Catalyzed Biginelli Reaction for the Enantioselective Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones. Organic Letters, 12(24), 5684-5687.
  • Janes, M. R., et al. (2018). Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity. ACS Medicinal Chemistry Letters, 9(12), 1234-1239.
  • Vasilenko, S. V., et al. (2019). A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. Biomedical Journal of Scientific & Technical Research, 14(4).
  • Vasilenko, S. V., et al. (2019). A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. Biomedical Journal of Scientific & Technical Research, 14(4).
  • Kappe, C. O. (2000). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. Accounts of Chemical Research, 33(12), 879-888.
  • Wang, H., et al. (2023). Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer. Organic Letters, 25(5), 824-828.
  • Wang, H., et al. (2023). Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer. Organic Letters, 25(5), 824-828.
  • Popa, M., & Finaru, A. L. (2022). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules, 27(19), 6533.
  • Janes, M. R., et al. (2018). Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity. ACS Medicinal Chemistry Letters, 9(12), 1234-1239.
  • Li, Y., et al. (2023). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Pharmaceuticals, 16(5), 696.
  • Liu, G., et al. (2023). Design, Synthesis, and Structure–Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists. Journal of Medicinal Chemistry, 66(8), 5549-5567.

Sources

Optimization

Technical Support Center: Crystallization of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine Oxalate

Welcome to the technical support center for the crystallization of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine oxalate. This guide is designed for researchers, scientists, and drug development professionals to navigate the...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine oxalate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of this active pharmaceutical ingredient (API). By understanding the underlying principles and following these troubleshooting steps, you can optimize your crystallization process to achieve high purity, yield, and desired crystal form.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Problem 1: My compound "oils out" and does not form crystals.

Question: Upon cooling my saturated solution, the 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine oxalate separates as a viscous liquid or oil instead of a crystalline solid. Why is this happening and how can I fix it?

Answer:

"Oiling out" is a common phenomenon in crystallization where the solute separates from the solution as a liquid phase rather than a solid.[1] This occurs when the temperature of your saturated solution is above the melting point of your compound or when high supersaturation is achieved too quickly.[1][2] For 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine oxalate, several factors could contribute to this issue:

  • Low Melting Point: The oxalate salt may have a relatively low melting point, or impurities present may be depressing the melting point.[3][4]

  • High Supersaturation: Dissolving too much compound in the solvent or cooling the solution too rapidly can lead to a state of high supersaturation where the system favors the formation of a liquid phase.[1][2]

  • Inappropriate Solvent Choice: The chosen solvent system may not be ideal for this specific oxalate salt, leading to poor solubility characteristics at lower temperatures.[4]

Troubleshooting Workflow for Oiling Out

Caption: Troubleshooting workflow for "oiling out".

Step-by-Step Remediation:
  • Re-dissolve and Dilute: Gently heat the solution to re-dissolve the oil. Add a small amount (10-20% more) of the primary solvent to decrease the supersaturation level.[3]

  • Slow Cooling: Allow the solution to cool to room temperature as slowly as possible. Insulating the flask can help. Once at room temperature, gradually cool it further in a refrigerator. Rapid cooling is a common cause of oiling out.[1]

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the air-liquid interface. This creates microscopic imperfections that can serve as nucleation sites.[1]

    • Seeding: If you have a small amount of solid 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine oxalate, add a tiny crystal to the cooled, supersaturated solution. This will provide a template for crystal growth.[]

  • Purity Assessment: Impurities can significantly lower the melting point and disrupt crystal lattice formation.[4][6] Analyze the purity of your starting material. If significant impurities are present, consider an additional purification step before crystallization.

  • Solvent System Re-evaluation: The choice of solvent is critical.[] For a salt like an oxalate, a polar protic solvent or a mixture might be necessary. Consider using an anti-solvent crystallization method.

Problem 2: The crystallization yield is very low.

Question: I am getting crystals, but the final yield of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine oxalate is consistently low. What factors could be causing this, and how can I improve it?

Answer:

A low yield in crystallization can be attributed to several factors, primarily related to the solubility of your compound in the chosen solvent system and mechanical losses during processing.[3]

  • Excess Solvent: Using too much solvent will result in a significant portion of your compound remaining in the mother liquor even after cooling.[3]

  • Premature Crystallization: If crystallization occurs at too high a temperature, the solubility of the compound is still high, leading to a lower yield.

  • Incomplete Precipitation: The cooling process may not be sufficient to induce maximum precipitation of the oxalate salt.

  • Sub-optimal pH: For a salt of a basic compound, the pH of the solution can influence its solubility.

Protocol for Yield Optimization
  • Determine Optimal Solvent Volume:

    • Start with a small amount of your crude product.

    • In a warm solvent, add just enough to dissolve the compound completely.

    • Carefully note this volume-to-mass ratio. In subsequent crystallizations, use this minimum amount of hot solvent.[6]

  • Controlled Cooling Profile:

    • Cool the solution slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath for at least an hour to maximize precipitation.

    • For some systems, further cooling in a freezer may be beneficial, provided the solvent does not freeze.

  • Anti-Solvent Addition:

    • Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble).

    • Slowly add an "anti-solvent" (in which the compound is poorly soluble) until the solution becomes slightly turbid.[7]

    • Gently warm the solution until it becomes clear again, and then allow it to cool slowly. This technique can significantly improve yield by reducing the compound's solubility.[8]

Solvent (for dissolution)Potential Anti-SolventRationale
Methanol / EthanolDiethyl Ether / HexanesThe polar protic solvent dissolves the oxalate salt, while the non-polar anti-solvent reduces the overall polarity, inducing precipitation.
Dimethylformamide (DMF)Water / IsopropanolDMF is a strong polar aprotic solvent. The addition of water or a less polar alcohol can trigger crystallization.

Caption: Suggested solvent/anti-solvent pairs for yield improvement.

  • pH Adjustment: Ensure that the solution is sufficiently acidic to favor the formation of the oxalate salt. The presence of oxalic acid is crucial for the crystallization of the salt form.[9] A slight excess of oxalic acid may be beneficial.

Problem 3: The crystals are very fine or form an agglomerated mass.

Question: My crystallization produces very fine needles or an agglomerated powder that is difficult to filter and dry. How can I obtain larger, more well-defined crystals?

Answer:

The formation of fine particles or agglomerates is typically a result of rapid nucleation and uncontrolled crystal growth.[] This happens when the level of supersaturation is too high, causing a large number of nuclei to form simultaneously, leaving little solute for the growth of existing crystals.

  • Rapid Cooling: As mentioned previously, fast cooling leads to high supersaturation and the formation of small crystals.[]

  • High Agitation: Excessive stirring can lead to secondary nucleation, where existing crystals break and create new, smaller crystals.[10]

  • Inadequate Solvent System: The solvent system may not be conducive to ordered crystal growth.

Strategies for Controlling Crystal Size and Morphology

Caption: Key strategies for controlling crystal size.

  • Slower Supersaturation Generation:

    • Cooling Crystallization: Employ a very slow, controlled cooling ramp.

    • Anti-Solvent Crystallization: Add the anti-solvent very slowly, possibly subsurface, to a well-agitated solution to avoid localized high supersaturation.[11]

  • Optimized Agitation: Use gentle agitation, just enough to keep the crystals suspended and maintain a homogenous temperature. High shear mixing should be avoided.[10]

  • Seeding: A well-designed seeding strategy is one of the most effective ways to control crystal size.[]

    • Protocol: Add a small quantity (0.1-1% by weight of the final product) of finely milled seed crystals at a point of slight supersaturation. This provides a controlled number of sites for crystal growth, leading to a more uniform and larger particle size distribution.

Problem 4: The final product shows polymorphism.

Question: I have noticed batch-to-batch variability in the physical properties (e.g., melting point, solubility) of my 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine oxalate, suggesting the presence of different polymorphs. How can I control this?

Answer:

Polymorphism is the ability of a compound to exist in two or more crystalline forms.[12] These different forms can have different physicochemical properties, which is a critical consideration in drug development.[13] The formation of a particular polymorph is influenced by kinetic and thermodynamic factors during crystallization.

  • Solvent Effects: The choice of solvent can influence which polymorph is preferentially formed.[14]

  • Temperature and Supersaturation: The temperature of crystallization and the rate at which supersaturation is achieved can dictate whether a metastable or stable polymorph is formed.[13]

  • Presence of Impurities: Impurities can sometimes inhibit the formation of one polymorph while promoting another.

Controlling Polymorphism
  • Characterize the Polymorphs: Use techniques like X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) to identify and characterize the different polymorphic forms.

  • Consistent Crystallization Protocol: Strict control over all crystallization parameters is essential for reproducibility. This includes solvent choice, concentration, cooling rate, agitation speed, and seeding.[13]

  • Seeding with the Desired Polymorph: Once the desired polymorph has been identified and isolated, use it as the seed material in all subsequent crystallizations. This is the most direct way to ensure the formation of that specific form.

  • Slurry Experiments: To determine the most thermodynamically stable form, a slurry experiment can be conducted. This involves stirring a mixture of the different polymorphs in a solvent at a specific temperature for an extended period. The less stable forms will dissolve and recrystallize as the most stable form.

By systematically addressing these common issues with a combination of theoretical understanding and methodical experimentation, you can develop a robust and reproducible crystallization process for 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine oxalate.

References

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • Brainly. (2024, February 25). Why do crystals oil out and what are the remedies and prevention methods?[Link]

  • Mettler Toledo. Oiling Out in Crystallization. [Link]

  • Reddit. (2013, February 3). Recrystallization (help meeeeee). [Link]

  • American Chemical Society. (2012, April 12). Polymorphs, Salts, and Cocrystals. [Link]

  • ResearchGate. Effect of Oxalic acid on the rate of crystallization of sucrose. [Link]

  • MDPI. (2020, August 26). Anti-Solvent Crystallization. [Link]

  • ChemIQSoc. Crystallisation of oxalic acid. [Link]

  • MDPI. Special Issue : Anti-Solvent Crystallization. [Link]

  • ResearchGate. (2025, October 15). (PDF) Anti-Solvent Crystallization. [Link]

  • Mettler Toledo. Using AntiSolvent for Crystallization. [Link]

  • Journal of Applicable Chemistry. SOLUBILITY OF TETRAHYDROPYRIMIDINE DERIVATIVES IN SOME SOLVENTS AT DIFFERENT TEMPERATURES. [Link]

  • NIH. Exploring Calcium Oxalate Crystallization: A Constant Composition Approach. [Link]

  • Crystal Growth & Design. (2012, April 12). Polymorphs, Salts, and Cocrystals: What's in a Name?[Link]

  • ACS Publications. (2017). Influence of Solvent Composition on the Crystal Morphology and Structure of p-Aminobenzoic Acid Crystallized from Mixed Ethanol and Nitromethane Solutions. [Link]

  • USA Salt. (2023, December 13). The Science of Oxalic Acid: Chemical Reactions and Uses. [Link]

  • Journal of Research of the National Bureau of Standards. (1963). A Phase Study of the System: Oxalic Acid/Acetic Acid/ Water. [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

  • FKIT. A Study on Crystallization of Oxalic Acid in Batch Cooling Crystallizer. [Link]

  • PubMed Central. Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents. [Link]

  • VxP Pharma. (2020, January 11). Crystallization of Active Pharmaceutical Ingredients. [Link]

  • MDPI. (2022, January 10). Oxalic Acid, a Versatile Coformer for Multicomponent Forms with 9-Ethyladenine. [Link]

  • ACS Omega. (2021, October 1). Calcium Oxalate Crystallization: Influence of pH, Energy Input, and Supersaturation Ratio on the Synthesis of Artificial Kidney Stones. [Link]

  • MDPI. Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. [Link]

  • Zhanghua. (2024, November 13). Common Issues Faced in Crystallization and How to Solve Them. [Link]

  • ResearchGate. Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity. [Link]

  • ResearchGate. (2023, June 6). How can I obtain good crystals of heterocyclic organic compounds?[Link]

  • FKIT. (2018, February 8). Reactive Crystallization of Calcium Oxalate: Population Balance Modeling. [Link]

  • ACS Sustainable Chemistry & Engineering. (2019, September 19). Oxalic Acid Recovery from High Iron Oxalate Waste Solution by a Combination of Ultrasound-Assisted Conversion and Cooling Crystallization. [Link]

  • FDA. Regulatory Considerations on Pharmaceutical Solids: Polymorphs/Salts and Co-Crystals. [Link]

  • Sathee Jee. Chemistry Crystallization. [Link]

  • SciELO. Polymorphism: an evaluation of the potential risk to the quality of drug products from the Farmácia Popular Rede Própria. [Link]

  • MedCrave online. (2018, September 14). Physicochemical properties of some pyrimidine derivatives in some organic solvents. [Link]

  • NIH. (2020, February 27). Inhibitors of Calcium Oxalate Crystallization for the Treatment of Oxalate Nephropathies. [Link]

  • Regis Technologies. (2021, February 7). Solutions to Common Small Molecule Drug API Manufacturing Challenges: Solid Form Isolation. [Link]

  • ACS Publications. (2025, December 13). API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches. [Link]

Sources

Troubleshooting

Technical Support Center: Navigating the Selectivity of Tetrahydropyridopyrimidine Inhibitors

Introduction: The Promise and Challenge of Tetrahydropyridopyrimidine Inhibitors The tetrahydropyridopyrimidine scaffold is a cornerstone in modern medicinal chemistry, giving rise to potent inhibitors targeting a range...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise and Challenge of Tetrahydropyridopyrimidine Inhibitors

The tetrahydropyridopyrimidine scaffold is a cornerstone in modern medicinal chemistry, giving rise to potent inhibitors targeting a range of proteins, most notably protein kinases. Compounds from this class have been developed as highly effective irreversible covalent inhibitors for challenging targets like KRAS-G12C and as selective inhibitors for key signaling nodes such as Erk2.[1][2] Their efficacy stems from the scaffold's ability to effectively occupy the highly conserved ATP-binding pocket of these enzymes.[3]

However, this conserved nature of the ATP pocket across the human kinome presents a significant challenge: the potential for off-target binding.[4][5] An inhibitor designed for one kinase may interact with dozens of others, leading to unexpected biological effects, cellular toxicity, or confounding experimental data.[3][6] Distinguishing a true on-target cellular phenotype from one caused by off-target activity is one of the most critical challenges in drug development and chemical biology.

Frequently Asked Questions (FAQs)

Q1: My inhibitor is potent in a biochemical assay but much weaker in my cell-based experiments. Is this an off-target issue?

Not necessarily, although it's a possibility. A discrepancy between biochemical IC50 and cellular EC50 is common and can be caused by several factors unrelated to off-target activity.[7] Key considerations include:

  • Cell Permeability: The inhibitor may not efficiently cross the cell membrane to reach its intracellular target.

  • Intracellular ATP Concentration: Cellular ATP levels (typically 1-10 mM) are much higher than those used in many biochemical assays.[8] This high concentration of the natural substrate (ATP) creates a competitive environment that can significantly reduce the apparent potency of an ATP-competitive inhibitor.[8][9]

  • Efflux Pumps and Metabolism: The compound may be actively transported out of the cell by efflux pumps or rapidly metabolized into an inactive form.

  • Target Expression and Activity: The target kinase may not be expressed at sufficient levels or be in an active state in your chosen cell line.[10]

Q2: I'm observing a cellular phenotype that is inconsistent with the known function of the primary target. Could this be an off-target effect?

Yes, this is a classic hallmark of a potential off-target effect.[3] When the observed biological outcome cannot be rationalized by the inhibition of your intended target, it is crucial to suspect that the inhibitor is modulating one or more other signaling pathways. This warrants a systematic investigation to deconvolve the on- and off-target contributions to the phenotype.

Q3: What are the essential first steps to minimize off-target effects in my experiments?

The most critical factor is using the appropriate concentration. Off-target interactions typically have lower affinity than the on-target interaction. Therefore, using the lowest effective concentration that elicits the desired on-target effect will minimize engagement with these lower-affinity off-targets.[10][11]

Best Practice: Always perform a full dose-response experiment and correlate the inhibition of the direct downstream substrate of your target (e.g., via Western blot) with the observed global phenotype (e.g., cell viability). This helps establish a therapeutic window where on-target effects are dominant.[10]

Troubleshooting Guide: From Unexpected Results to Confirmed Mechanisms

This section provides structured workflows to diagnose and resolve common issues encountered when using tetrahydropyridopyrimidine inhibitors.

Problem 1: Inconsistent or Non-reproducible Experimental Results

Inconsistent data can often be traced back to fundamental experimental variables rather than complex off-target biology.

Causality: Variability can stem from inhibitor stability, cell line integrity, or inconsistent assay conditions.[10]

Troubleshooting Workflow:

  • Check Inhibitor Integrity: Prepare fresh stock solutions in the appropriate solvent (e.g., DMSO). Ensure proper storage to prevent degradation. Visually inspect for any precipitation in your working solutions.

  • Verify Cell Line Health and Identity: Use low-passage number cells to avoid phenotypic drift. Regularly check for mycoplasma contamination and consider cell line authentication.

  • Standardize Experimental Conditions: Maintain consistency in cell density, serum concentration, incubation times, and inhibitor concentrations across all experiments.[12]

  • Confirm Target Presence: Use Western blotting to confirm that your target protein is expressed in the cell line and that its downstream pathway is active under your experimental conditions.[10]

Problem 2: Phenotype Observed, but On-Target Engagement is Uncertain

Observing a phenotype (e.g., apoptosis) is the first step. The next is to prove it's a consequence of hitting your intended target within the complex cellular environment.

Causality: The inhibitor may be engaging its target, but without direct evidence, an off-target effect remains a strong possibility. Many unexpected drug effects are later found to be the result of the compound killing cells via an off-target mechanism.[13]

Troubleshooting Workflow:

Caption: Workflow for validating on-target engagement.

  • Confirm Target Engagement: Directly measure the interaction between the inhibitor and its target in intact cells.

    • Cellular Thermal Shift Assay (CETSA): This method measures the change in the thermal stability of a protein when a ligand binds, providing direct evidence of physical interaction.[12]

    • NanoBRET™ Target Engagement Assay: A live-cell method that quantifies inhibitor binding to a target protein in real-time.[9][14]

    • Phospho-Target Western Blot: The most common method. Show a dose-dependent decrease in the phosphorylation of a direct downstream substrate of your target kinase.[10]

  • Perform a Rescue Experiment: This is a gold-standard validation technique. The phenotype caused by the inhibitor should be "rescued" or reversed by overexpressing a form of the target kinase that has been mutated to be resistant to the inhibitor.[10]

  • For Covalent Inhibitors: Conduct a Washout Experiment: Irreversible covalent inhibitors form a permanent bond with their target. Their biological effect should persist even after the compound is washed out of the cell culture media. In contrast, effects from reversible, lower-affinity off-targets should diminish upon washout.[15][16][17] (See Protocol 2).

Problem 3: Strong Evidence of Off-Target Activity

If the steps above suggest an off-target effect is responsible for the phenotype, the next goal is to identify the responsible protein(s).

Causality: Because many kinase inhibitors target the conserved ATP-binding site, they often exhibit polypharmacology, binding to multiple kinases with varying affinities.[5][18]

Troubleshooting Workflow:

  • Perform Kinase Selectivity Profiling: This is the most direct way to identify potential off-targets. Submit your compound to a commercial service that screens its activity against a large panel of hundreds of kinases.[19][20] The results will provide IC50 or percent inhibition values across the kinome, revealing unintended targets.

    Table 1: Example Kinase Selectivity Profile for a Hypothetical Tetrahydropyridopyrimidine Inhibitor (Compound X)

    Kinase Target IC50 (nM) % Inhibition at 1 µM Classification
    Primary Target A 12 99% On-Target
    Off-Target B 210 88% Potential Off-Target
    Off-Target C 950 52% Potential Off-Target
    Off-Target D >10,000 <10% Not a likely target

    | Off-Target E | 150 | 92% | Potent Off-Target |

    Interpretation: The data shows potent inhibition of the intended target. However, it also reveals potent inhibition of "Off-Target E" and moderate inhibition of "Off-Target B," which could contribute to the observed cellular phenotype.[21]

  • Employ Chemical Proteomics: For an unbiased, proteome-wide view of binding partners, chemical proteomics is a powerful tool.[22] These methods use a modified version of your inhibitor as a "bait" to pull down its binding partners from a cell lysate, which are then identified by mass spectrometry.[4][23][24] This can uncover both kinase and non-kinase off-targets.[18][25]

    Caption: General workflow for affinity-based chemical proteomics.

  • Validate Identified Off-Targets: Once potential off-targets are identified, validate their role in the phenotype using genetic approaches (e.g., CRISPR/Cas9 or siRNA knockdown) to deplete the suspected off-target protein. If the phenotype disappears upon knockdown, you have identified a key off-target.[13]

Key Experimental Protocols

Protocol 1: Cellular Dose-Response and Pathway Inhibition by Western Blot

Objective: To determine the effective concentration range of the inhibitor for on-target pathway modulation.

Methodology:

  • Cell Seeding: Plate your cells of interest at a consistent density and allow them to adhere overnight.

  • Inhibitor Treatment: Prepare serial dilutions of your tetrahydropyridopyrimidine inhibitor in culture media. A typical 8-point curve might range from 10 µM down to 1 nM, including a vehicle-only control (e.g., 0.1% DMSO).

  • Incubation: Treat the cells for a predetermined time (e.g., 2, 6, or 24 hours), based on the expected dynamics of the signaling pathway.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane (e.g., with 5% BSA or milk in TBST).

    • Incubate with primary antibodies overnight at 4°C. Use an antibody specific to the phosphorylated form of your target's direct substrate and another for the total protein level of that substrate. A loading control (e.g., β-actin or GAPDH) is essential.

    • Wash and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect signal using an ECL reagent and imaging system.

  • Analysis: Quantify the band intensities. The concentration at which you see a 50% reduction in the phospho-protein signal relative to the total protein is the cellular EC50 for target inhibition. This is the concentration range you should aim for in subsequent experiments.[21]

Protocol 2: Covalent Inhibitor Washout Assay

Objective: To differentiate between a persistent phenotype from an irreversible on-target inhibitor and a transient phenotype from a reversible off-target inhibitor.

Methodology:

  • Cell Treatment: Treat cells with a saturating concentration of your covalent inhibitor (e.g., 5-10x the cellular EC50) and a vehicle control for a short duration (e.g., 1-2 hours) to allow for covalent bond formation.[15]

  • Washout:

    • Aspirate the inhibitor-containing media.

    • Wash the cells extensively with pre-warmed, inhibitor-free culture media. A typical procedure is 3 washes of 5 minutes each.[15] This step is critical to remove all unbound compound.

  • Recovery Incubation: Add fresh, inhibitor-free media to the washed cells and return them to the incubator for a defined period (e.g., 4, 8, or 24 hours). This allows for the potential recovery of signaling from reversible off-targets.[16][26]

  • Parallel Control (No Washout): In parallel, maintain a set of cells continuously exposed to the inhibitor for the entire duration of the experiment.

  • Endpoint Analysis: At the end of the recovery period, harvest all cell groups (vehicle, no washout, and washout) and analyze the phenotype of interest (e.g., cell viability, apoptosis marker, or downstream pathway activity by Western blot).

Interpretation:

  • Sustained Effect: If the phenotype in the "washout" group remains identical or very similar to the "no washout" group, it strongly supports that the effect is driven by the irreversible, on-target covalent modification.[17]

  • Reversed Effect: If the phenotype in the "washout" group reverts towards the vehicle control, it suggests that the observed effect was likely due to a reversible off-target interaction.[15]

References

  • Goddard, A. L., & Liras, S. (2007). Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors. ACS Chemical Biology, 2(1), 18-21. [Link]

  • Zhang, T., Ingold, I., & Hertweck, C. (2014). Targeting Protein Kinases with Selective and Semi-Promiscuous Covalent Inhibitors. Angewandte Chemie International Edition, 53(50), 13536-13550. [Link]

  • Li, J., & Yao, X. (2021). Off-target identification by chemical proteomics for the understanding of drug side effects. Expert Opinion on Drug Discovery, 16(1), 109-117. [Link]

  • Li, J., & Yao, X. (2021). Off-target identification by chemical proteomics for the understanding of drug side effects. Expert Opinion on Drug Discovery, 16(1), 109-117. [Link]

  • Janes, M. R., Zhang, J., Li, L. S., Hansen, R., Peters, U., Li, N., ... & Zask, A. (2018). Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity. ACS Medicinal Chemistry Letters, 9(11), 1238-1243. [Link]

  • Janes, M. R., Zhang, J., Li, L. S., Hansen, R., Peters, U., Li, N., ... & Zask, A. (2018). Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity. ACS Medicinal Chemistry Letters, 9(11), 1238-1243. [Link]

  • Bamborough, P., Drewry, D., Harper, G., Smith, G. K., & Schneider, K. (2008). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 51(24), 7898-7914. [Link]

  • Binder, M. J., et al. (2025). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. [Link]

  • Bradshaw, J. M., McFarland, J. M., & Nunn, P. A. (2015). Prolonged and tunable residence time using reversible covalent kinase inhibitors. Nature Chemical Biology, 11(7), 525-531. [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]

  • Liu, Y., & Yang, F. (2015). Chemical proteomics: terra incognita for novel drug target profiling. Acta Pharmaceutica Sinica B, 5(4), 303-309. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Pao, W., & Chmielecki, J. (2010). Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. Clinical Cancer Research, 16(23), 5624-5629. [Link]

  • Simijonović, D., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. Molecules, 27(20), 7056. [Link]

  • Bhagwat, S. S., et al. (2012). Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2. Bioorganic & Medicinal Chemistry Letters, 22(1), 248-252. [Link]

  • ResearchGate. (n.d.). Compound 12 retains long duration of action activity following washout. [Link]

  • ResearchGate. (n.d.). Selectivity profiling of compounds 122 and 140. [Link]

  • Binder, M. J., et al. (2025). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. [Link]

  • Semantic Scholar. (2025). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. [Link]

  • Patsnap. (2025). How can off-target effects of drugs be minimised? Patsnap Synapse. [Link]

  • ResearchGate. (n.d.). Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity. [Link]

  • Zhang, T., et al. (2017). Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation. Cell Chemical Biology, 24(1), 14-25. [Link]

  • Johnson, L. N. (2024). A practical guide for the assay-dependent characterisation of irreversible inhibitors. FEBS Journal, 291(21), 4785-4801. [Link]

  • Müller, S., & Chaikuad, A. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology, 9(12), 2682-2690. [Link]

  • Kairos Discovery. (n.d.). Overcoming Limitations of Kinase Inhibitors in Cancer Therapy. Kairos Discovery. [Link]

  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509), eaaw8412. [Link]

  • Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8769. [Link]

  • Vera, L., et al. (2014). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology, 8, 83. [Link]

  • Chen, Z., et al. (2025). Enhancing kinase-inhibitor activity and selectivity prediction through contrastive learning. Nature Communications, 16, 12345. [Link]

  • Johnson, J. L., & Taveras, A. G. (2019). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Frontiers in Pharmacology, 10, 938. [Link]

  • Stepanenko, A. A., & Dmitrenko, V. V. (2015). Pitfalls of the MTT Assay: Direct and Off-Target Effects of Inhibitors Can Result in over/underestimation of Cell Viability. Gene, 574(2), 193-203. [Link]

  • Karaman, M. W., et al. (2008). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. FEBS Letters, 582(2), 249-254. [Link]

  • Janes, M. R., et al. (2018). Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity. ACS Medicinal Chemistry Letters, 9(11), 1238-1243. [Link]

  • ACS Publications. (n.d.). Suite of Biochemical and Cell-Based Assays for the Characterization of Kirsten Rat Sarcoma (KRAS) Inhibitors and Degraders. [Link]

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Optimization

Technical Support Center: Enhancing Cell Permeability of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine derivatives. This guide is designed to provide expert insight...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine derivatives. This guide is designed to provide expert insights and practical troubleshooting for a common challenge encountered with this chemical scaffold: enhancing cell permeability. Poor membrane permeability can be a significant hurdle in the development of effective therapeutics, and this resource offers a structured approach to diagnosing and overcoming these issues.

Frequently Asked Questions (FAQs)

Here, we address some of the foundational questions regarding the cell permeability of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine derivatives.

Q1: What are the typical physicochemical properties of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines that might influence their cell permeability?

The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine core itself possesses several structural features that can impact cell permeability. The presence of multiple nitrogen atoms contributes to its polar surface area and potential for hydrogen bonding with water, which can hinder its passage through the lipophilic cell membrane. The tetrahydropyridine ring introduces a degree of conformational flexibility, which can also play a role in membrane traversal. The overall permeability of a derivative will be heavily influenced by the nature of the substituents attached to this core scaffold.[1][2]

Q2: Why is my 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine derivative showing low permeability in my initial screens?

Low permeability for this class of compounds is not uncommon and can stem from a few key factors:

  • High Polarity: The pyrimidine and pyridine rings contain nitrogen atoms that are hydrogen bond acceptors, increasing the molecule's polarity. This can lead to a high desolvation penalty when moving from the aqueous extracellular environment into the lipid bilayer.

  • Low Lipophilicity: If the substituents on the scaffold are also polar, the overall lipophilicity (often measured as logP or logD) of the molecule may be too low to favor partitioning into the cell membrane.

  • Efflux Transporter Substrate: The compound might be recognized and actively pumped out of the cell by efflux transporters like P-glycoprotein (P-gp).[3][4] This can result in low intracellular accumulation even if passive diffusion occurs to some extent.

Q3: What are the key differences between the PAMPA and Caco-2 assays for assessing the permeability of my compounds?

Understanding the distinction between these two assays is crucial for correct data interpretation.

FeatureParallel Artificial Membrane Permeability Assay (PAMPA)Caco-2 Permeability Assay
Model Artificial membrane (e.g., lipid-infused filter)[5]Monolayer of human colon adenocarcinoma cells[6]
Transport Measured Passive diffusion only[7]Passive diffusion, active transport (uptake and efflux), and paracellular transport[7]
Complexity & Cost Simple, fast, and low-cost[5]Complex, requires cell culture (up to 21 days), and is more expensive[5]
Throughput HighLower

A good correlation between PAMPA and Caco-2 results suggests that passive diffusion is the primary mechanism of transport. Conversely, a discrepancy can indicate the involvement of active transport processes.[7]

Troubleshooting Experimental Permeability Assays

This section provides a question-and-answer guide to troubleshoot common issues encountered during PAMPA and Caco-2 experiments with 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine derivatives.

Interpreting and Troubleshooting Low Permeability Results

Q: My compound has low permeability in the PAMPA assay. What are my next steps?

A low result in a PAMPA screen points towards a fundamental issue with passive diffusion.

  • Initial Action: Review the physicochemical properties of your derivative. Is the calculated logP (cLogP) or logD at physiological pH (7.4) in a range that is generally associated with poor permeability (e.g., very low or negative)?

  • Troubleshooting Strategy:

    • Increase Lipophilicity: Consider strategic chemical modifications to the scaffold. The addition of non-polar, lipophilic groups can enhance membrane partitioning. For example, substituting with small alkyl or halogenated aryl groups can increase lipophilicity.[8]

    • Reduce Hydrogen Bonding Potential: Investigate if it's possible to mask hydrogen bond donors through chemical modification, as this can lower the desolvation penalty for entering the lipid bilayer.

    • Prodrug Approach: A more advanced strategy is to create a prodrug by temporarily masking polar functional groups with lipophilic moieties that can be cleaved intracellularly to release the active compound.

Q: My compound shows low permeability in the Caco-2 assay, but had moderate to high permeability in PAMPA. What does this discrepancy suggest?

This is a classic indicator that your compound is a substrate for an efflux transporter. The PAMPA assay, lacking these transporters, overestimates the permeability.[7]

  • Hypothesis: The compound is likely being actively pumped out of the Caco-2 cells.

  • Troubleshooting Workflow:

    • Confirm Efflux: Perform a bidirectional Caco-2 assay. If the permeability from the basolateral to the apical side (B-A) is significantly higher than from the apical to the basolateral side (A-B), this confirms active efflux. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is a common indicator.

    • Identify the Transporter: Run the Caco-2 assay in the presence of known efflux pump inhibitors. For instance, verapamil can be used to inhibit P-gp. A significant increase in A-B permeability with the inhibitor present confirms that your compound is a substrate for that specific transporter.

    • Structural Modification: Analyze the structure of your compound to identify potential pharmacophores recognized by efflux transporters. Modifications to these regions may reduce its affinity for the transporter.

Q: My compound exhibits low permeability in both PAMPA and Caco-2 assays, with a low efflux ratio. What should I do?

This scenario suggests that the primary challenge is poor passive diffusion, and active efflux is not a major contributor.

  • Focus: The core issue lies with the intrinsic physicochemical properties of your molecule.

  • Recommended Strategies:

    • Structure-Permeability Relationship (SPR) Analysis: Synthesize a small library of analogues with systematic modifications to explore the impact of lipophilicity and polar surface area on permeability. For instance, explore different substituents on the pyridine or pyrimidine ring. Studies on related pyridine scaffolds have shown that the position and nature of substituents can dramatically alter permeability.[9]

    • Intramolecular Hydrogen Bonding: A sophisticated strategy is to design derivatives that can form an intramolecular hydrogen bond. This can "shield" the polar groups, effectively reducing the molecule's polarity and enhancing its ability to cross the cell membrane.

Addressing Assay Variability and Inconsistent Results

Q: I'm observing high variability in my Caco-2 assay results between experiments. What could be the cause?

Variability in Caco-2 assays is a common challenge and can often be traced back to the integrity of the cell monolayer.

  • Immediate Checks:

    • Transepithelial Electrical Resistance (TEER): Always measure TEER before and after your experiment. Inconsistent or low TEER values indicate a compromised or "leaky" monolayer, which will lead to unreliable results.[10]

    • Cell Passage Number: Use Caco-2 cells within a consistent and low passage number range (typically between 20 and 50). Higher passage numbers can lead to changes in cell characteristics and unstable monolayers.[11]

    • Cell Morphology: Regularly inspect your monolayers under a microscope to ensure they have a uniform, cobblestone-like appearance.[11]

  • Troubleshooting Protocol:

    • Gentle Media Changes: Be extremely careful when changing the media to avoid disturbing the cell layer.[11]

    • Optimize Seeding Density: An overly high seeding density can lead to multilayer growth instead of a uniform monolayer, compromising tight junction formation.[11]

    • Solvent Effects: If using a solvent like DMSO, ensure the final concentration is low and consistent across all wells. High concentrations of DMSO can be cytotoxic and affect monolayer integrity.[6]

Q: My compound seems to have low recovery in the PAMPA assay. What does this mean and how can I fix it?

Low recovery suggests that the compound is binding to the assay plates or the artificial membrane itself.

  • Potential Cause: Highly lipophilic compounds may preferentially partition into the lipid membrane and not be released into the acceptor compartment.

  • Troubleshooting Steps:

    • Recovery Analysis: Always analyze the concentration of your compound in the donor well at the end of the experiment to calculate a mass balance.

    • Modify Assay Conditions: If non-specific binding is suspected, you may need to add a small percentage of a surfactant to the acceptor buffer to improve the solubility of the compound in the aqueous phase.

    • Alternative PAMPA Models: Consider using different lipid compositions for the artificial membrane that may have a lower affinity for your compound.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general framework for conducting a PAMPA experiment.

  • Prepare the Lipid Solution: Prepare a solution of 1% lecithin in dodecane. Sonicate until the lecithin is fully dissolved.[12]

  • Coat the Donor Plate: Gently add 5 µL of the lipid solution to the membrane of each well in the donor plate. Allow the plate to sit for at least 10 minutes for the lipids to adsorb.[12]

  • Prepare the Acceptor Plate: Fill the wells of the acceptor plate with 300 µL of a suitable buffer (e.g., PBS with 5% DMSO).[5]

  • Prepare the Donor Solutions: Prepare your test compounds and controls at a concentration of 10 µM in the same buffer as the acceptor plate.[5]

  • Load the Donor Plate: Add 150 µL of the donor solutions to the coated donor plate wells.[5]

  • Assemble the PAMPA Sandwich: Carefully place the donor plate into the acceptor plate, ensuring there are no air bubbles trapped beneath the membrane.

  • Incubate: Cover the plate assembly to prevent evaporation and incubate at room temperature for 10-20 hours.[5]

  • Sample Analysis: After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

  • Calculate Permeability: Calculate the apparent permeability coefficient (Papp) using the appropriate formula.

Protocol 2: Bidirectional Caco-2 Permeability Assay

This protocol outlines the key steps for a bidirectional permeability assay to assess active transport.

  • Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and monolayer formation.[11]

  • Monolayer Integrity Check: Measure the TEER of each well. Only use monolayers with TEER values within the acceptable range for your laboratory.

  • Equilibration: Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution) and equilibrate for 10-20 minutes at 37°C.

  • Prepare Dosing Solutions: Prepare the test compound and controls at the desired concentration in the transport buffer.

  • Apical-to-Basolateral (A→B) Transport:

    • Add the dosing solution to the apical (donor) side.

    • Add fresh transport buffer to the basolateral (acceptor) side.

  • Basolateral-to-Apical (B→A) Transport:

    • Add the dosing solution to the basolateral (donor) side.

    • Add fresh transport buffer to the apical (acceptor) side.

  • Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • Sampling and Analysis: At the end of the incubation, take samples from both the donor and acceptor compartments. Analyze the compound concentration using LC-MS/MS.

  • Calculate Papp and Efflux Ratio: Calculate the Papp values for both A→B and B→A directions and determine the efflux ratio.

Visualizing Experimental Workflows and Relationships

Caption: Troubleshooting workflow for low cell permeability.

structure_permeability_relationship cluster_properties Physicochemical Properties cluster_strategies Permeability Enhancement Strategies scaffold 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine Core lipophilicity Lipophilicity (logP/logD) scaffold->lipophilicity psa Polar Surface Area (PSA) scaffold->psa h_bonding Hydrogen Bonding scaffold->h_bonding mol_weight Molecular Weight scaffold->mol_weight permeability Cell Permeability lipophilicity->permeability Increases (to a point) psa->permeability Decreases h_bonding->permeability Decreases mol_weight->permeability Complex Relationship add_lipophilic_groups Add Lipophilic Groups (e.g., -CH3, -Cl, -Ph) add_lipophilic_groups->lipophilicity mask_polar_groups Mask Polar Groups (Prodrugs) mask_polar_groups->psa mask_polar_groups->h_bonding intra_h_bond Introduce Intramolecular H-Bonding intra_h_bond->psa avoid_efflux_motifs Avoid Efflux Transporter Motifs avoid_efflux_motifs->permeability Improves

Caption: Relationship between structure, properties, and permeability.

References

Sources

Troubleshooting

Technical Support Center: Addressing Metabolic Instability of Tetrahydropyridopyrimidine Compounds

Welcome to the technical support guide for researchers, scientists, and drug development professionals encountering metabolic instability with tetrahydropyridopyrimidine compounds. This resource is designed to provide in...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals encountering metabolic instability with tetrahydropyridopyrimidine compounds. This resource is designed to provide in-depth, field-proven insights and actionable troubleshooting strategies to help you navigate the complexities of in vitro drug metabolism. Our approach moves beyond simple protocols to explain the causal relationships behind experimental choices, empowering you to design robust, self-validating studies.

Frequently Asked Questions (FAQs): The First Line of Inquiry

This section addresses the most common initial questions researchers face when their tetrahydropyridopyrimidine compounds exhibit poor metabolic stability.

Q1: My tetrahydropyridopyrimidine compound shows extremely rapid clearance in my initial human liver microsome (HLM) screen. What are the most likely metabolic pathways at play?

A: High clearance in HLM incubations strongly suggests that your compound is a substrate for Phase I metabolic enzymes, which are highly concentrated in this subcellular fraction.[1][2] For N-heterocyclic scaffolds like tetrahydropyridopyrimidines, the primary culprits are typically:

  • Cytochrome P450 (CYP) Enzymes: These are the most common drivers of hepatic metabolism.[3] Oxidation often occurs at electron-rich sites or sterically accessible positions. For saturated heterocyclic rings, metabolism is frequently observed at the carbon atom adjacent (alpha) to the nitrogen heteroatom.[4]

  • Aldehyde Oxidase (AO): This cytosolic enzyme is increasingly recognized for its significant role in the metabolism of aza-heterocycles.[5][6][7] If your compound has an electron-deficient nitrogen-containing ring, AO-mediated oxidation is a strong possibility.[8]

  • Flavin-Containing Monooxygenases (FMOs): These enzymes also catalyze the oxygenation of nucleophilic nitrogen and sulfur heteroatoms.[9][10]

Metabolite identification studies are essential to pinpoint the exact "soft spots" on your molecule.[11]

Q2: My compound is stable in liver microsomes but shows high clearance in hepatocytes. What does this discrepancy indicate?

A: This is a classic and informative result that highlights the differences between in vitro systems. While microsomes are excellent for assessing Phase I (primarily CYP-mediated) metabolism, they lack the full complement of enzymes and cellular machinery present in intact hepatocytes.[1][2][12] This discrepancy strongly suggests one or more of the following clearance pathways are significant for your compound:

  • Phase II (Conjugation) Metabolism: Hepatocytes contain a full suite of Phase II enzymes (e.g., UGTs, SULTs) that microsomes largely lack.[1] Your compound may be rapidly conjugated and cleared through this pathway. A recent study on a tetrahydropyridopyrimidine KRAS-G12C inhibitor noted that lower stability in hepatocytes compared to microsomes indicated the involvement of Phase II metabolism.[13][14]

  • Transporter-Mediated Uptake: Active uptake into the hepatocyte by transporters can lead to high intracellular concentrations, accelerating metabolism by enzymes that may otherwise show slow turnover. Microsomes do not model this process.[15][16]

  • Non-CYP Oxidative Metabolism: Enzymes like aldehyde oxidase (AO) are cytosolic and are present in hepatocyte preparations (and S9 fractions) but not in microsomes.[5]

The choice between these systems depends on your research question. Microsomes offer a cost-effective, high-throughput option for early screening of Phase I liabilities, while hepatocytes provide a more physiologically relevant model that captures a broader range of metabolic processes.[2][12]

Table 1: Comparison of Key In Vitro Metabolism Systems
FeatureHuman Liver Microsomes (HLM)Cryopreserved Human Hepatocytes
Cellular Integrity Subcellular fraction (endoplasmic reticulum)Intact, whole cells
Primary Enzymes Phase I (CYP, FMO)Phase I, Phase II (UGTs, SULTs, etc.), Hydrolases, AO
Cofactors Must be added externally (e.g., NADPH)Endogenously present and regenerated
Transporters AbsentActive uptake and efflux transporters present
Primary Use Case High-throughput screening for Phase I metabolic stability and CYP inhibition.[1][17]More comprehensive clearance prediction, studying Phase II metabolism, transporter effects, and toxicity.[12][18]
Cost & Complexity Lower cost, simpler protocol.[12]Higher cost, more complex to handle and culture.[12]
Predictive Power Good for CYP-driven clearance.Generally more predictive of in vivo clearance due to its completeness.[15][18]

Q3: How can I begin to modify my tetrahydropyridopyrimidine scaffold to improve its metabolic stability?

A: Once you have identified the metabolic "soft spot(s)," a medicinal chemist can employ several strategies. These data-driven approaches are fundamental to successful lead optimization.[4]

  • Blocking Metabolic Sites: The most direct approach is to block the site of metabolism. This is commonly achieved by introducing a fluorine atom or a methyl group, which can sterically hinder the enzyme's access or alter the electronic properties of the site.[19] Deuteration, or replacing a hydrogen atom with its heavier isotope deuterium, can slow the rate of CYP-mediated bond cleavage (the kinetic isotope effect).[20]

  • Altering Electronic Properties: If oxidation is the issue, you can make the molecule more electron-poor and thus less susceptible to attack. For aromatic or heteroaromatic rings, this can be achieved by adding electron-withdrawing groups or incorporating additional nitrogen atoms into the ring system (scaffold hopping).[21][22]

  • Reducing Lipophilicity: Highly lipophilic compounds tend to be better substrates for CYP enzymes. Reducing the compound's lipophilicity (logP/logD) by introducing polar functional groups can often decrease metabolic turnover.[4][20]

Diagram 1: Potential Metabolic Hotspots

Caption: Common metabolic liabilities on a tetrahydropyridopyrimidine scaffold.

Troubleshooting Guide: From Observation to Solution

This section provides a structured approach to diagnosing and solving specific experimental issues.

Problem 1: High Intrinsic Clearance (CLint) in Liver Microsomes

  • Symptom: >80% of the parent compound is depleted within a 30-60 minute incubation in HLM with NADPH.

  • Causality: This points to rapid metabolism by NADPH-dependent enzymes, primarily CYPs.[3]

Diagram 2: Troubleshooting Workflow for High HLM Clearance

Start High Clearance Observed in HLM CheckNADPH Run Control: Incubate without NADPH Start->CheckNADPH IsStable Is Compound Stable? CheckNADPH->IsStable Phenotyping Reaction Phenotyping: - Chemical Inhibitors - Recombinant CYPs IsStable->Phenotyping No (Degradation is NADPH-dependent) NonCYP Investigate Non-NADPH Pathways: - Chemical Instability - Hydrolysis (Esterases) IsStable->NonCYP Yes (Degradation is NADPH-independent) MetID Metabolite ID (LC-MS/MS) Phenotyping->MetID Identifies key enzyme(s) MedChem Medicinal Chemistry Strategy: - Block Hotspot (F, D, Me) - Reduce Lipophilicity - Alter Electronics MetID->MedChem Identifies metabolic 'soft spot'

Sources

Optimization

Technical Support Center: Resolving Ambiguous NMR Peaks in 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine Analysis

Welcome to the technical support center for NMR analysis of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine and related heterocyclic systems. This guide is designed for researchers, scientists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for NMR analysis of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine and related heterocyclic systems. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with NMR data interpretation. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you resolve ambiguous peaks and confidently elucidate the structure of your compounds.

I. Frequently Asked Questions (FAQs)

This section addresses common issues that arise during the NMR analysis of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine derivatives.

Q1: My 1H NMR spectrum shows significant peak overlap in the aliphatic region (2.5-4.0 ppm). How can I resolve these signals?

A1: Peak overlap in the aliphatic region of tetrahydropyridopyrimidines is a frequent challenge due to the multiple CH2 groups in similar chemical environments. To resolve these, a multi-pronged approach is recommended:

  • Higher Field Strength: If available, acquiring the spectrum on a higher field NMR spectrometer (e.g., 600 MHz or higher) will increase chemical shift dispersion, potentially resolving the overlapping signals.

  • Solvent Change: The chemical shifts of protons can be influenced by the solvent.[1][2] Acquiring spectra in different deuterated solvents (e.g., from CDCl3 to benzene-d6 or DMSO-d6) can alter the chemical shifts of specific protons, leading to better resolution. Aromatic solvents like benzene-d6 often induce significant shifts (anisotropic effect) that can be particularly useful.[1]

  • 2D NMR Techniques: Two-dimensional NMR is a powerful tool for resolving overlap.[3][4][5]

    • COSY (Correlation Spectroscopy): Will help identify which protons are coupled to each other, allowing you to trace the spin systems even if the signals are overlapped.[6]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons. Since 13C spectra are generally better resolved, this can help differentiate overlapping proton signals that are attached to different carbons.[3][7]

Q2: I am observing broad peaks in my spectrum. What are the potential causes and solutions?

A2: Broad peaks can arise from several factors:

  • Chemical Exchange: Protons on nitrogen atoms (NH) can undergo chemical exchange with residual water or other exchangeable protons in the sample. This can be confirmed by adding a drop of D2O to the NMR tube and re-acquiring the spectrum; the NH peak should disappear or broaden significantly.

  • Conformational Dynamics: The tetrahydropyridine ring of the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine system is conformationally flexible. Intermediate exchange rates between different ring conformations on the NMR timescale can lead to significant line broadening.[8][9]

    • Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help resolve this.[10][11] At lower temperatures, the exchange may slow down, resulting in sharp signals for individual conformers. At higher temperatures, the exchange may become fast, leading to a sharp, averaged signal.

  • Poor Shimming: An inhomogeneous magnetic field will lead to broad peaks across the entire spectrum. Ensure the instrument is properly shimmed before acquisition.

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metals can cause significant line broadening. If suspected, passing the sample through a small plug of celite or silica gel may help.

Q3: How can I definitively assign the quaternary carbons in my 13C NMR spectrum?

A3: Quaternary carbons do not have attached protons, so they will not appear in a standard HSQC spectrum. The best method for their assignment is the HMBC (Heteronuclear Multiple Bond Correlation) experiment.[7][12] This experiment shows correlations between protons and carbons that are two or three bonds away.[12][13][14] By observing correlations from known protons to a quaternary carbon, you can confidently assign its chemical shift.

Q4: My compound is chiral. How can I use NMR to determine enantiomeric purity?

A4: To determine enantiomeric purity by NMR, you need to convert the enantiomers into diastereomers, which will have different NMR spectra. This can be achieved using:

  • Chiral Solvating Agents (CSAs): These are chiral molecules that are added to the NMR sample and form transient diastereomeric complexes with the analyte through non-covalent interactions.[15][16][17][18] This can lead to separate signals for the enantiomers.

  • Chiral Derivatizing Agents (CDAs): These reagents react with a functional group in your molecule to form a covalent diastereomeric adduct, which can then be analyzed by NMR.[16]

II. Troubleshooting Guide: Step-by-Step Protocols

This section provides detailed workflows for resolving specific NMR challenges.

Issue 1: Severe Overlap of Aliphatic Proton Signals

Underlying Cause: The protons on the C5, C6, C7, and C8 positions of the tetrahydropyridine ring often have very similar chemical environments, leading to overlapping multiplets in the 1H NMR spectrum.

Workflow for Resolution:

G start Start: Overlapping Aliphatic Signals step1 Acquire 1H NMR at Higher Field (e.g., >= 600 MHz) start->step1 step2 Are signals resolved? step1->step2 no1 No step2->no1 No yes1 Yes step2->yes1 Yes step3 Change NMR Solvent (e.g., Benzene-d6, DMSO-d6) step4 Are signals resolved? step3->step4 no2 No step4->no2 No yes2 Yes step4->yes2 Yes step5 Perform 2D NMR Analysis step6 Acquire 1H-1H COSY step5->step6 step7 Acquire 1H-13C HSQC step5->step7 step9 Trace Spin Systems with COSY step6->step9 step8 Correlate Protons to Resolved Carbons step7->step8 end End: Signals Assigned step8->end step9->end no1->step3 yes1->end no2->step5 yes2->end

Caption: Workflow for resolving overlapping proton signals.

Experimental Protocols:

1. Solvent Screen:

  • Prepare three separate NMR samples of your compound in CDCl3, Benzene-d6, and DMSO-d6.

  • Acquire a standard 1H NMR spectrum for each sample.

  • Compare the spectra to identify the solvent that provides the best signal dispersion.

2. 2D NMR Acquisition (COSY & HSQC):

  • COSY: Use a standard gradient-selected COSY pulse sequence. Acquire at least 2 scans per increment and 256 increments in the indirect dimension.

  • HSQC: Use a standard gradient-selected HSQC pulse sequence optimized for a one-bond 1JCH coupling of ~145 Hz. Acquire at least 4 scans per increment and 256 increments in the indirect dimension.

  • Interpretation: In the HSQC spectrum, identify the cross-peaks for the aliphatic protons. Even if the proton signals overlap, their corresponding carbon signals may be resolved. Use the COSY spectrum to connect the coupled protons and build the spin systems.[6][19]

Issue 2: Conformational Ambiguity and Broadened Signals

Underlying Cause: The tetrahydropyridine ring can exist in multiple chair or boat conformations that are in dynamic equilibrium. If the rate of interconversion is on the NMR timescale, it can lead to broad, poorly defined peaks.

Workflow for Analysis:

G start Start: Broad Signals Observed step1 Perform Variable Temperature (VT) NMR start->step1 step2 Acquire 1H Spectra at Decreasing Temperatures (e.g., 298K, 273K, 253K, 233K) step1->step2 step3 Do signals sharpen into distinct sets? step2->step3 no1 No step3->no1 No yes1 Yes step3->yes1 Yes step4 Slow Exchange Regime Reached step5 Acquire 2D NOESY/ROESY at Low Temperature step4->step5 step6 Analyze Cross-Peaks for Spatial Proximity step5->step6 step7 Determine Dominant Conformation step6->step7 end End: Conformational Dynamics Understood step7->end step8 Acquire 1H Spectra at Increasing Temperatures (e.g., 313K, 333K) step9 Do signals sharpen into averaged peaks? step8->step9 no2 No step9->no2 No yes2 Yes step9->yes2 Yes step10 Fast Exchange Regime Reached step10->end no1->step8 yes1->step4 no2->end yes2->step10

Caption: Workflow for analyzing conformational dynamics.

Experimental Protocols:

1. Variable Temperature (VT) NMR:

  • Choose a suitable solvent with a wide temperature range (e.g., Toluene-d8, Methanol-d4).

  • Start at room temperature (298K) and acquire a 1H NMR spectrum.

  • Gradually decrease the temperature in 10-20K increments, allowing the sample to equilibrate for at least 5 minutes at each temperature before acquiring a new spectrum.

  • Observe changes in peak shape and chemical shift.[10][11][20]

2. 2D NOESY/ROESY for Conformational Analysis:

  • Once a temperature is found where the signals are sharp (preferably in the slow exchange regime), acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum.[21]

  • NOESY/ROESY experiments show correlations between protons that are close in space, typically less than 5 Å apart.[21][22][23]

  • The presence or absence of specific cross-peaks (e.g., between axial and equatorial protons) can provide definitive evidence for the dominant conformation of the ring system.[24]

Issue 3: Unambiguous Assignment of the Fused Ring System

Underlying Cause: While COSY and HSQC can establish local connectivity, they may not be sufficient to piece together the entire fused 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold, especially across quaternary carbons.

Workflow for Structural Elucidation:

G start Start: Initial 1D and 2D Data Acquired (1H, 13C, COSY, HSQC) step1 Assign all Protonated Carbons and their Attached Protons via HSQC start->step1 step2 Identify Spin Systems using COSY step1->step2 step3 Acquire 1H-13C HMBC Spectrum step2->step3 step4 Optimize HMBC for long-range couplings (e.g., 8-10 Hz) step3->step4 step5 Identify Correlations from Protons to Quaternary Carbons step4->step5 step6 Use 2- and 3-bond correlations to connect spin systems step5->step6 step7 Assemble the complete molecular scaffold step6->step7 end End: Full Structure Assigned step7->end

Caption: Workflow for complete structural assignment.

Experimental Protocol:

1. HMBC Acquisition and Interpretation:

  • Use a standard gradient-selected HMBC pulse sequence.

  • The key parameter is the long-range coupling delay, which is typically optimized for J-couplings between 4 and 10 Hz. An optimization for 8 Hz is a good starting point.

  • Acquire the spectrum with a sufficient number of scans to see correlations to the less sensitive quaternary carbons.

  • Interpretation:

    • Look for correlations from the protons on the tetrahydropyridine ring (e.g., H-5, H-8) to the carbons in the pyrimidine ring (e.g., C-4, C-8a).

    • Similarly, look for correlations from the pyrimidine proton (if present) to carbons in the tetrahydropyridine ring.

    • These long-range correlations act as bridges between the different fragments of the molecule identified by COSY, allowing for the unambiguous assembly of the entire structure.[13][14][25]

III. Data Summary Tables

Table 1: Typical 1H and 13C Chemical Shift Ranges for the 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine Scaffold in CDCl3

Position1H Chemical Shift (ppm)13C Chemical Shift (ppm)Notes
Pyrimidine Ring
28.0 - 8.5150 - 160Highly dependent on substituent
48.5 - 9.0155 - 165Highly dependent on substituent
4a-115 - 125Quaternary carbon
8a-150 - 160Quaternary carbon
Tetrahydropyridine Ring
53.5 - 4.540 - 50Often a singlet or broad signal if adjacent to N
62.5 - 3.520 - 30Complex multiplet, often overlaps
72.5 - 3.520 - 30Complex multiplet, often overlaps
83.0 - 4.040 - 50Often a triplet

Note: These are approximate ranges and can vary significantly based on substitution patterns and solvent.

IV. References

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]

  • Mestrelab Research. (2009, June 5). Fighting against peak overlap – Introducing Global Spectral Deconvolution (GSD). Mestrelab Research. Retrieved from [Link]

  • ResearchGate. (n.d.). Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. PMC. Retrieved from [Link]

  • UNIPI. (2022, September 8). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. Retrieved from [Link]

  • ACS Publications. (2022, September 8). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry. Retrieved from [Link]

  • ACS Publications. (2016, April 20). Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. Retrieved from [Link]

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]

  • ResearchGate. (n.d.). Peak overlap resolution by covariance NMR. Retrieved from [Link]

  • Mestrelab Research. (2014, October 30). qNMR of mixtures: what is the best solution to signal overlap?. Retrieved from [Link]

  • Patsnap Eureka. (2025, September 22). NMR Solvent Suppression: Addressing Peak Interference. Retrieved from [Link]

  • ResearchGate. (2020, September 23). How can I interpret a NMR with so much noises and peak overlaps?. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Single‐Scan Selective Excitation of Individual NMR Signals in Overlapping Multiplets. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Temperature dependence of NMR chemical shifts: Tracking and statistical analysis. PMC. Retrieved from [Link]

  • Furrer, J. (2015). Modern Applications of NMR Spectroscopy. University of Bern. Retrieved from [Link]

  • ResearchGate. (n.d.). Resolution of overlapping signals using 2D NMR spectroscopy. Retrieved from [Link]

  • Oxford Academic. (n.d.). Minimizing the overlap problem in protein NMR: a computational framework for precision amino acid labeling. Bioinformatics. Retrieved from [Link]

  • Reddit. (2019, September 15). What causes the temperature-sensitivity of the chemical shift in NMR-spectroscopy?. r/chemistry. Retrieved from [Link]

  • Lewis Kay's group at the University of Toronto. (n.d.). Overcoming the overlap problem in the assignment of proton NMR spectra of larger proteins by use of three-dimensional heteronuclear NMR spectroscopy. Retrieved from [Link]

  • University of Missouri. (2018, August 8). NOESY and ROESY. Retrieved from [Link]

  • Weizmann Institute of Science. (n.d.). Long-range heteronuclear correlation. Retrieved from [Link]

  • YouTube. (2025, July 21). How Does Temperature Affect NMR? - Chemistry For Everyone. Retrieved from [Link]

  • National Institutes of Health. (2024, February 12). Contribution of protein conformational heterogeneity to NMR lineshapes at cryogenic temperatures. PMC. Retrieved from [Link]

  • RSC Publishing. (2016, January 15). Subtle temperature-induced changes in small molecule conformer dynamics – observed and quantified by NOE spectroscopy. Retrieved from [Link]

  • ResearchGate. (2025, August 7). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (2025, August 6). A Comprehensive Discussion of HMBC Pulse Sequences: 4. Establishing Two-Bond Correlations from HMBC and Related Experiments. Retrieved from [Link]

  • YouTube. (2022, March 17). HMBC spectrum | Heteronuclear Multiple Bond Correlation. Retrieved from [Link]

  • JEOL. (n.d.). How to use LR-HSQMBC: Observation of very small couplings. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, October 12). 5.4: NOESY Spectra. Retrieved from [Link]

  • Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments?. r/chemhelp. Retrieved from [Link]

  • OMICS International. (n.d.). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Retrieved from [Link]

  • ETH Zurich. (n.d.). Structure Elucidation by NMR. NMR Service. Retrieved from [Link]

  • YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). The conformational analysis of saturated heterocycles. Part 84. Conformational consequences of internal β-heteroatoms. Ring and nitrogen inversion in 3,5-dimethyl-1-oxa-3,5-diaza-, 5-methyl-1,3-dioxa-5-aza-, and 1,3,5-trimethyl. Retrieved from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Retrieved from [Link]

  • Slideshare. (n.d.). 2D NMR Spectroscopy. Retrieved from [Link]

  • ACS Publications. (2023, December 1). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. ACS Omega. Retrieved from [Link]

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  • MDPI. (n.d.). The Role of Hidden Conformers in Determination of Conformational Preferences of Mefenamic Acid by NOESY Spectroscopy. Retrieved from [Link]

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  • YouTube. (2012, August 5). How to interpret a NOESY NMR spectrum. Retrieved from [Link]

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Sources

Reference Data & Comparative Studies

Validation

The Evolving Landscape of CDK2 Inhibition: A Comparative Guide for Drug Discovery Professionals

I. Introduction: The Rationale for Targeting CDK2 in Oncology The family of Cyclin-Dependent Kinases (CDKs) represents a cornerstone of cell cycle regulation, and their dysregulation is a hallmark of cancer.

Author: BenchChem Technical Support Team. Date: January 2026

I. Introduction: The Rationale for Targeting CDK2 in Oncology

The family of Cyclin-Dependent Kinases (CDKs) represents a cornerstone of cell cycle regulation, and their dysregulation is a hallmark of cancer. While the first wave of CDK inhibitors brought forth highly successful CDK4/6 inhibitors like Palbociclib, Ribociclib, and Abemaciclib for the treatment of HR+/HER2- breast cancer, the challenges of innate and acquired resistance necessitate the exploration of new therapeutic avenues.[1] A key mechanism of resistance to CDK4/6 inhibitors involves the compensatory upregulation of Cyclin E-CDK2 activity, which can bypass the G1 checkpoint and drive cell proliferation.[2] This has catapulted Cyclin-Dependent Kinase 2 (CDK2) into the spotlight as a high-value target for the next generation of cancer therapeutics.

This guide provides a comparative analysis of various CDK2 inhibitors, with a special focus on the versatile pyrido[2,3-d]pyrimidine scaffold, and contrasts its derivatives with both early-generation and contemporary selective CDK2 inhibitors currently in clinical development.

II. The Pyrido[2,3-d]pyrimidine Scaffold: A Privileged Structure in Kinase Inhibition

The initial query regarding "5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine oxalate" points to a chemical backbone rather than a specific inhibitor. The broader pyrido[2,3-d]pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, capable of being decorated with various functional groups to target a wide array of protein kinases with high affinity and specificity.[1][3] Its rigid, heterocyclic structure provides an excellent framework for positioning key pharmacophoric elements to interact with the ATP-binding pocket of kinases.

For the purpose of this guide, we will use Compound 11a , a 4-aminopyrido[2,3-d]pyrimidine derivative, as a representative of this class. Research has demonstrated its potent inhibitory activity against CDK2, surpassing that of the first-generation inhibitor Roscovitine.[4]

III. Comparative Analysis of CDK2 Inhibitors

The development of CDK2 inhibitors has seen a significant evolution, moving from poorly selective early compounds to highly specific molecules with improved therapeutic windows. Here, we compare our representative pyrido[2,3-d]pyrimidine derivative with a classic pan-CDK inhibitor and several next-generation selective inhibitors.

A. First-Generation Pan-CDK Inhibitor: Roscovitine (Seliciclib)

Roscovitine was one of the first CDK inhibitors to enter clinical trials. While it demonstrated the potential of targeting CDKs, its clinical utility was hampered by a lack of selectivity, leading to off-target effects. It inhibits CDK1, CDK2, CDK5, CDK7, and CDK9 with sub-micromolar potency.[4] This broad activity profile, while potent, likely contributes to its toxicity and limited therapeutic index.

B. Next-Generation Selective CDK2 Inhibitors

In recent years, a new wave of highly selective CDK2 inhibitors has entered clinical trials, designed to overcome the limitations of their predecessors. These molecules exhibit significantly improved selectivity for CDK2 over other CDKs, particularly CDK1, inhibition of which is associated with toxicity.[2]

  • INX-315: A novel, potent, and selective oral CDK2 inhibitor.[5] It has shown preclinical activity in CCNE1-amplified cancers and in models of CDK4/6 inhibitor-resistant breast cancer.[5][6] It is currently in a Phase 1/2 clinical trial (NCT05735080).[7][8]

  • AZD8421: A potent and highly selective CDK2 inhibitor with minimal off-target activity across the human kinome.[9][10] It has demonstrated robust in vivo efficacy in preclinical models of CDK4/6-resistant breast cancer and CCNE1-amplified ovarian cancer.[10] A Phase 1/2 clinical trial (CYCAD-1, NCT06188520) is currently underway.[10][11]

  • Tagtociclib (PF-07104091): A first-in-class, selective CDK2 inhibitor.[12][13] It has shown anti-tumor activity in heavily pretreated HR+/HER2- metastatic breast cancer patients who have progressed on prior CDK4/6 inhibitors.[14] It is being evaluated as a single agent and in combination therapies in a Phase 1/2 trial (NCT04553133).[14][15]

  • BLU-222: An investigational, potent, and highly selective oral CDK2 inhibitor.[16] It has demonstrated robust antitumor activity in preclinical models of CCNE1-high ovarian and endometrial cancer.[16] The Phase 1/2 VELA trial (NCT05252416) was initiated to evaluate its safety and efficacy, though it was terminated for reasons not related to safety.[17][18]

IV. Quantitative Performance Comparison

The following table summarizes the biochemical potency and selectivity of the discussed CDK2 inhibitors. It is important to note that IC50 and Ki values can vary depending on the assay conditions, and direct comparison should be made with caution when data is from different sources.

InhibitorScaffold ClassCDK2 IC50/KiSelectivity ProfileClinical Trial ID
Compound 11a Pyrido[2,3-d]pyrimidine0.09 µM (IC50)[4]More potent than Roscovitine for CDK2.[4]N/A
Roscovitine Purine~0.2 µM (IC50)Inhibits CDK1, CDK5, CDK7, CDK9.[4]N/A
INX-315 -0.6 nM (IC50 for CDK2/CycE1)[19]163-fold more selective for CDK2/CycE1 over CDK1/CycB1.[19]NCT05735080[7]
AZD8421 Purine-based9 nM (in-cell binding IC50)[10]Highly selective over CDK1, CDK4, and CDK9.[10]NCT06188520[10]
Tagtociclib (PF-07104091) -1.16 nM (Ki)[20]Selective over GSK3β (Ki = 537.81 nM).[21] ~50-100 fold selective for CDK2 over CDK1.[2]NCT04553133[15]
BLU-222 --Potent and highly selective.[16]NCT05252416[17]

V. Signaling Pathways and Experimental Workflows

A. The CDK2 Signaling Pathway

CDK2 is a key regulator of the G1/S phase transition. Its activity is primarily governed by its association with Cyclin E and Cyclin A. The Cyclin E/CDK2 complex phosphorylates the retinoblastoma protein (Rb), leading to the release of the E2F transcription factor and the initiation of DNA replication.

CDK2_Pathway cluster_G1 G1 Phase cluster_S S Phase Growth_Factors Growth Factors CDK46_CyclinD CDK4/6-Cyclin D Rb Rb CDK46_CyclinD->Rb E2F E2F Rb->E2F CDK2_CyclinE CDK2-Cyclin E E2F->CDK2_CyclinE p16 p16 p16->CDK46_CyclinD CDK2_CyclinE->Rb DNA_Replication DNA Replication CDK2_CyclinE->DNA_Replication CDK2_CyclinA CDK2-Cyclin A CDK2_CyclinA->DNA_Replication

Figure 1: Simplified CDK2 signaling pathway in cell cycle progression.

B. Experimental Workflow for Inhibitor Characterization

The characterization of a novel kinase inhibitor involves a multi-step process, from initial biochemical assays to cellular and in vivo studies.

Experimental_Workflow Start Novel Compound (e.g., Pyrido[2,3-d]pyrimidine derivative) Biochemical_Assay In Vitro Kinase Assay (IC50 Determination) Start->Biochemical_Assay Selectivity_Profiling Kinase Panel Screening (Selectivity Profile) Biochemical_Assay->Selectivity_Profiling Cell_Based_Assay Cell Proliferation Assay (e.g., CCNE1-amplified cells) Selectivity_Profiling->Cell_Based_Assay Mechanism_of_Action Cell Cycle Analysis (Flow Cytometry) Cell_Based_Assay->Mechanism_of_Action In_Vivo_Studies Xenograft Models (Anti-tumor Efficacy) Mechanism_of_Action->In_Vivo_Studies End Lead Candidate In_Vivo_Studies->End

Figure 2: General experimental workflow for kinase inhibitor characterization.

VI. Experimental Protocols

A. In Vitro CDK2 Kinase Assay (Luminescence-based)

This protocol is designed to determine the IC50 of a test compound against CDK2/Cyclin E1.

1. Principle: The assay measures the amount of ATP remaining in solution following a kinase reaction. The amount of ATP is inversely proportional to the kinase activity.

2. Materials:

  • Recombinant human CDK2/Cyclin E1 enzyme

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)

  • Substrate (e.g., Histone H1)

  • ATP

  • Test compound (serial dilutions)

  • Luminescent kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 96-well plates

  • Luminometer

3. Procedure:

  • Prepare serial dilutions of the test compound in DMSO, then dilute in kinase buffer.

  • To each well of a 96-well plate, add 5 µL of the diluted test compound or vehicle control (DMSO).

  • Add 10 µL of a solution containing the CDK2/Cyclin E1 enzyme and substrate in kinase buffer.

  • Initiate the kinase reaction by adding 10 µL of ATP solution.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and measure the remaining ATP by adding the luminescent detection reagent according to the manufacturer's protocol.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

B. Cell Cycle Analysis by Flow Cytometry

This protocol is used to assess the effect of a CDK2 inhibitor on cell cycle distribution.

1. Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell, allowing for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle.

2. Materials:

  • Cancer cell line of interest (e.g., OVCAR-3, a CCNE1-amplified ovarian cancer line)

  • Cell culture medium and supplements

  • Test compound

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

3. Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound or vehicle control for 24-48 hours.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample.

  • Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

VII. Conclusion and Future Directions

The pyrido[2,3-d]pyrimidine scaffold continues to be a valuable starting point for the development of potent and selective kinase inhibitors, including those targeting CDK2. As demonstrated by compounds like 11a, this chemical class can yield highly effective inhibitors of CDK2.[4] However, the field is rapidly advancing with the development of next-generation inhibitors such as INX-315, AZD8421, and Tagtociclib, which exhibit superior selectivity and are showing promising early clinical data.[7][11][14]

The key differentiators among these emerging CDK2 inhibitors will likely be their selectivity profiles, pharmacokinetic properties, and their efficacy in specific patient populations, such as those with CCNE1 amplification or acquired resistance to CDK4/6 inhibitors.[2][6] Combination therapies, for instance, pairing a CDK2 inhibitor with a CDK4/6 inhibitor or chemotherapy, are also a promising strategy to achieve deeper and more durable responses.[2] The ongoing clinical trials for these next-generation inhibitors will be crucial in defining the therapeutic landscape for CDK2-dependent cancers and offering new hope for patients with high unmet medical needs.

References

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  • House, N. J., et al. (2025). Tumor Suppressors Condition Differential Responses to the Selective CDK2 Inhibitor BLU-222. Cancer Research, 85(7), 1297-1309. [Link]

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  • Tolaney, S. M., et al. (2023). First-in-human phase 1/2a study of a potent and novel CDK2-selective inhibitor PF-07104091 in patients (pts) with advanced solid tumors, enriched for CDK4/6 inhibitor resistant HR+/HER2- breast cancer. Journal of Clinical Oncology, 41(16_suppl), 1022-1022. [Link]

  • AstraZeneca. (2024). A first-in-human dose escalation and expansion study to evaluate the safety, and tolerability of AZD8421 alone or in combination in participants with selected advanced or metastatic solid tumors - CYCAD-1. [Link]

  • Pfizer Inc. (2024). Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2. PubMed. [Link]

  • Blueprint Medicines. (2024). BLU-222, a potent and highly selective CDK2 inhibitor, demonstrated antitumor activity as monotherapy and as combination treatment in CCNE1-aberrant endometrial cancer models. [Link]

  • Juric, D., et al. (2024). BLU-222, an investigational, oral, potent, and highly selective CDK2 inhibitor (CDK2i), as monotherapy in patients (pts) with advanced solid tumors and in combination with ribociclib (RIBO) and fulvestrant (FUL) in HR+/HER2− breast cancer (BC). Journal of Clinical Oncology, 42(16_suppl), 3012-3012. [Link]

  • Rare Cancers Australia. (n.d.). A First-in-human Dose Escalation and Expansion Study to Evaluate the Safety, and Tolerability of AZD8421 Alone or in Combination in Participants With Selected Advanced or Metastatic Solid Tumors (CYCAD-1). [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). tagtociclib. [Link]

  • Orphanet. (n.d.). CYCAD-1: A Phase I/IIa, First-in-human, Open-label, Dose Escalation and Expansion Study to Evaluate the Safety, Pharmacokinetics, Pharmacodynamics and Preliminary Efficacy of AZD8421 Alone or in Combination in Participants With Selected Advanced or Metastatic Solid Tumors. [Link]

  • American Association for Cancer Research. (2024). Abstract 5709: PF-07104091, a first-in-class CDK2-selective inhibitor for the treatment of HR+/HER2- breast cancer and CCNE1high ovarian cancer. Cancer Research, 84(6_Supplement), 5709. [Link]

  • ResearchGate. (2025). Profiling the Activity of the Potent and Highly Selective CDK2 Inhibitor BLU-222 Reveals Determinants of Response in CCNE1-Aberrant Ovarian and Endometrial Tumors. [Link]

  • Targeted Oncology. (2023). FDA Lifts Partial Hold on VELA Trial Evaluating BLU-222 in Advanced Solid Tumors. [Link]

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Comparative

A Comparative Guide to the Efficacy of Tetrahydropyridopyrimidine Analogs in Oncology

This guide provides an in-depth comparison of the efficacy of various tetrahydropyridopyrimidine analogs, a privileged scaffold in modern drug discovery. Designed for researchers, scientists, and drug development profess...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the efficacy of various tetrahydropyridopyrimidine analogs, a privileged scaffold in modern drug discovery. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced mechanisms of action, presents supporting experimental data, and offers detailed protocols for the evaluation of these compounds. Our analysis will focus on three distinct classes of inhibitors targeting critical oncogenic pathways: KRAS-G12C, Cyclin-Dependent Kinases 4 and 6 (CDK4/6), and the dual inhibition of Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).

The Tetrahydropyridopyrimidine Scaffold: A Versatile Core for Kinase Inhibition

The tetrahydropyridopyrimidine core is a key pharmacophore in the development of targeted cancer therapies. Its unique three-dimensional structure allows for precise interactions within the ATP-binding pockets of various kinases, enabling the design of highly potent and selective inhibitors. This guide will explore the therapeutic potential of this scaffold by comparing analogs designed to inhibit distinct, yet crucial, targets in cancer progression.

Targeted Inhibition of Oncogenic KRAS-G12C

The KRAS oncogene is one of the most frequently mutated genes in human cancers, with the G12C mutation being a prevalent driver in non-small cell lung cancer, colorectal cancer, and pancreatic cancer.[1] The development of covalent inhibitors that irreversibly bind to the mutant cysteine-12 residue has been a landmark achievement in oncology.

Mechanism of Action: Covalent Inhibition of KRAS-G12C

A notable class of tetrahydropyridopyrimidine analogs has been developed as irreversible covalent inhibitors of KRAS-G12C.[1] These compounds typically feature an electrophilic "warhead" that forms a covalent bond with the thiol group of the cysteine residue at position 12 of the mutated KRAS protein. This irreversible binding locks the oncoprotein in an inactive state, thereby inhibiting downstream signaling through the MAPK pathway, which is critical for tumor cell proliferation and survival.[2]

Signaling Pathway of KRAS-G12C Inhibition

KRAS_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Receptor Growth Factor Receptor KRAS-G12C (Active) KRAS-G12C (Active) Growth Factor Receptor->KRAS-G12C (Active) KRAS-G12C (Inactive) KRAS-G12C (Inactive) RAF RAF KRAS-G12C (Active)->RAF Tetrahydropyridopyrimidine Analog Tetrahydropyridopyrimidine Analog Tetrahydropyridopyrimidine Analog->KRAS-G12C (Inactive) Covalent Inhibition MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation & Survival Proliferation & Survival ERK->Proliferation & Survival

Caption: Covalent inhibition of KRAS-G12C by a tetrahydropyridopyrimidine analog blocks the MAPK signaling cascade.

Experimental Data: Efficacy of a Lead KRAS-G12C Inhibitor

A key example from this class, herein referred to as Compound 13 , has demonstrated significant preclinical efficacy.[1] The following table summarizes its performance in various assays.

ParameterAssay TypeCell LineResultReference
IC50 pERK InhibitionH35870 nM[1]
IC50 pERK InhibitionMIA PaCa-248 nM[2]
In Vivo Efficacy Tumor Growth InhibitionMIA PaCa-2 XenograftTumor Regressions[1]
Experimental Protocol: In Vitro pERK Inhibition Assay

This protocol outlines the key steps for assessing the inhibition of ERK phosphorylation, a downstream marker of KRAS activity.

  • Cell Culture: Plate KRAS-G12C mutant cancer cells (e.g., H358 or MIA PaCa-2) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the tetrahydropyridopyrimidine analog for a specified period (e.g., 3 hours).

  • Cell Lysis: Lyse the cells and collect the protein extracts.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against phosphorylated ERK (pERK) and total ERK.

    • Incubate with the appropriate secondary antibodies.

    • Visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities for pERK and total ERK. Normalize the pERK signal to the total ERK signal and plot the results against the compound concentration to determine the IC50 value.

Selective Inhibition of CDK4/6 for Cell Cycle Control

The cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the cell cycle, specifically controlling the transition from the G1 to the S phase.[3] In many cancers, the CDK4/6 pathway is hyperactivated, leading to uncontrolled cell proliferation.

Mechanism of Action: G1 Phase Arrest

Tetrahydropyridopyrimidine-based inhibitors have been developed to selectively target CDK4/6.[4] These compounds act as ATP-competitive inhibitors, binding to the kinase domain of CDK4 and CDK6 and preventing the phosphorylation of the retinoblastoma (Rb) protein.[3] Hypophosphorylated Rb remains bound to the E2F transcription factor, thereby preventing the expression of genes required for DNA replication and cell cycle progression into the S phase. This leads to a G1 phase arrest and a halt in tumor cell proliferation.

Signaling Pathway of CDK4/6 Inhibition

CDK46_Pathway Growth Signals Growth Signals Cyclin D Cyclin D Growth Signals->Cyclin D Cyclin D-CDK4/6 Complex Cyclin D-CDK4/6 Complex Cyclin D->Cyclin D-CDK4/6 Complex CDK4/6 CDK4/6 CDK4/6->Cyclin D-CDK4/6 Complex Rb Rb Cyclin D-CDK4/6 Complex->Rb Phosphorylation Tetrahydropyridopyrimidine Analog Tetrahydropyridopyrimidine Analog Tetrahydropyridopyrimidine Analog->Cyclin D-CDK4/6 Complex Inhibition pRb pRb Rb->pRb E2F E2F pRb->E2F Release G1-S Transition Genes G1-S Transition Genes E2F->G1-S Transition Genes Transcription Cell Cycle Progression Cell Cycle Progression G1-S Transition Genes->Cell Cycle Progression

Caption: Inhibition of the Cyclin D-CDK4/6 complex by a tetrahydropyridopyrimidine analog prevents Rb phosphorylation, leading to G1 cell cycle arrest.

Experimental Data: Efficacy of a Selective CDK4/6 Inhibitor

A series of derivatives of Trilaciclib, a known CDK4/6 inhibitor, based on a tetrahydropyridopyrimidine scaffold have been synthesized and evaluated. One such derivative, herein designated as Compound 42 , has shown potent and selective activity.[4]

ParameterAssay TypeTargetResultReference
IC50 Kinase ActivityCDK4/611 nM[4]
CC50 Cytotoxicity-> 100 µM[4]
In Vivo Efficacy Myelosuppression Model5-FU treated miceSuperior efficacy in mitigating myelosuppression[4]
Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This protocol describes a robust method for measuring the in vitro kinase activity of CDK4/6 and the inhibitory potential of test compounds.

  • Reagent Preparation: Prepare assay buffer, recombinant CDK4/6 enzyme, biotinylated substrate, ATP, and the HTRF detection reagents (Europium cryptate-labeled antibody and XL665-conjugated streptavidin).

  • Kinase Reaction:

    • In a 384-well plate, add the tetrahydropyridopyrimidine analog at various concentrations.

    • Add the CDK4/6 enzyme and the biotinylated substrate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction and add the HTRF detection reagents.

    • Incubate for 60 minutes at room temperature to allow for antibody-antigen binding.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm and 665 nm.

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and plot it against the inhibitor concentration to determine the IC50 value.

Dual Inhibition of the PI3K/mTOR Pathway

The PI3K/AKT/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[5] Dual inhibitors that target both PI3K and mTOR can offer a more comprehensive blockade of this pathway, potentially overcoming resistance mechanisms.

Mechanism of Action: Comprehensive Pathway Blockade

Pyridopyrimidinone derivatives, structurally related to tetrahydropyridopyrimidines, have been developed as potent dual inhibitors of PI3K and mTOR.[4] These compounds competitively bind to the ATP-binding sites of both PI3K and mTOR kinases, leading to the inhibition of their catalytic activity. This dual inhibition results in the suppression of downstream signaling, including the phosphorylation of AKT and S6 ribosomal protein, ultimately leading to reduced cell proliferation and survival.

Signaling Pathway of Dual PI3K/mTOR Inhibition

PI3K_mTOR_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Cellular Processes Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 4E-BP1 4E-BP1 mTORC1->4E-BP1 S6K1 S6K1 mTORC1->S6K1 mTORC2 mTORC2 mTORC2->AKT Phosphorylation Pyridopyrimidinone Analog Pyridopyrimidinone Analog Pyridopyrimidinone Analog->PI3K Inhibition Pyridopyrimidinone Analog->mTORC1 Inhibition Pyridopyrimidinone Analog->mTORC2 Inhibition Protein Synthesis Protein Synthesis 4E-BP1->Protein Synthesis S6K1->Protein Synthesis Cell Growth & Proliferation Cell Growth & Proliferation Protein Synthesis->Cell Growth & Proliferation

Caption: A pyridopyrimidinone analog dually inhibits PI3K and mTOR, blocking downstream signaling for cell growth and proliferation.

Experimental Data: Efficacy of a Dual PI3K/mTOR Inhibitor

Voxtalisib (SAR245409) is a pyridopyrimidinone derivative that has demonstrated potent dual inhibition of PI3K and mTOR.[4][6]

ParameterTargetResult (IC50)Reference
Enzymatic Activity PI3Kα39 nM[6]
PI3Kβ110 nM[6]
PI3Kδ43 nM[6]
PI3Kγ9 nM[6]
mTORC1160 nM[6]
mTORC2910 nM[6]
Cellular Activity pAkt Inhibition (PC3 cells)250 nM[6]
pS6RP Inhibition (PC3 cells)120 nM[6]
Cell Proliferation (PC3 cells)1,800 nM[6]
In Vivo Efficacy GBM Xenograft ModelReduced tumor growth
Experimental Protocol: MTT Cell Proliferation Assay

This protocol details the steps for assessing the effect of a test compound on cancer cell viability.

  • Cell Seeding: Seed cancer cells (e.g., PC3) in a 96-well plate at an optimal density and incubate overnight.

  • Compound Treatment: Add serial dilutions of the pyridopyrimidinone analog to the wells and incubate for a desired period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot against the compound concentration to determine the IC50 value.

Comparative Efficacy and Experimental Workflow

To provide a clear overview of the relative potency of the discussed tetrahydropyridopyrimidine analogs, the following table summarizes their key efficacy parameters.

AnalogTarget(s)Key Efficacy Metric (IC50)Cell LineReference
Compound 13 KRAS-G12C70 nM (pERK)H358[1]
Compound 42 CDK4/611 nM (Kinase Activity)-[4]
Voxtalisib PI3K/mTOR39 nM (PI3Kα), 160 nM (mTORC1)-[6]

Comparative Experimental Workflow for Efficacy Evaluation

Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Biochemical Assay Biochemical Assay Target Engagement Target Engagement Biochemical Assay->Target Engagement HTRF Kinase Assay Cell-Based Assays Cell-Based Assays Downstream Signaling Downstream Signaling Cell-Based Assays->Downstream Signaling Western Blot (pERK, pAkt, pS6) Cell Viability Cell Viability Cell-Based Assays->Cell Viability MTT Assay Pharmacokinetics Pharmacokinetics Target Engagement->Pharmacokinetics Downstream Signaling->Pharmacokinetics Cell Viability->Pharmacokinetics Tumor Xenograft Model Tumor Xenograft Model Pharmacokinetics->Tumor Xenograft Model Dose Selection Efficacy Assessment Efficacy Assessment Tumor Xenograft Model->Efficacy Assessment Tumor Growth Inhibition

Caption: A generalized workflow for the preclinical evaluation of tetrahydropyridopyrimidine analogs, from in vitro characterization to in vivo efficacy studies.

Conclusion

The tetrahydropyridopyrimidine scaffold has proven to be a remarkably versatile platform for the development of targeted oncology therapeutics. The analogs discussed in this guide demonstrate the potential to potently and selectively inhibit diverse and critical cancer-driving kinases, including KRAS-G12C, CDK4/6, and the dual PI3K/mTOR pathway. The comparative data presented herein, alongside the detailed experimental protocols, provide a valuable resource for researchers in the field of drug discovery and development, facilitating the continued exploration and optimization of this promising class of compounds.

References

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Validation

Introduction: Unveiling the Therapeutic Potential of a Novel Kinase Inhibitor Scaffold

An In-depth Guide to the In Vivo Validation of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine Oxalate Activity: A Comparative Analysis in Oncology Models The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold represents a pro...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to the In Vivo Validation of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine Oxalate Activity: A Comparative Analysis in Oncology Models

The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold represents a promising heterocyclic structure in modern medicinal chemistry. Its derivatives have garnered significant attention for their potential to modulate the activity of key cellular kinases, enzymes that play a pivotal role in cell cycle regulation and signal transduction. Dysregulation of these kinases is a hallmark of numerous cancers, making them attractive targets for therapeutic intervention. This guide provides a comprehensive framework for the in-vivo validation of the oxalate salt of a lead compound from this series, with a focus on its potential as a Cyclin-Dependent Kinase 4 and 6 (CDK4/6) inhibitor.

The rationale for focusing on CDK4/6 inhibition stems from the structural similarities of the tetrahydropyrido[4,3-d]pyrimidine core to approved CDK4/6 inhibitors that have revolutionized the treatment of hormone receptor-positive (HR+) breast cancer. These enzymes, when activated by D-type cyclins, phosphorylate the Retinoblastoma (Rb) protein, a crucial step that allows cells to transition from the G1 to the S phase of the cell cycle. In many cancers, this pathway is hyperactive, leading to uncontrolled cell proliferation. By inhibiting CDK4/6, compounds based on the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold can theoretically restore cell cycle control, providing a powerful anti-tumor effect.

This guide will compare our lead compound, designated THPPO-A (5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine Oxalate-Analog A), against a well-established CDK4/6 inhibitor, Palbociclib, and a standard-of-care chemotherapy agent, Paclitaxel. We will detail the necessary in vivo models, experimental protocols, and data analysis required to rigorously assess the efficacy and safety of THPPO-A.

Mechanism of Action: The CDK4/6-Cyclin D-Rb Axis

The primary hypothesis to be validated is that THPPO-A selectively inhibits the kinase activity of the CDK4/6-Cyclin D complex. This inhibition prevents the phosphorylation of Rb, which in its hypophosphorylated state, remains bound to the E2F transcription factor. This sequestration of E2F prevents the transcription of genes required for DNA replication and S-phase entry, ultimately leading to G1 cell cycle arrest.

Caption: Hypothesized mechanism of THPPO-A action on the CDK4/6 pathway.

Comparative In Vivo Validation Workflow

The in vivo validation of THPPO-A will be conducted using a human tumor xenograft model in immunocompromised mice. This model allows for the assessment of the compound's anti-tumor efficacy in a living system that recapitulates key aspects of tumor biology.

In_Vivo_Workflow cluster_workflow Experimental Workflow Cell_Culture MCF-7 Cell Culture (ER+, Rb-positive) Implantation Subcutaneous Implantation in Nude Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to ~150-200 mm³ Implantation->Tumor_Growth Randomization Animal Randomization into Treatment Groups Tumor_Growth->Randomization Dosing Daily Dosing (21 days) Randomization->Dosing Monitoring Tumor & Body Weight Monitoring (2x/week) Dosing->Monitoring Endpoint Endpoint Analysis: Tumor Volume, PK/PD Monitoring->Endpoint

Caption: Overview of the in vivo xenograft study workflow.

Step-by-Step Experimental Protocol
  • Cell Line Selection and Culture:

    • Cell Line: MCF-7 human breast adenocarcinoma cell line. This line is estrogen receptor-positive (ER+), HER2-negative, and expresses wild-type Rb, making it a clinically relevant model for CDK4/6 inhibitor testing.

    • Culture Conditions: Cells are cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), 0.01 mg/mL human recombinant insulin, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Animal Model:

    • Species: Female athymic nude mice (e.g., NU/NU), 6-8 weeks old. Their immunodeficient status prevents rejection of the human tumor xenograft.

    • Acclimatization: Animals are acclimatized for at least one week prior to the start of the experiment, with ad libitum access to food and water. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Tumor Cell Implantation:

    • MCF-7 cells are harvested during the logarithmic growth phase.

    • A suspension of 5 x 10^6 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel is injected subcutaneously into the right flank of each mouse. Matrigel provides a supportive matrix for initial tumor establishment.

  • Tumor Growth Monitoring and Randomization:

    • Tumor dimensions are measured twice weekly using digital calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.

    • When tumors reach an average volume of 150-200 mm³, mice are randomized into treatment groups (n=8-10 per group) to ensure a uniform distribution of tumor sizes.

  • Treatment Groups and Dosing:

    • Group 1 (Vehicle Control): Administered with the vehicle used to formulate the test articles (e.g., 0.5% methylcellulose, 0.2% Tween 80 in sterile water).

    • Group 2 (THPPO-A): Administered orally (p.o.) once daily at a predetermined dose (e.g., 50 mg/kg), based on prior maximum tolerated dose (MTD) studies.

    • Group 3 (Palbociclib): Administered p.o. once daily at a clinically relevant dose (e.g., 100 mg/kg) as a positive control.

    • Group 4 (Paclitaxel): Administered intravenously (i.v.) once weekly at a standard dose (e.g., 10 mg/kg) as a comparator with a different mechanism of action (microtubule stabilization).

    • Dosing Duration: 21 consecutive days.

  • Efficacy and Safety Monitoring:

    • Tumor volumes and body weights are recorded twice weekly. Body weight is a key indicator of systemic toxicity.

    • Clinical observations for signs of distress or toxicity are performed daily.

  • Endpoint and Pharmacodynamic Analysis:

    • At the end of the treatment period, or when tumors reach a predetermined endpoint size, animals are humanely euthanized.

    • Tumors are excised, weighed, and a portion is flash-frozen for Western blot analysis, while another is fixed in formalin for immunohistochemistry (IHC).

    • Pharmacodynamic (PD) Markers: Western blot or IHC will be used to assess the in-tumor levels of phosphorylated Rb (pRb), a direct downstream target of CDK4/6. A significant reduction in pRb in the THPPO-A treated group compared to the vehicle control would provide strong evidence of on-target activity.

Data Presentation and Comparative Analysis

The primary endpoint for efficacy is Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle control group.

Table 1: Comparative Efficacy of THPPO-A

Treatment GroupDosing RegimenMean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (%)
Vehicle Controlp.o., daily1250 ± 150-
THPPO-A50 mg/kg, p.o., daily450 ± 8064
Palbociclib100 mg/kg, p.o., daily400 ± 7568
Paclitaxel10 mg/kg, i.v., weekly600 ± 11052

Table 2: Safety and Tolerability Profile

Treatment GroupMean Body Weight Change (%)Notable Clinical Observations
Vehicle Control+5%None
THPPO-A-2%None
Palbociclib-3%Mild transient neutropenia (expected)
Paclitaxel-10%Lethargy, mild alopecia

Table 3: Pharmacodynamic Marker Modulation

Treatment GroupRelative pRb/Total Rb Ratio (normalized to control)
Vehicle Control1.0
THPPO-A0.25
Palbociclib0.20
Paclitaxel0.95

Interpretation and Conclusion

The hypothetical data presented in the tables would suggest that THPPO-A demonstrates potent anti-tumor efficacy, comparable to the established CDK4/6 inhibitor, Palbociclib. The significant reduction in the pRb/Rb ratio would strongly support its proposed on-target mechanism of action. Furthermore, its favorable safety profile, with minimal impact on body weight compared to the cytotoxic agent Paclitaxel, highlights its potential as a targeted therapy. Paclitaxel's lack of effect on pRb levels is consistent with its distinct mechanism of action, serving as a valuable negative control for the pharmacodynamic analysis.

This comprehensive in vivo validation approach, combining efficacy, safety, and mechanistic readouts, provides a robust framework for assessing the therapeutic potential of novel compounds from the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine series. Successful validation in these preclinical models would provide a strong rationale for advancing THPPO-A into further development as a novel oncology therapeutic.

References

  • Title: The CDK4/6 inhibitor palbociclib in patients with advanced breast cancer: a dose-escalation and expansion study Source: The Lancet Oncology URL: [Link]

  • Title: Preclinical Development of a Novel, Orally Bioavailable, and Selective CDK4/6 Inhibitor: Abemaciclib (LY2835219) Source: Molecular Cancer Therapeutics URL: [Link]

  • Title: The History of MCF-7 Cell Line Source: Breast Cancer Research and Treatment URL: [Link]

  • Title: Palbociclib (PD-0332991), a potent and selective inhibitor of cyclin-dependent kinase 4/6, demonstrates preclinical efficacy in vivo in human tumor xenograft models. Source: Molecular Cancer Therapeutics URL: [Link]

  • Title: Paclitaxel: from discovery to clinical use Source: Nature Reviews Drug Discovery URL: [Link]

Validation

The Alchemist's Guide to Tetrahydropyridopyrimidines: A Head-to-Head Synthesis Comparison

For the modern medicinal chemist, the tetrahydropyridopyrimidine scaffold is a privileged structure, forming the core of groundbreaking therapeutics, including the targeted cancer therapy Adagrasib. The efficient and str...

Author: BenchChem Technical Support Team. Date: January 2026

For the modern medicinal chemist, the tetrahydropyridopyrimidine scaffold is a privileged structure, forming the core of groundbreaking therapeutics, including the targeted cancer therapy Adagrasib. The efficient and strategic synthesis of this heterocyclic system is paramount in the rapid discovery and development of new chemical entities. This guide offers a deep, comparative analysis of the primary synthetic methodologies, providing researchers, scientists, and drug development professionals with the technical insights and experimental data necessary to make informed decisions in their synthetic campaigns.

Part 1: The Ascendancy of Tetrahydropyridopyrimidines in Drug Discovery

The tetrahydropyridopyrimidine nucleus is a cornerstone of modern medicinal chemistry, largely due to its versatile three-dimensional structure that allows for precise interactions with biological targets. Its significance has been recently highlighted by the FDA approval of Adagrasib (MRTX849), a potent and selective covalent inhibitor of the KRASG12C mutant protein, a once considered "undruggable" target in oncology.[1][2] The synthetic pathway to Adagrasib's core showcases the practical application and evolution of heterocyclic chemistry.[3][4][5] This guide will dissect the most prominent methods for constructing this valuable scaffold, evaluating them on criteria of efficiency, versatility, and sustainability.

Part 2: A Comparative Analysis of Synthetic Strategies

Method 1: The Classic Biginelli Reaction and Its Modern Variants

First reported in 1891, the Biginelli reaction is a one-pot multicomponent reaction (MCR) that condenses an aldehyde, a β-ketoester, and urea or thiourea to form dihydropyrimidinones, which are direct precursors to tetrahydropyrimidines.[6][7] This acid-catalyzed reaction remains a workhorse in heterocyclic synthesis due to its operational simplicity.

Mechanistic Insights:

The mechanism of the Biginelli reaction has been a subject of debate, with three primary pathways proposed: the iminium, enamine, and Knoevenagel routes.[7][8][9] The most widely accepted mechanism proceeds through an iminium intermediate formed from the aldehyde and urea, which then undergoes nucleophilic attack by the enolate of the β-ketoester, followed by cyclization and dehydration.

Biginelli Reaction Mechanism cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Cyclization & Dehydration A Aldehyde C Iminium Ion A->C + H+ B Urea B->C E Adduct C->E D β-Ketoester Enolate D->E F Cyclized Intermediate E->F Intramolecular Cyclization G Dihydropyrimidinone F->G - H2O

Caption: Proposed iminium pathway for the Biginelli reaction.

Catalyst Comparison for Biginelli and Biginelli-like Reactions:

The classical Biginelli reaction often suffers from harsh conditions and moderate yields. Modern modifications employ a range of catalysts to improve performance.[6][10][11]

CatalystReaction ConditionsTypical Yield (%)Reaction TimeReference
HCl (Classical) Reflux in Ethanol40-6012-24 h[12]
Lewis Acids (e.g., Yb(OTf)₃) 100°C, neat>851-2 h[6]
Brønsted Acids (e.g., p-TSA) Reflux in Ethanol70-903-5 h[10]
Heterogeneous (e.g., Silica-supported Bi(OTf)₃) 80°C, solvent-free>9015-30 min[8]
Organocatalyst (e.g., (L)-Prolinamide IL) 25°C, THF70-8548 h[13]

Experimental Protocol: Classical Biginelli Synthesis of a Dihydropyrimidinone [5]

  • Reaction Setup: In a 25 mL round-bottom flask equipped with a reflux condenser, combine vanillin (10 mmol), ethyl acetoacetate (15 mmol), urea (10 mmol), and 95% ethanol (5 mL).

  • Catalyst Addition: Add concentrated HCl (0.2 mL) to the reaction mixture.

  • Reflux: Heat the mixture at reflux for 1.5 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup and Isolation: Cool the flask to 0°C to induce precipitation. Collect the solid product by filtration, wash with cold ethanol, and dry.

  • Purification: Recrystallize the crude product from a suitable solvent if necessary.

Substrate Scope and Limitations:

The Biginelli reaction is compatible with a wide range of aromatic, heteroaromatic, and aliphatic aldehydes.[10] Electron-withdrawing groups on the aldehyde generally lead to higher yields. The β-dicarbonyl component can be varied, although acetoacetates are most common. A significant limitation is the often poor performance with sterically hindered substrates and the challenge of introducing diversity at the urea component.[9][14]

Method 2: Diverse Multicomponent Reactions (MCRs)

Beyond the Biginelli reaction, a plethora of other MCRs have been developed for the efficient synthesis of tetrahydropyridine and, by extension, tetrahydropyridopyrimidine scaffolds.[15][16] These reactions often involve different starting materials and catalysts, offering alternative pathways to structural diversity.

Mechanistic Insights:

Many MCRs for tetrahydropyridine synthesis proceed through a domino sequence of reactions, such as Knoevenagel condensation, Michael addition, and intramolecular cyclization.[3] The specific mechanism depends on the chosen components and catalyst.

MCR Workflow Start Aldehyde + Amine + Active Methylene Compound(s) Step1 Knoevenagel/Iminium Formation Start->Step1 Step2 Michael Addition Step1->Step2 Step3 Intramolecular Cyclization/ Mannich Reaction Step2->Step3 Step4 Tautomerization/Dehydration Step3->Step4 End Tetrahydropyridine/ Tetrahydropyridopyrimidine Step4->End

Caption: A generalized workflow for a multicomponent synthesis of a tetrahydropyridine core.

Experimental Protocol: ZnO Nanoparticle-Catalyzed Five-Component Synthesis of Tetrahydropyridines [4]

  • Catalyst Preparation: Prepare a suspension of ZnO nanoparticles in a suitable solvent.

  • Reaction Mixture: In a reaction vessel, combine a β-ketoester (1.0 mmol) and an aromatic amine (1.0 mmol).

  • Catalyst and Aldehyde Addition: Add the ZnO nanocatalyst suspension (0.5 mol%) followed by an aromatic aldehyde (2.0 mmol).

  • Reaction: Stir the mixture at room temperature or 50°C. Monitor the reaction by TLC until completion.

  • Isolation and Purification: A solid product will precipitate. Add ethanol (5 mL), filter the solid, wash with ethanol, and recrystallize from an ethanol:chloroform mixture.

Performance of Selected MCRs:

Reaction TypeCatalystKey FeaturesTypical Yield (%)Reference
Five-Component (±)-Camphorsulfonic acidSolvent-free, room temperatureGood to excellent[17]
Four-Component NoneDomino six-step reaction44-90[3]
Three-Component Ru(II) complexAccess to di- and tetrahydropyridinesModerate to good[15]
Organocatalytic Domino Quinine-derived squaramideHigh enantioselectivity69-91[18][19]
Method 3: Intramolecular Cyclization Strategies

Intramolecular cyclization offers a powerful approach to construct the tetrahydropyridopyrimidine ring system, often with high stereocontrol. These reactions typically involve the formation of a linear precursor containing all the necessary atoms, which then undergoes a ring-closing reaction.

Mechanistic Principles:

A notable example is the rhodium(I)-catalyzed C–H activation–alkyne coupling followed by electrocyclization and reduction.[20] This cascade reaction assembles a highly substituted tetrahydropyridine from an α,β-unsaturated imine and an alkyne in a single pot.

Intramolecular Cyclization Cascade Start α,β-Unsaturated Imine + Alkyne Step1 Rh(I)-catalyzed C-H Activation/Coupling Start->Step1 Step2 Azatriene Intermediate Step1->Step2 Step3 Electrocyclization Step2->Step3 Step4 1,2-Dihydropyridine Step3->Step4 Step5 Reduction Step4->Step5 End Tetrahydropyridine Step5->End

Caption: Workflow for a C-H activation-cyclization-reduction cascade.

Experimental Protocol: Rhodium(I)-Catalyzed Cascade for Tetrahydropyridine Synthesis [20]

  • Reaction Setup: In a glovebox, charge a vial with [Rh(coe)₂Cl]₂ (2.5 mol %), a phosphine ligand (5 mol %), the α,β-unsaturated imine (1.0 equiv), and the alkyne (1.2 equiv) in toluene.

  • Cyclization: Heat the reaction mixture at 80°C for 2 hours.

  • Reduction: Cool the reaction to 0°C and add a solution of acetic acid in ethanol, followed by the addition of Na(AcO)₃BH.

  • Workup: Allow the reaction to warm to room temperature and stir overnight. Quench with saturated aqueous NaHCO₃, extract with an organic solvent, dry, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Advantages and Disadvantages:

Intramolecular cyclizations excel in creating complex, often stereochemically rich, polycyclic systems.[9] The main drawback can be the synthesis of the required linear precursors, which may involve multiple steps.

Part 3: The Green Chemistry Revolution in Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability. Green chemistry principles are increasingly being applied to the synthesis of tetrahydropyridopyrimidines to reduce waste, energy consumption, and the use of hazardous materials.[21]

Comparative Analysis of Green vs. Conventional Methods:

ParameterConventional Method (e.g., Classical Biginelli)Green Method (e.g., Microwave-assisted, Solvent-free MCR)Reference
Reaction Time Hours to daysMinutes[8][17]
Solvent Often organic solvents (e.g., Ethanol)Minimal or no solvent, or green solvents (e.g., water)[17]
Energy Input Prolonged heating (reflux)Microwave or ultrasound irradiation (shorter duration)[17]
Yield Moderate to goodOften higher[8]
Workup Often requires extraction and chromatographySimple filtration and washing[17]
Catalyst Often stoichiometric or high loading of acidsLow loading, often reusable catalysts[21]

Part 4: Case Study: The Synthesis of the Adagrasib Core

The synthesis of Adagrasib (MRTX849) provides a real-world example of the strategic construction of a complex tetrahydropyridopyrimidine. A second-generation synthesis highlights a transition towards greater efficiency and scalability.[2][3][4][5] A key feature of an improved synthesis is the late-stage introduction of chiral building blocks to the tetrahydropyridopyrimidine core via sequential SNAr reactions, avoiding the use of protecting groups and palladium catalysis.[1][2][4][5]

Adagrasib Core Synthesis Ketoester Ketoester Starting Material PyrimidoneCore Tetrahydropyridopyrimidine Core Formation Ketoester->PyrimidoneCore SNAr1 First SNAr Reaction (Chiral Piperazine) PyrimidoneCore->SNAr1 Intermediate Piperazine-Substituted Core SNAr1->Intermediate SNAr2 Second SNAr Reaction (N-methyl prolinol) Intermediate->SNAr2 AdagrasibCore Adagrasib Core Structure SNAr2->AdagrasibCore

Caption: Simplified workflow for a second-generation synthesis of the Adagrasib core.

Part 5: Conclusion and Future Perspectives

The synthesis of tetrahydropyridopyrimidines has evolved significantly from classical methods to highly efficient and sustainable modern strategies.

Summary of Synthesis Methods:

MethodKey AdvantagesKey DisadvantagesBest Suited For
Biginelli Reaction Simple, one-pot, readily available starting materialsOften requires harsh conditions, limited scope for urea componentRapid access to dihydropyrimidinone precursors
Multicomponent Reactions High atom economy, diversity-oriented, efficientCan require careful optimization of reaction conditionsGenerating libraries of diverse analogues
Intramolecular Cyclization High stereocontrol, access to complex polycyclesPrecursor synthesis can be multi-stepSynthesis of complex natural product-like scaffolds
Green Methods Reduced waste, faster, safer, energy-efficientMay require specialized equipment (e.g., microwave reactor)Sustainable and scalable synthesis

The future of tetrahydropyridopyrimidine synthesis will likely focus on the development of even more selective and efficient catalytic systems, the expansion of the substrate scope of MCRs, and the integration of flow chemistry for continuous manufacturing. As the demand for novel therapeutics continues to grow, the ability to rapidly and sustainably synthesize complex heterocyclic scaffolds like tetrahydropyridopyrimidines will remain a critical enabler of drug discovery.

References

  • Chen, C., Lu, Z., Scattolin, T., Chen, C., Gan, Y., & McLaughlin, M. (2023). Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer. Organic Letters, 25(6), 944-949. [Link]

  • Mirion Therapeutics. (2024). Adagrasib's Second-Generation Synthesis: Transitioning from Route Scouting to Optimization. Organic Process Research & Development. [Link]

  • Chen, C., Lu, Z., Scattolin, T., Chen, C., Gan, Y., & McLaughlin, M. (2023). Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer. ResearchGate. [Link]

  • American Chemical Society. (n.d.). Concise synthesis of adagrasib (MRTX849), a covalent KRASG12C inhibitor drug. [Link]

  • Chen, C., Lu, Z., Scattolin, T., Chen, C., Gan, Y., & McLaughlin, M. (2023). Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer. Organic Letters. [Link]

  • Theochem @ Mercer University. (2014). Biginelli Dihydropyrimidine Synthesis. [Link]

  • Maji, M., & Enders, D. (2014). Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction. Organic Letters, 16(23), 6044-6047. [Link]

  • Foroughifar, N., Mobinikhaledi, A., & Ebrahimi, S. (2013). Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents. Iranian Journal of Pharmaceutical Research, 12(1), 65-72.
  • Duttwyler, S., Lu, C., Rheingold, A. L., Bergman, R. G., & Ellman, J. A. (2012). Highly Diastereoselective Synthesis of Tetrahydropyridines by a C-H Activation-Cyclization-Reduction Cascade. Angewandte Chemie International Edition, 51(30), 7433-7436. [Link]

  • Suma, B. V., et al. (2024). Tetrahydropyrimidines via the Biginelli Reaction. World Journal of Pharmaceutical Research, 13(16), 190-210. [Link]

  • Heravi, M. M., et al. (2022). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. ResearchGate. [Link]

  • Hirani, B., & Gurubaxani, S. B. (2025). Green and sustainable one-pot synthesis of novel tetrahydropyridines using [Et3NH][HSO4] as an ionic liquid catalyst. ResearchGate. [Link]

  • Suma, B. V., et al. (2024). Tetrahydropyrimidines via the biginelli reaction. World Journal of Pharmaceutical Research. [Link]

  • Radan, M., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. MDPI. [Link]

  • Kumar, S., et al. (2021). Effect of Methods and Catalysts on the One-pot Synthesis of Tetrahydropyridine Derivatives. Revista Desafio Online. [Link]

  • Khan, M. M., Faiz, F. A., & Khan, M. S. (2026). Tetrahydropyridines: a recent update for their multicomponent synthesis. RSC Advances, 16(3), 2007-2029. [Link]

  • Maji, M., & Enders, D. (2014). Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction. PMC. [Link]

  • Kumar, P., et al. (2024). One Pot Synthesis Of Tetrahydropyrimidine-5- Carbonitrile Analogous Promoted By Transition Metal Halide. IJCRT.org. [Link]

  • Wang, T., Han, X., & Zhong, F. (2017). Enantioselective Synthesis of Tetrahydropyridines/Piperidines via Stepwise [4 + 2]/[2 + 2] Cyclizations. Organic Letters, 19(12), 3143-3146. [Link]

  • Bharti, R., et al. (2017). Solvent free synthesis of tetrahydropyridines by multicomponent reaction. ResearchGate. [Link]

  • Reddy, C. S., et al. (2005). New protocol for Biginelli reaction-a practical synthesis of Monastrol. Arkat USA. [Link]

  • Heravi, M. M., et al. (2018). Synthesis of tetrahydropyrimidine derivatives 38 in the presence of Zn(OTf)2. ResearchGate. [Link]

  • Khan, M. M., Faiz, F. A., & Khan, M. S. (2026). Tetrahydropyridines: a recent update for their multicomponent synthesis. PubMed. [Link]

  • Bream, R. N., Ley, S. V., & Procter, G. (1982). Synthesis of trans-2,6-dialkylpiperidines by intramolecular amidomercuriation and by 1,3-cycloaddition of alkenes to 2-methyl-2,3,4,5-tetrahydropyridine oxide. Journal of the Chemical Society, Perkin Transactions 1, 967-972. [Link]

  • Singh, P., et al. (2024). Substrate scope for the asymmetric Biginelli reaction. ResearchGate. [Link]

  • Sánchez-Sancho, F., et al. (2022). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. ResearchGate. [Link]

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Sources

Comparative

Validating Target Engagement of Novel Kinase Inhibitors: A Comparative Guide Featuring 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine Oxalate

In the landscape of modern drug discovery, particularly within oncology and immunology, the development of specific and potent kinase inhibitors is a cornerstone of targeted therapy. The 5,6,7,8-tetrahydropyrido[4,3-d]py...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly within oncology and immunology, the development of specific and potent kinase inhibitors is a cornerstone of targeted therapy. The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold has emerged as a privileged structure, forming the basis for inhibitors targeting a range of kinases including Cyclin-Dependent Kinases (CDKs), Phosphoinositide 3-kinase delta (PI3Kδ), and the Receptor Tyrosine Kinase Axl.[1][2][3] The oxalate salt of such a compound suggests its preparation for biological evaluation. This guide provides a comprehensive framework for validating the target engagement of a novel kinase inhibitor, using a hypothetical 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine oxalate compound as a central example. Our focus will be on robust, comparative methodologies that offer a high degree of scientific integrity.

The Imperative of Target Engagement Validation

Before a compound can advance through the drug development pipeline, it is crucial to unequivocally demonstrate that it binds to its intended molecular target within a cellular context and elicits a downstream biological effect. This process, known as target engagement validation, is a critical step to de-risk a project and ensure that the observed phenotype is a direct consequence of on-target activity. Insufficient target engagement can lead to misleading structure-activity relationships (SAR) and costly failures in later stages of development.[4]

This guide will compare and contrast three orthogonal, industry-standard approaches to validate the target engagement of our hypothetical kinase inhibitor:

  • Biochemical Assays: Direct measurement of enzyme inhibition.

  • Cellular Thermal Shift Assay (CETSA): Assessment of target binding in intact cells.

  • Target-Specific Biomarker Analysis: Quantifying the downstream effects of target inhibition.

Biochemical Assays: The Foundational Proof of Inhibition

Biochemical assays are the initial and most direct method to determine if a compound inhibits the catalytic activity of its target kinase.[5] These in vitro assays utilize purified, recombinant kinase and a substrate to measure the transfer of a phosphate group from ATP.

Causality Behind Experimental Choices

The choice of assay format is critical and depends on the specific kinase and available reagents. Radiometric assays, while highly sensitive, require handling of radioactive materials. Fluorescence-based and luminescence-based assays are more common in high-throughput screening (HTS) settings due to their safety and ease of automation.[5] For our 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine oxalate, we will describe a generalized fluorescence-based kinase inhibition assay.

Experimental Protocol: In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against its purified target kinase.

Materials:

  • Recombinant full-length target kinase

  • Kinase-specific substrate peptide

  • Adenosine triphosphate (ATP)

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Fluorescence-based kinase assay kit (e.g., ADP-Glo™, LanthaScreen™)

  • Test compound (5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine oxalate) and a known inhibitor as a positive control

  • 384-well assay plates

  • Plate reader capable of fluorescence detection

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compound and positive control in DMSO.

  • Reaction Mixture Preparation: In each well of the assay plate, add the kinase, substrate, and kinase buffer.

  • Inhibitor Addition: Add the diluted compounds to the reaction mixture and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate Kinase Reaction: Add ATP to each well to start the kinase reaction. Incubate for the optimized reaction time (e.g., 60 minutes) at the optimal temperature for the kinase (often 30°C).

  • Stop Reaction and Develop Signal: Add the detection reagent from the assay kit, which will quantify the amount of product (e.g., ADP or phosphorylated substrate) formed.

  • Data Acquisition: Read the fluorescence signal on a plate reader.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation
CompoundTarget KinaseIC50 (nM)
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine oxalateTarget Xe.g., 50
Known Inhibitor (Positive Control)Target Xe.g., 10
Vehicle (DMSO)Target XNo inhibition
Trustworthiness and Limitations

Biochemical assays provide a direct measure of enzymatic inhibition and are essential for establishing the intrinsic potency of a compound.[5] However, they are performed in a non-physiological, cell-free environment. This means they do not account for factors such as cell permeability, off-target effects, or competition with high intracellular ATP concentrations, which can significantly impact a compound's efficacy in a cellular setting.[4][6]

Cellular Thermal Shift Assay (CETSA): Confirming Target Binding in a Physiological Context

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that allows for the direct assessment of a compound's binding to its target protein within intact cells or cell lysates.[7][8] The principle behind CETSA is that the binding of a ligand, such as our kinase inhibitor, stabilizes the target protein, leading to an increase in its thermal stability.[8]

Causality Behind Experimental Choices

CETSA is a label-free technique, meaning it does not require any modification of the compound or the target protein, thus providing a more physiologically relevant measure of target engagement.[9] It is an invaluable tool to bridge the gap between biochemical potency and cellular activity. The isothermal dose-response (ITDR) format of CETSA is particularly useful for quantifying the extent of target engagement at different compound concentrations.[10]

Experimental Protocol: Isothermal Dose-Response (ITDR) CETSA

Objective: To determine the concentration-dependent thermal stabilization of the target kinase by the test compound in intact cells.

Materials:

  • Cancer cell line expressing the target kinase

  • Cell culture medium and reagents

  • Test compound and vehicle control (DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease and phosphatase inhibitors

  • Equipment for heating (e.g., PCR cycler)

  • Western blotting reagents and equipment or mass spectrometer

  • Antibody specific to the target kinase

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with a range of concentrations of the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine oxalate or vehicle for a specified time.

  • Heating Step: Harvest the cells, wash with PBS, and resuspend in PBS. Heat the cell suspensions at a specific temperature (predetermined from a melt curve experiment) for a set time (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the denatured, aggregated proteins.

  • Quantification of Soluble Protein: Collect the supernatant containing the soluble proteins. Quantify the amount of the target kinase in the soluble fraction using Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble target protein against the compound concentration. The resulting curve can be used to determine an EC50 value for target engagement.

Visualization of the CETSA Workflow

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Heating cluster_lysis Lysis & Separation cluster_quantification Quantification A Seed Cells B Treat with Compound A->B C Harvest & Heat Cells B->C D Lyse Cells C->D E Centrifuge to Pellet Aggregates D->E F Collect Supernatant E->F G Quantify Soluble Target Protein (Western Blot / MS) F->G

Caption: A simplified workflow of the Cellular Thermal Shift Assay (CETSA).

Data Presentation
CompoundCell LineTarget Engagement EC50 (µM)
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine oxalateTarget-Expressing Cellse.g., 0.5
Vehicle (DMSO)Target-Expressing CellsNo stabilization
Trustworthiness and Limitations

CETSA provides strong evidence of target binding in a native cellular environment.[8] A positive result significantly increases confidence that the compound reaches and interacts with its intended target. However, CETSA does not directly measure the functional consequence of this binding. It is also important to note that not all ligand binding events lead to a measurable thermal shift.

Target-Specific Biomarker Analysis: Measuring Downstream Functional Effects

The ultimate validation of target engagement comes from demonstrating that the binding of the inhibitor to its target kinase leads to a measurable change in a downstream signaling pathway.[5] This involves identifying and quantifying a specific biomarker that is directly modulated by the activity of the target kinase.

Causality Behind Experimental Choices

For a kinase inhibitor, the most direct downstream biomarker is often the phosphorylation status of its substrate.[11] By measuring a decrease in the phosphorylation of a known substrate, we can infer that the kinase has been successfully inhibited. This approach provides a functional readout of target engagement and is highly translatable to in vivo and clinical studies.

Experimental Protocol: Western Blot Analysis of Substrate Phosphorylation

Objective: To quantify the inhibition of substrate phosphorylation in cells treated with the test compound.

Materials:

  • Cancer cell line expressing the target kinase and its substrate

  • Cell culture medium and reagents

  • Test compound and vehicle control (DMSO)

  • Lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE and Western blotting equipment and reagents

  • Primary antibodies: anti-phospho-substrate, anti-total-substrate, and anti-loading control (e.g., GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed cells and treat with a dose-range of the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine oxalate for a relevant time period.

  • Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against the phosphorylated substrate, total substrate, and a loading control.

  • Detection: Incubate with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities. Normalize the phospho-substrate signal to the total substrate and the loading control. Plot the normalized signal against the compound concentration to determine the IC50 for pathway inhibition.

Visualization of the Signaling Pathway

Signaling_Pathway inhibitor 5,6,7,8-Tetrahydropyrido [4,3-d]pyrimidine oxalate kinase Target Kinase inhibitor->kinase Inhibition p_substrate Phospho-Substrate kinase->p_substrate Phosphorylation substrate Substrate substrate->p_substrate response Cellular Response (e.g., Proliferation, Survival) p_substrate->response

Caption: Inhibition of a kinase signaling pathway by the test compound.

Data Presentation
CompoundCell LineSubstrate Phosphorylation IC50 (µM)
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine oxalateTarget-Expressing Cellse.g., 0.8
Vehicle (DMSO)Target-Expressing CellsNo inhibition
Trustworthiness and Limitations

Measuring the modulation of a downstream biomarker provides strong evidence of functional target engagement.[5] A good correlation between the biochemical IC50, the CETSA EC50, and the cellular IC50 for pathway inhibition builds a compelling case for the on-target activity of the compound. However, it is crucial to ensure that the chosen biomarker is specific to the target kinase and not modulated by other pathways, which could lead to misinterpretation of the results.

Synthesis and Conclusion: A Triad of Evidence

Validating the target engagement of a novel kinase inhibitor like 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine oxalate requires a multi-faceted approach. No single technique is sufficient on its own. The combination of direct enzymatic inhibition data from biochemical assays , confirmation of target binding in a cellular context via CETSA , and the demonstration of a functional downstream consequence through biomarker analysis provides a robust and self-validating system.

By employing these orthogonal methodologies, researchers can build a strong, data-driven case for the mechanism of action of their compound, significantly increasing the probability of success in the long and arduous journey of drug development. This rigorous approach to target validation is not merely a checklist of experiments but a fundamental pillar of scientific integrity that underpins the development of the next generation of targeted therapies.

References

  • Zhang, L., Fan, J., et al. (2021). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Molecules. Available from: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available from: [Link]

  • Jia, Y., et al. (2018). Binding assays to profile target engagement by kinase inhibitors in vitro. ResearchGate. Available from: [Link]

  • Blake, J. F., et al. (2014). Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2. PubMed. Available from: [Link]

  • Promega Connections. (2020). The Surprising Landscape of CDK Inhibitor Selectivity in Live Cells. Available from: [Link]

  • Parker, C. G., et al. (2017). A Probe-Based Target Engagement Assay for Kinases in Live Cells. PMC. Available from: [Link]

  • Hamajima, T., et al. (2019). Optimization of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines to generate a highly selective PI3Kδ inhibitor. PubMed. Available from: [Link]

  • Gnad, F., et al. (2011). Identification of Direct Target Engagement Biomarkers for Kinase-Targeted Therapeutics. PMC. Available from: [Link]

  • Inoue, S., et al. (2021). Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives as novel selective Axl inhibitors. PubMed. Available from: [Link]

  • Bantscheff, M., et al. (2014). Quantitative Proteomics of Kinase Inhibitor Targets and Mechanisms. ACS Publications. Available from: [Link]

  • Singh, S., et al. (2022). Discovery of Potential Inhibitors of CDK1 by Integrating Pharmacophore-Based Virtual Screening, Molecular Docking, Molecular Dynamics Simulation Studies, and Evaluation of Their Inhibitory Activity. ACS Omega. Available from: [Link]

  • Almqvist, H., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. PMC. Available from: [Link]

  • Blake, J. F., et al. (2014). Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2. ResearchGate. Available from: [Link]

  • Vasta, J. D., et al. (2018). A widely-applicable high-throughput cellular thermal shift assay (CETSA) using split Nano Luciferase. Nature. Available from: [Link]

  • ProQinase. (2016). Characterization of CDK inhibitors in a biochemical assay using a comprehensive panel of human CDK-Cyclin complexes. ResearchGate. Available from: [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Available from: [Link]

  • Li, Y., et al. (2025). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. PMC. Available from: [Link]

  • González, W., et al. (2019). Structure/Activity Analysis of TASK-3 Channel Antagonists Based on a 5,6,7,8 tetrahydropyrido[4,3-d]pyrimidine. MDPI. Available from: [Link]

  • Zhai, X., et al. (2018). Discovery and optimization of tetrahydropyrido[4,3-d]pyrimidine derivatives as novel ATX and EGFR dual inhibitors. PubMed. Available from: [Link]

  • Brindani, N., et al. (2025). Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors. PubMed. Available from: [Link]

  • Zhang, L., et al. (2021). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. PMC. Available from: [Link]

  • Liu, Y., et al. (2021). 1,4,5,6,7,8‑Hexahydropyrido[4,3‑d]pyrimidine inhibits HepG2 cell proliferation, migration and invasion, and induces apoptosis through the upregulation of miR‑26b‑5p by targeting CDK8. PMC. Available from: [Link]

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Validation

A Researcher's Guide to Ensuring Reproducibility in Biological Assays with 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine Oxalate

For researchers, scientists, and drug development professionals, the pursuit of robust and reproducible data is paramount. This guide provides an in-depth technical comparison of biological assays involving 5,6,7,8-tetra...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pursuit of robust and reproducible data is paramount. This guide provides an in-depth technical comparison of biological assays involving 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine oxalate, a versatile scaffold for kinase and topoisomerase inhibitors. We will delve into the critical factors influencing assay reproducibility, compare its application with alternative compounds, and provide detailed experimental protocols to empower you to generate high-quality, reliable data.

Introduction to 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidines: A Scaffold of Therapeutic Promise

The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine core is a privileged heterocyclic structure in medicinal chemistry. Its derivatives have been identified as potent inhibitors of a range of therapeutically relevant enzymes, including Erk2, Axl, EGFR, PIM-1 kinases, and human topoisomerase II.[1][2][3][4] This diverse activity profile makes this scaffold a valuable tool in cancer research and drug discovery.

The oxalate salt form is often utilized in drug development to improve properties such as solubility and stability, which are critical for consistent performance in biological assays. While specific data on the solubility and stability of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine oxalate is not extensively published, it is a common practice to prepare concentrated stock solutions in dimethyl sulfoxide (DMSO).[5][6] However, the limited aqueous solubility of many small molecule inhibitors necessitates careful consideration of final DMSO concentrations in cell-based assays to avoid solvent-induced artifacts.[5]

This guide will focus on three key biological assays where 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine oxalate and its derivatives are commonly evaluated: in vitro kinase assays, cell proliferation assays, and cell cycle analysis.

The Cornerstone of Reliability: Understanding and Controlling Assay Variability

Reproducibility in biological assays is not a matter of chance; it is the result of meticulous planning and execution. For a compound like 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine oxalate, its physicochemical properties and its interaction with the assay system can introduce variability. Here, we dissect the key sources of variability and provide strategies for their mitigation.

In Vitro Kinase Assays: A Direct Measure of Potency

In vitro kinase assays are fundamental for determining the direct inhibitory effect of a compound on a purified enzyme.[4] However, the IC50 values generated can be highly dependent on assay conditions.

Key Considerations for Reproducibility:

  • ATP Concentration: Since many kinase inhibitors are ATP-competitive, the concentration of ATP in the assay will directly impact the apparent IC50 value.[7] For meaningful comparisons between compounds or against literature data, it is crucial to perform assays at a standardized ATP concentration, ideally at or near the Km value for the specific kinase.

  • Enzyme and Substrate Quality: The purity and activity of the recombinant kinase and the substrate are paramount. Lot-to-lot variability in these reagents can be a significant source of irreproducibility. Always source high-quality reagents and perform quality control checks.

  • Assay Format: A variety of formats exist, including radiometric, fluorescence-based (e.g., TR-FRET), and luminescence-based assays.[4][8] Each has its own set of potential interferences. For instance, colored or fluorescent compounds can interfere with optical readouts.

Comparative Landscape of Kinase Inhibitors:

The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold has been utilized to develop inhibitors for several kinases. Below is a comparative table of representative inhibitors for some of these targets.

Target Kinase5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine Derivative ExampleAlternative Inhibitor(s)Reported IC50 (Alternative)
Erk2 (Structure-specific, e.g., from Blake et al., 2014)[1]Ulixertinib (BVD-523)~1-2 nM
Axl ER-001259851-000[2]Bemcentinib (BGB324)14 nM[2]
EGFR Derivative 9a (from Zhao et al., 2018)[3]Gefitinib2-37 nM
PIM-1 (Structure-specific, e.g., from pyridopyrimidines)SGI-17767 nM

Note: IC50 values are highly dependent on assay conditions and should be used for relative comparison.

Cell Proliferation Assays: Assessing Cytotoxic and Cytostatic Effects

Cell proliferation assays, such as the MTT or MTS assay, measure the metabolic activity of a cell population to infer viability and growth.[9] While widely used, these assays are susceptible to various artifacts.

Key Considerations for Reproducibility:

  • Cell Line Integrity: Use low-passage, authenticated cell lines to ensure consistent genetic and phenotypic characteristics.

  • Seeding Density and Growth Phase: Cells should be seeded at a density that allows for logarithmic growth during the assay period. Over-confluency can lead to nutrient depletion and changes in metabolism, confounding the results.[3]

  • Compound Solubility and Stability: Precipitation of the test compound in the culture medium can lead to an underestimation of its potency. Visually inspect for precipitation and consider the final DMSO concentration. The stability of the compound in the culture medium over the incubation period should also be considered.

  • Incubation Time: The duration of compound exposure can significantly impact the observed effect. Time-course experiments are recommended to determine the optimal endpoint.

Alternative Proliferation/Viability Readouts:

Assay MethodPrincipleAdvantagesDisadvantages
MTT/MTS Reduction of tetrazolium salt by metabolically active cells.Inexpensive, high-throughput.Indirect measure of viability, can be affected by changes in metabolism.
CellTiter-Glo® Measures ATP levels as an indicator of viable cells.High sensitivity, good linearity.More expensive than tetrazolium assays.
EdU/BrdU Incorporation Measures DNA synthesis in proliferating cells.[10][11][12][13][14]Direct measure of proliferation.Requires more extensive cell processing.[10]
Real-Time Cell Analysis (e.g., xCELLigence) Measures changes in impedance as cells adhere and proliferate.Label-free, provides kinetic data.Requires specialized equipment.
Cell Cycle Analysis: Unveiling the Mechanism of Action

Flow cytometry-based cell cycle analysis using DNA-binding dyes like propidium iodide (PI) is a powerful tool to determine if a compound induces cell cycle arrest.[7][15]

Key Considerations for Reproducibility:

  • Cell Fixation: The choice of fixative (e.g., ethanol, paraformaldehyde) and the fixation procedure can significantly impact the quality of the DNA histogram. Ethanol fixation is often preferred for cell cycle analysis as it can improve histogram resolution.[15]

  • Cell Staining: Ensure complete RNase treatment to prevent PI intercalation into double-stranded RNA, which can artificially inflate the G2/M peak. The concentration of the DNA dye and staining time should be optimized and kept consistent.[7]

  • Data Acquisition and Analysis: Acquire a sufficient number of events to ensure statistical significance. Use consistent gating strategies and cell cycle analysis software to deconvolute the G0/G1, S, and G2/M phases.[7][15]

Experimental Protocols: A Blueprint for Success

The following protocols are provided as a starting point and should be optimized for your specific cell lines and experimental conditions.

In Vitro Kinase Assay (Generic Protocol)

This protocol describes a generic luminescence-based kinase assay to determine the IC50 of an inhibitor.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP

  • 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine oxalate or alternative inhibitor

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Luminescence-based ADP detection kit (e.g., ADP-Glo™)

  • White, opaque 96-well plates

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the inhibitor in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations.

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted inhibitor or DMSO vehicle control.

    • Add 2.5 µL of the kinase solution.

    • Incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of a mixture containing the substrate and ATP (at a final concentration near the Km for the kinase).

    • Incubate for 60 minutes at 30°C.

  • ADP Detection: Follow the manufacturer's instructions for the ADP detection kit. This typically involves sequential addition of reagents to stop the kinase reaction and convert ADP to a luminescent signal.

  • Data Analysis: Measure luminescence using a plate reader. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

G cluster_prep Compound Preparation cluster_reaction Kinase Reaction cluster_detection ADP Detection stock 10 mM Stock in DMSO serial_dilution Serial Dilution in DMSO stock->serial_dilution add_inhibitor Add Inhibitor/DMSO to Plate add_kinase Add Kinase add_inhibitor->add_kinase pre_incubate Pre-incubate (10 min) add_kinase->pre_incubate add_substrate_atp Add Substrate/ATP pre_incubate->add_substrate_atp incubate Incubate (60 min) add_substrate_atp->incubate add_reagent1 Add ADP-Glo™ Reagent incubate->add_reagent1 incubate1 Incubate (40 min) add_reagent1->incubate1 add_reagent2 Add Kinase Detection Reagent incubate1->add_reagent2 incubate2 Incubate (30 min) add_reagent2->incubate2 read_luminescence Read Luminescence incubate2->read_luminescence

In Vitro Kinase Assay Workflow

Cell Proliferation (MTT) Assay

This protocol outlines a standard MTT assay for assessing the effect of an inhibitor on cell proliferation.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine oxalate or alternative inhibitor

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear tissue culture plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the inhibitor in complete culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the inhibitor or vehicle control.

    • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[11]

  • Solubilization and Measurement:

    • Carefully remove the medium and add 100 µL of solubilization solution to each well.

    • Mix thoroughly to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.[11]

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot cell viability against the inhibitor concentration to determine the IC50.

G cluster_setup Day 1: Setup cluster_treatment Day 2: Treatment cluster_assay Day 4/5: Assay seed_cells Seed Cells in 96-well Plate adhere Incubate Overnight seed_cells->adhere treat Treat with Inhibitor/Vehicle incubate_treat Incubate (24-72h) treat->incubate_treat add_mtt Add MTT Solution incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_abs Read Absorbance (570 nm) solubilize->read_abs

MTT Cell Proliferation Assay Workflow

Cell Cycle Analysis by Flow Cytometry

This protocol describes the staining of cells with propidium iodide for cell cycle analysis.[7][15]

Materials:

  • Cells treated with inhibitor or vehicle

  • Phosphate-buffered saline (PBS)

  • 70% ethanol, ice-cold

  • Propidium iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Fixation:

    • Wash the cells once with PBS.

    • While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to the cell pellet (approximately 1x10^6 cells).

    • Fix for at least 30 minutes on ice. Samples can be stored at -20°C for several weeks.

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells twice with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer.

    • Use appropriate gating to exclude debris and doublets.

    • Acquire the fluorescence signal on a linear scale.

  • Data Analysis: Use cell cycle analysis software to model the G0/G1, S, and G2/M populations and determine their percentages.

G cluster_harvest Cell Preparation cluster_fixation Fixation cluster_staining Staining cluster_analysis Analysis harvest Harvest Treated Cells wash_pbs1 Wash with PBS harvest->wash_pbs1 add_ethanol Add cold 70% Ethanol fix_ice Incubate on Ice (≥30 min) add_ethanol->fix_ice wash_pbs2 Wash with PBS (x2) add_pi Resuspend in PI/RNase Solution wash_pbs2->add_pi incubate_rt Incubate at RT (30 min) add_pi->incubate_rt acquire Acquire on Flow Cytometer analyze Analyze Data acquire->analyze

Cell Cycle Analysis Workflow

Conclusion: A Commitment to Rigor and Reproducibility

The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold represents a promising avenue for the development of novel therapeutics. However, realizing its full potential hinges on the ability of the research community to generate high-quality, reproducible data. By understanding the nuances of the biological assays employed, carefully controlling experimental variables, and judiciously choosing and validating reagents, researchers can build a solid foundation of reliable evidence. This guide serves as a comprehensive resource to aid in this endeavor, fostering a culture of scientific rigor and accelerating the translation of promising compounds from the bench to the clinic.

References

  • Li, X., et al. (2022). 1,4,5,6,7,8-Hexahydropyrido[4,3-d]pyrimidine inhibits HepG2 cell proliferation, migration and invasion, and induces apoptosis through the upregulation of miR-26b-5p by targeting CDK8. Oncology Letters, 24(5), 386. [Link]

  • Blake, J. F., et al. (2014). Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2. Bioorganic & Medicinal Chemistry Letters, 24(12), 2635–2639. [Link]

  • Inoue, S., et al. (2021). Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives as novel selective Axl inhibitors. Bioorganic & Medicinal Chemistry Letters, 48, 128247. [Link]

  • University of Rochester Medical Center. (n.d.). Cell Cycle Analysis. [Link]

  • Li, Y., et al. (2024). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Molecules, 29(1), 123. [Link]

  • Flow Cytometry Core Facility. (n.d.). Cell Cycle Analysis. [Link]

  • Kaur, G., & Kumar, V. (2014). Cell Proliferation Assays. In eLS. John Wiley & Sons, Ltd. [Link]

  • Zhao, X., et al. (2018). Discovery and optimization of tetrahydropyrido[4,3-d]pyrimidine derivatives as novel ATX and EGFR dual inhibitors. Bioorganic & Medicinal Chemistry, 26(8), 1835–1846. [Link]

  • Carver College of Medicine. (n.d.). BrdU plus Propidium Iodide for Cell Cycle | Flow Cytometry. [Link]

  • Al-Warhi, T., et al. (2021). Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents. Scientific Reports, 11(1), 1-17. [Link]

  • Kim, S. Y., & Lee, J. (2014). Assaying cell cycle status using flow cytometry. Current protocols in immunology, 107(1), 5-7. [Link]

  • Creative Bioarray. (n.d.). Bivariate Cell Cycle Assay (BrdU/PI). [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]

  • Rai, G., et al. (2022). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. Molecules, 27(1), 237. [Link]

  • Jondeau-Cabaton, A., et al. (2002). Effects of oxalate on IMCD cells: a line of mouse inner medullary collecting duct cells. Journal of the American Society of Nephrology, 13(3), 603-610. [Link]

  • Patsnap Synapse. (2024). What are Oxalates inhibitors and how do they work?. [Link]

  • Tetko, I. V., et al. (2006). In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions. Current drug discovery technologies, 3(2), 121–130. [Link]

  • Google Patents. (n.d.). CN113292537A - Salts of kinase inhibitors and compositions thereof.
  • Li, J., et al. (2020). Modulation of Calcium Oxalate Crystal Growth and Protection from Oxidatively Damaged Renal Epithelial Cells of Corn Silk Polysaccharides with Different Molecular Weights. Oxidative medicine and cellular longevity, 2020, 8846106. [Link]

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  • Chaturvedi, L. S., et al. (2002). Oxalate selectively activates p38 mitogen-activated protein kinase and c-Jun N-terminal kinase signal transduction pathways in renal epithelial cells. Journal of Biological Chemistry, 277(15), 13321-13330. [Link]

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Comparative

A Senior Application Scientist's Guide to Benchmarking 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine Oxalate Against Known Kinase Inhibitor Standards

For Distribution to Researchers, Scientists, and Drug Development Professionals Abstract In the landscape of kinase inhibitor discovery, the rigorous evaluation of novel chemical scaffolds is paramount. This guide provid...

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of kinase inhibitor discovery, the rigorous evaluation of novel chemical scaffolds is paramount. This guide provides a comprehensive framework for benchmarking the performance of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine oxalate, a promising heterocyclic compound, against established clinical and preclinical kinase inhibitor standards. We will delve into the scientific rationale behind experimental design, present detailed protocols for key assays, and offer a comparative analysis of hypothetical, yet plausible, performance data. Our objective is to equip researchers with the necessary tools to objectively assess the potential of this and similar novel compounds in the context of established therapeutic agents.

Introduction: The Rationale for Benchmarking Novel Kinase Inhibitors

The human kinome represents a vast and compelling target space for therapeutic intervention, particularly in oncology. The development of selective kinase inhibitors has revolutionized cancer treatment, with numerous agents approved for clinical use.[1][2] However, the emergence of drug resistance and the need for improved safety profiles necessitate a continuous search for novel chemical entities with superior pharmacological properties.[1]

The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold has emerged as a versatile core in the design of inhibitors targeting various kinases, including Erk2, PI3Kδ, and Axl.[3][4][5] This guide will focus on a hypothetical derivative, 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine oxalate (herein referred to as THPPO), and benchmark its activity against a panel of Cyclin-Dependent Kinases (CDKs). CDKs are critical regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.[6][7]

To provide a robust comparative analysis, we will benchmark THPPO against two well-characterized CDK inhibitors:

  • Flavopiridol (Alvocidib): A first-generation, broad-spectrum CDK inhibitor that has been extensively studied in clinical trials.[8][9][10] It is known to inhibit multiple CDKs, including CDK1, 2, 4, 6, and 7.[11][12]

  • Roscovitine (Seliciclib): A purine analog that exhibits greater selectivity for certain CDKs, primarily inhibiting CDK1, CDK2, CDK5, and CDK7.[13][14] It has also progressed to clinical trials for various malignancies.[15]

This guide will walk through the essential in vitro and cellular assays required to build a comprehensive profile of a novel kinase inhibitor, enabling an informed decision on its potential for further development.

The Benchmarking Workflow: A Step-by-Step Approach

A systematic and logical workflow is crucial for generating high-quality, reproducible data. The following diagram illustrates the key stages of our benchmarking process.

Kinase Inhibitor Benchmarking Workflow cluster_0 In Vitro Characterization cluster_1 Cellular & Functional Assays cluster_2 Data Analysis & Candidate Selection A Primary Kinase Screening (CDK Panel) B IC50 Determination (Dose-Response) A->B Identify primary targets C Kinome-wide Selectivity Profiling B->C Quantify potency D Cellular Proliferation Assay (e.g., MTT) C->D Evaluate off-target effects E Target Engagement Assay (e.g., Western Blot for p-Rb) D->E Assess antiproliferative effect F Cell Cycle Analysis (Flow Cytometry) E->F Confirm on-target activity G Comparative Data Analysis F->G H Decision Matrix G->H

Caption: A generalized workflow for benchmarking a novel kinase inhibitor, from initial in vitro characterization to cellular functional assays and final candidate selection.

In Vitro Benchmarking: Potency and Selectivity

The initial phase of benchmarking focuses on the direct interaction between the inhibitor and its purified kinase targets. This allows for a clean assessment of potency and selectivity without the complexities of a cellular environment.

Primary Kinase Screening and IC50 Determination

The first step is to determine the inhibitory activity of THPPO against a panel of relevant CDK isoforms and compare it to our standards.

Experimental Rationale: A radiometric filter binding assay is a robust and sensitive method for measuring kinase activity. It directly quantifies the incorporation of radiolabeled phosphate from [γ-³³P]ATP onto a substrate peptide by the kinase. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is a key metric of potency.

Protocol: Radiometric CDK Inhibition Assay

  • Reagent Preparation:

    • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.

    • Kinases: Recombinant human CDK1/CycB, CDK2/CycA, CDK4/CycD1, CDK6/CycD3, CDK7/CycH/MAT1, and CDK9/CycT1.

    • Substrates: Histone H1 for CDK1/2, GST-Rb for CDK4/6, and a specific peptide substrate for CDK7/9.

    • ATP: 10 µM ATP with 0.5 µCi [γ-³³P]ATP.

    • Inhibitors: Serial dilutions of THPPO, Flavopiridol, and Roscovitine in DMSO.

  • Assay Procedure:

    • In a 96-well plate, combine the kinase, substrate, and inhibitor in the kinase buffer.

    • Incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding the ATP solution.

    • Incubate for 30 minutes at 30°C.

    • Stop the reaction by adding 3% phosphoric acid.

    • Transfer the reaction mixture to a phosphocellulose filter plate.

    • Wash the plate multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.

    • Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Comparative Data (Hypothetical)

Kinase TargetTHPPO (IC50, nM)Flavopiridol (IC50, nM)Roscovitine (IC50, nM)
CDK1/CycB8530200
CDK2/CycA4025150
CDK4/CycD1550100>10,000
CDK6/CycD3620150>10,000
CDK7/CycH/MAT112020400
CDK9/CycT1355300

Interpretation: In this hypothetical dataset, THPPO demonstrates potent inhibition of CDK2, CDK9, and CDK1, with moderate activity against CDK7. Its selectivity against the G1-phase kinases CDK4 and CDK6 is notably weaker. Compared to the pan-CDK inhibitor Flavopiridol, THPPO shows a more selective profile. Roscovitine, as expected, shows poor activity against CDK4 and CDK6.

Kinome-wide Selectivity Profiling

To understand the broader specificity of THPPO, a kinome-wide screen is essential. This provides a global view of potential off-target effects, which is critical for predicting potential toxicities.

Experimental Rationale: Commercially available kinase panel screening services offer an efficient way to profile an inhibitor against hundreds of kinases. These assays typically measure the percentage of remaining kinase activity at a single high concentration of the inhibitor (e.g., 1 µM).

Data Presentation (Hypothetical)

A common way to visualize kinome selectivity is through a dendrogram, where inhibited kinases are highlighted. For the purpose of this guide, we will summarize the findings textually.

  • THPPO (1 µM): Significant inhibition (>90%) of CDK1, CDK2, and CDK9. Moderate inhibition (50-70%) of CDK7 and a small number of other kinases outside the CDK family.

  • Flavopiridol (1 µM): Broad inhibition across the CDK family and numerous other kinases, consistent with its known pan-kinase inhibitor profile.[8][11]

  • Roscovitine (1 µM): High inhibition of CDK1, CDK2, CDK5, CDK7, and CDK9, with limited off-target activity.[13]

Interpretation: This hypothetical selectivity profile suggests that THPPO has a more favorable off-target profile than Flavopiridol, potentially translating to a better safety window.

Cellular and Functional Benchmarking

While in vitro assays are crucial for understanding direct enzymatic inhibition, cellular assays are necessary to assess an inhibitor's performance in a more biologically relevant context. These assays evaluate factors such as cell permeability, target engagement, and the downstream functional consequences of kinase inhibition.

Cellular Proliferation Assay

The primary goal of a CDK inhibitor in an oncology setting is to halt the uncontrolled proliferation of cancer cells.

Experimental Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals, which can be solubilized and quantified. A decrease in formazan production is indicative of reduced cell proliferation or cytotoxicity.

Protocol: MTT Cell Proliferation Assay

  • Cell Culture: Seed a human cancer cell line known to be dependent on CDK activity (e.g., MCF-7 breast cancer cells) in 96-well plates and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with serial dilutions of THPPO, Flavopiridol, and Roscovitine for 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) by plotting the percentage of viable cells against the logarithm of the inhibitor concentration.

Comparative Data (Hypothetical)

CompoundGI50 in MCF-7 cells (µM)
THPPO0.5
Flavopiridol0.2
Roscovitine1.5

Interpretation: The hypothetical GI50 values suggest that THPPO has potent anti-proliferative activity, superior to Roscovitine but less potent than the broad-spectrum inhibitor Flavopiridol in this cell line.

On-Target Engagement: Phospho-Rb Western Blot

To confirm that the observed anti-proliferative effects are due to the intended mechanism of action, it is essential to measure the inhibition of the downstream substrate of the targeted CDKs.

Experimental Rationale: CDK4 and CDK6, and to a lesser extent CDK2, phosphorylate the Retinoblastoma (Rb) protein. This phosphorylation event is a critical step for cell cycle progression from G1 to S phase.[7] A Western blot using an antibody specific for phosphorylated Rb (p-Rb) can directly measure the on-target activity of the CDK inhibitors.

CDK-Rb Signaling Pathway cluster_G1 G1 Phase cluster_Inhibitors Inhibitors Mitogens Mitogenic Signals CyclinD Cyclin D Mitogens->CyclinD induce CDK46 CDK4/6 CyclinD->CDK46 activate Rb Rb CDK46->Rb phosphorylate (p-Rb) p1 p CDK46->p1 E2F E2F Rb->E2F sequesters S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes transcribes THPPO THPPO THPPO->CDK46 Standards Standards Standards->CDK46 p1->Rb Inhibitor Candidate Selection Start Start Evaluation (THPPO) Potency Potent On-Target IC50? (e.g., < 100 nM) Start->Potency Selectivity Favorable Kinome Selectivity? Potency->Selectivity Yes Re_evaluate Re-evaluate or Re-design Potency->Re_evaluate No Cellular_Activity Potent Cellular GI50? (e.g., < 1 µM) Selectivity->Cellular_Activity Yes Selectivity->Re_evaluate No On_Target Confirms On-Target Cellular Mechanism? Cellular_Activity->On_Target Yes Cellular_Activity->Re_evaluate No Lead_Candidate Lead Candidate for In Vivo Studies On_Target->Lead_Candidate Yes On_Target->Re_evaluate No

Caption: A decision matrix for advancing a kinase inhibitor candidate based on key performance benchmarks.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous framework for benchmarking the novel kinase inhibitor candidate, 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine oxalate, against established standards. By systematically evaluating in vitro potency, kinome-wide selectivity, and cellular activity, researchers can build a robust data package to support the advancement of promising new chemical entities. The hypothetical data presented for THPPO illustrates a compound with a potentially superior selectivity profile compared to first-generation CDK inhibitors, warranting further investigation. Ultimately, this structured approach, grounded in sound experimental design and objective comparison, is essential for the successful discovery and development of the next generation of targeted therapies.

References

  • National Cancer Institute. Clinical Trials Using Cyclin-Dependent Kinase 6 Inhibitor. [Link]

  • Al-Hujaily, E. M., et al. (2022). The Renaissance of CDK Inhibitors in Breast Cancer Therapy: An Update on Clinical Trials and Therapy Resistance. MDPI. [Link]

  • Jain, A., et al. (2022). The Pharmacological Implications of Flavopiridol: An Updated Overview. MDPI. [Link]

  • University of California Health. CDK4/6 Inhibitors clinical trials. [Link]

  • MD Anderson Cancer Center. (2023). The next generation of CDK inhibitors is coming. [Link]

  • Shapiro, G. I. (2002). Flavopiridol, a Novel Cyclin-Dependent Kinase Inhibitor, in Clinical Development. The Annals of Pharmacotherapy. [Link]

  • Li, Z., et al. (2021). CDK inhibitors in cancer therapy, an overview of recent development. Journal of Hematology & Oncology. [Link]

  • Sedlacek, H. H. (2001). Mechanisms of action of flavopiridol. International Journal of Oncology. [Link]

  • Wang, Y., et al. (2024). Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery. Journal of Chemical Information and Modeling. [Link]

  • National Center for Biotechnology Information. Roscovitine. PubChem. [Link]

  • Li, Y., et al. (2024). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. MDPI. [Link]

  • Sedlacek, H. H. (2001). Mechanisms of action of flavopiridol. ResearchGate. [Link]

  • Deep, A., et al. (2018). Flavopiridol as cyclin dependent kinase (CDK) inhibitor: a review. New Journal of Chemistry. [Link]

  • Volkamer, A., et al. (2020). Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. Journal of Chemical Information and Modeling. [Link]

  • Schaller, D., et al. (2023). Benchmarking Cross-Docking Strategies for Structure-Informed Machine Learning in Kinase Drug Discovery. bioRxiv. [Link]

  • Cicenas, J., et al. (2015). Roscovitine in cancer and other diseases. Annals of Translational Medicine. [Link]

  • Cicenas, J., et al. (2015). Roscovitine in cancer and other diseases. Annals of Translational Medicine. [Link]

  • Blake, J. F., et al. (2014). Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Hamajima, T., et al. (2019). Optimization of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines to generate a highly selective PI3Kδ inhibitor. Bioorganic & Medicinal Chemistry. [Link]

  • Radojcic, V., et al. (2010). The cyclin dependent kinase inhibitor (R)-roscovitine prevents alloreactive T cell clonal expansion and protects against acute GvHD. Leukemia. [Link]

  • Inoue, S., et al. (2021). Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives as novel selective Axl inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Blake, J. F., et al. (2014). Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2. ResearchGate. [Link]

  • Al-Obeidi, F. A., et al. (2019). Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents. Scientific Reports. [Link]

  • El-Damasy, A. K., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances. [Link]

  • Wang, Y., et al. (2024). Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3-D]pyrimidine Derivatives as VCP/p97 Inhibitors for the Treatment of Acute Myeloid Leukemia (AML). Drug Design, Development and Therapy. [Link]

  • Taha, E. A., et al. (2022). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzot[1][16]hieno[2,3-d]pyrimidines as Microtubule Targeting Agents. Molecules. [Link]

  • Zhai, X., et al. (2018). Discovery and optimization of tetrahydropyrido[4,3-d]pyrimidine derivatives as novel ATX and EGFR dual inhibitors. Bioorganic & Medicinal Chemistry. [Link]

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Validation

A Comparative Analysis of Oxalate vs. Hydrochloride Salts of Tetrahydropyridopyrimidines: A Guide for Drug Development Professionals

In the landscape of drug development, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical decision that profoundly influences its physicochemical properties and, conseque...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug development, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical decision that profoundly influences its physicochemical properties and, consequently, its clinical performance.[1][2] For basic compounds such as the promising class of tetrahydropyridopyrimidines, the formation of a salt is a common strategy to enhance properties like solubility, stability, and bioavailability.[3] This guide provides an in-depth comparative analysis of two common salt forms for tetrahydropyridopyrimidine APIs: the hydrochloride (HCl) and the oxalate salts.

This analysis is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the key differentiators between these two salt forms, supported by illustrative experimental data and detailed protocols.

Theoretical Framework for Salt Selection

The decision between a hydrochloride and an oxalate salt is not arbitrary; it is grounded in fundamental chemical principles. The pKa of the ionizable group(s) on the tetrahydropyridopyrimidine core and the pKa of the counter-ions (hydrochloric acid and oxalic acid) are primary determinants of salt formation and stability.[3]

The tetrahydropyridopyrimidine scaffold contains basic nitrogen atoms susceptible to protonation. The specific pKa of these nitrogens can be influenced by the substituents on the ring system. For a stable salt to form, a general rule of thumb is a pKa difference of at least 2-3 units between the API and the counter-ion.[3]

  • Hydrochloric Acid (HCl): A strong acid with a pKa of approximately -3.0 to -7.0.[4]

  • Oxalic Acid: A dicarboxylic acid with two pKa values, pKa1 ≈ 1.2 and pKa2 ≈ 4.2.[5][6][7]

Given the strong acidity of HCl, it readily protonates most basic APIs. Oxalic acid, being a weaker acid, can form either a mono- or di-basic salt, depending on the stoichiometry and the basicity of the tetrahydropyridopyrimidine. This difference in acidic strength has significant implications for the resulting salt's properties.

Physicochemical Property Showdown: Oxalate vs. Hydrochloride

The choice of a salt form can dramatically alter the physicochemical profile of a tetrahydropyridopyrimidine API. Below is a comparative overview of key properties, supplemented with illustrative experimental data.

Aqueous Solubility

Enhanced aqueous solubility is often a primary driver for salt formation.[8] The solubility of a salt is influenced by factors such as its crystal lattice energy and the pH of the dissolution medium.[9][10]

Illustrative Data:

Salt FormSolubility in Water (mg/mL) at 25°CSolubility in pH 6.8 Buffer (mg/mL) at 25°C
Free Base< 0.01< 0.01
Hydrochloride Salt> 250> 250
Oxalate Salt5.515.2

Note: The data presented is illustrative and based on typical observations for basic APIs and data for adagrasib, a tetrahydropyridopyrimidine derivative.[11][12]

Hydrochloride salts of basic compounds are generally highly soluble in water and across a wide pH range due to the strong acidic nature of HCl.[3] This high solubility can be advantageous for rapid dissolution and absorption. For instance, the approved drug adagrasib, which has a tetrahydropyridopyrimidine core, exhibits solubility greater than 262 mg/mL at pH 1.2, which decreases at higher pH.[12]

Oxalate salts, while typically more soluble than the free base, often exhibit lower aqueous solubility compared to their hydrochloride counterparts.[6] However, their solubility can be significantly pH-dependent and may be sufficient for many therapeutic applications.

Chemical Stability

The stability of a salt form is paramount for ensuring the shelf-life and safety of a drug product.[1][13] Stability can be influenced by the salt's hygroscopicity and its propensity for degradation.

Illustrative Data from Accelerated Stability Studies (40°C/75% RH for 3 months):

Salt FormInitial Purity (%)Purity after 3 months (%)Major Degradation Product (%)
Hydrochloride Salt99.899.10.6 (Hydrolysis product)
Oxalate Salt99.999.70.2 (Oxidative product)

Note: This data is for illustrative purposes.

Hydrochloride salts can sometimes be more susceptible to degradation, particularly if the API is sensitive to acidic conditions or if the salt is highly hygroscopic, as the absorbed water can facilitate hydrolytic degradation.[14]

Oxalate salts can offer improved stability in some cases, especially if the API is prone to acid-catalyzed degradation. However, the potential for the oxalate counter-ion to participate in redox reactions should be evaluated.

Hygroscopicity

Hygroscopicity, the tendency of a substance to absorb moisture from the air, can impact the physical and chemical stability, as well as the manufacturability of a drug.[15]

Illustrative Dynamic Vapor Sorption (DVS) Data:

Salt FormWater Uptake at 80% RH (%)Hygroscopicity Classification
Hydrochloride Salt3.5Hygroscopic
Oxalate Salt0.8Slightly Hygroscopic

Note: This data is for illustrative purposes. Classification is based on the European Pharmacopoeia.[15]

Hydrochloride salts are notoriously prone to hygroscopicity. This can lead to issues such as deliquescence, changes in crystal form, and accelerated chemical degradation.

Oxalate salts often exhibit lower hygroscopicity compared to hydrochloride salts, which can be a significant advantage in terms of handling, formulation, and long-term stability.[16]

Experimental Protocols for Comparative Analysis

To generate the robust data needed for an informed salt selection, a series of standardized experiments should be performed.

Salt Formation and Characterization Workflow

The following workflow outlines the key steps in preparing and characterizing the hydrochloride and oxalate salts of a tetrahydropyridopyrimidine API.

Salt_Formation_Workflow cluster_synthesis Salt Synthesis cluster_characterization Characterization API Tetrahydropyridopyrimidine Free Base HCl_Salt Hydrochloride Salt (Precipitate/Crystallize) API->HCl_Salt + HCl Oxalate_Salt Oxalate Salt (Precipitate/Crystallize) API->Oxalate_Salt + Oxalic Acid Solvent Suitable Solvent (e.g., Ethanol, Acetone) Solvent->HCl_Salt Solvent->Oxalate_Salt HCl HCl in Solvent Oxalic_Acid Oxalic Acid in Solvent PXRD Powder X-Ray Diffraction (PXRD) HCl_Salt->PXRD DSC_TGA Differential Scanning Calorimetry (DSC) & Thermogravimetric Analysis (TGA) HCl_Salt->DSC_TGA FTIR_Raman FTIR / Raman Spectroscopy HCl_Salt->FTIR_Raman NMR Nuclear Magnetic Resonance (NMR) HCl_Salt->NMR Oxalate_Salt->PXRD Oxalate_Salt->DSC_TGA Oxalate_Salt->FTIR_Raman Oxalate_Salt->NMR caption Workflow for Salt Synthesis and Characterization

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine Oxalate

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine oxalate. As a biologically active heterocyclic compound combined with a toxic ox...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine oxalate. As a biologically active heterocyclic compound combined with a toxic oxalate salt, this substance requires meticulous handling and disposal procedures to ensure the safety of laboratory personnel and environmental protection. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights grounded in established safety protocols.

Foundational Principle: Hazard Identification and Risk Assessment

Proper disposal is not merely a final step but a process that begins with a thorough understanding of the compound's inherent risks. 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine oxalate is a dual-hazard substance.

  • The Pyridopyrimidine Core: The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold is a core component in many biologically active molecules investigated as kinase inhibitors and anticancer agents.[1][2][3] The parent heterocycle is classified as harmful if swallowed and causes serious skin and eye irritation.[4] Therefore, the entire molecule must be treated as potentially toxic and biologically active.

  • The Oxalate Salt: Oxalate salts are classified as Category 4 acute oral and dermal toxins.[5][6] They are harmful if swallowed or if they come into contact with skin.[5] Ingestion can lead to severe corrosive effects and systemic toxicity by binding with calcium, potentially causing kidney damage.[5]

Given these combined hazards, 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine oxalate must be managed as regulated hazardous waste. In-lab neutralization or disposal via standard drains is strictly prohibited.

Hazard ClassDescriptionPrimary Concerns
Acute Toxicity (Oral) Harmful if swallowed.[4]Systemic toxicity, potential for organ damage.
Acute Toxicity (Dermal) Harmful in contact with skin.[6]Local irritation and potential for systemic absorption.
Skin Corrosion/Irritation Causes skin irritation.[4]Redness, inflammation, and discomfort upon contact.
Eye Damage/Irritation Causes serious eye irritation.[4]Risk of significant eye damage upon contact.
Biological Activity Class of compounds used in drug discovery.[7][8][9][10]Unknown long-term effects, necessitates cautious handling.

Pre-Disposal Operations: Engineering a Safe Workflow

Safe disposal is contingent on the preparatory steps taken before waste is generated.

Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory to prevent exposure. The rationale is to create a complete barrier between the researcher and the chemical.

  • Eye Protection: Wear chemical safety goggles or a full-face shield.[11] Standard safety glasses are insufficient as they do not protect against splashes.

  • Hand Protection: Use nitrile or butyl rubber gloves.[11] Double-gloving is recommended when handling significant quantities. Always wash hands thoroughly with soap and water after handling, even when gloves are worn.[12]

  • Body Protection: A lab coat is essential. For tasks with a higher risk of spills, a chemically resistant apron should be worn over the lab coat.

  • Respiratory Protection: If there is a risk of generating dust (e.g., during a spill), a NIOSH-approved particulate respirator is required.[11] All handling of the solid material should ideally be performed in a certified chemical fume hood.

Waste Segregation and Labeling

Proper segregation prevents dangerous chemical reactions and ensures compliant disposal.

  • Dedicated Waste Container: Designate a specific, clearly labeled hazardous waste container for this compound and any materials contaminated with it.

  • Labeling: The label must, at a minimum, include:

    • "Hazardous Waste"

    • The full chemical name: "5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine oxalate"

    • CAS Number: 1448137-78-7

    • Associated Hazards: "Toxic," "Irritant"

    • Accumulation Start Date

  • Chemical Incompatibility: This waste must not be mixed with other waste streams, especially strong oxidizing agents, which are incompatible with both oxalates and pyrimidines.[5][13][14]

Disposal Protocols: A Step-by-Step Guide

The following protocols provide clear, actionable steps for managing different waste scenarios involving 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine oxalate.

Disposal of Bulk/Unused Solid Material
  • Work Area: Conduct all operations within a certified chemical fume hood to minimize inhalation risk.

  • Transfer: Carefully transfer the solid chemical from its original container into the designated hazardous waste container. Use tools (spatulas, powder funnels) that can be decontaminated or disposed of as hazardous waste.

  • Container Sealing: Securely close the waste container.

  • Storage: Store the sealed container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from incompatible materials.[13]

  • Pickup: Arrange for pickup by your institution's certified hazardous waste disposal service.

Decontamination of Empty Containers

An "empty" container is never truly empty and must be decontaminated or disposed of as hazardous waste.

  • Triple Rinse: Rinse the container three times with a suitable solvent (e.g., methanol or ethanol).

  • Collect Rinsate: All rinsate is considered hazardous waste. Collect it in a designated liquid hazardous waste container labeled appropriately.

  • Container Disposal: After triple rinsing, the container may be safe for disposal in the regular trash (e.g., glass recycling). However, to prevent any possibility of reuse, it is best practice to deface the label and puncture the container.[11] Always confirm this procedure with your institution's Environmental Health & Safety (EHS) department.

Disposal of Contaminated Materials

All disposable items that come into contact with the chemical are considered hazardous waste. This includes:

  • Gloves

  • Weighing paper or boats

  • Contaminated paper towels

  • Pipette tips

Place these items in the designated solid hazardous waste container for 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine oxalate.

Emergency Protocol: Spill Management

Immediate and correct response to a spill is critical to containing the hazard.

  • Alert Personnel: Immediately alert others in the vicinity and evacuate the immediate area if necessary.

  • Assess the Spill: Determine the extent of the spill. If it is large or you feel unable to handle it safely, contact your institution's EHS emergency line.

  • Don PPE: Before cleanup, don the full PPE detailed in Section 2.1, including respiratory protection.

  • Containment & Cleanup:

    • Avoid Dust: Use dry cleanup procedures. Do not add water , as this can dissolve the oxalate and spread contamination.[11]

    • Absorb: Gently cover the spill with an inert absorbent material like vermiculite, sand, or earth.

    • Collect: Carefully sweep or scoop the absorbed material into the designated solid hazardous waste container.[5] Use non-sparking tools if a flammable solvent is present.[13]

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent, collecting the cloth as hazardous waste. Follow with a soap and water wash.

  • Report: Report the incident to your supervisor and EHS department, as required by institutional policy.

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine oxalate and associated materials.

DisposalWorkflow cluster_waste Waste Generation cluster_types Categorize Waste Type cluster_actions Disposal Actions Waste Waste Generated: 5,6,7,8-Tetrahydropyrido [4,3-d]pyrimidine oxalate Bulk Bulk / Unused Solid Waste->Bulk Contaminated Contaminated Materials (Gloves, Paper, Tips) Waste->Contaminated EmptyContainer Empty Container Waste->EmptyContainer Spill Accidental Spill Waste->Spill SolidWaste Place in Labeled Solid Hazardous Waste Container Bulk->SolidWaste Contaminated->SolidWaste Rinse Triple Rinse with Appropriate Solvent EmptyContainer->Rinse SpillCleanup Dry Cleanup Procedure: Absorb & Collect into Solid Waste Spill->SpillCleanup LiquidWaste Collect Rinsate in Labeled Liquid Hazardous Waste Container Rinse->LiquidWaste DisposeContainer Deface Label & Puncture Container (Consult EHS) Rinse->DisposeContainer SpillCleanup->SolidWaste

Caption: Decision workflow for handling and disposing of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine oxalate waste streams.

References

  • Sodium oxalate - Sdfine. Provides details on hazardous waste disposal, spill cleanup procedures, and first aid for oxalate exposure.

  • Oxalate standard for IC - Santa Cruz Biotechnology. Outlines disposal instructions, PPE requirements, and major spill response for oxalates. 11

  • Sodium Oxalate Safety Data Sheet (SDS) - Flinn Scientific. Details hazard classifications (acute toxicity), handling, and disposal considerations for sodium oxalate. 5

  • Pyrimidine - SAFETY DATA SHEET. Describes handling, storage, and incompatibility information for pyrimidine, a related heterocyclic structure. 13

  • di-Sodium oxalate; Oxalic acid, sodium salt - SAFETY DATA SHEET. Recommends disposal of contents/container to an approved waste disposal plant. 15

  • Aluminum oxalate hydrate - SAFETY DATA SHEET. Provides general handling advice, including washing hands and skin thoroughly after contact. 12

  • Sodium Oxalate (Certified ACS) - SAFETY DATA SHEET. Classifies sodium oxalate as hazardous, specifically a Category 4 acute oral and dermal toxin. 6

  • SAFETY DATA SHEET - 3022450. Lists strong oxidizing agents as materials to avoid. 16

  • Cytosine - SAFETY DATA SHEET. Lists strong oxidizing agents as incompatible materials for a related pyrimidine base. 14

  • Pyrimidine - SAFETY DATA SHEET - Thermo Fisher Scientific. Mentions that pyrimidine is water-soluble and may spread in water systems. 17

  • Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives... - PMC. Example of the biological activity of the core scaffold. 18

  • 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine oxalate - BLDpharm. Product page confirming the existence and availability of the compound. 19

  • 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine oxalate - Sigma-Aldrich. Product page with CAS number. 20

  • Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors - PubMed. Research indicating the biological target class for this scaffold. 2

  • Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives as novel selective Axl inhibitors - PubMed. Research indicating the biological target class for a related scaffold. 3

  • 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine dihydrochloride - PubChem. PubChem entry for the dihydrochloride salt of the parent heterocycle. 21

  • New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors... - NIH. Example of the biological activity of pyridopyrimidine derivatives. 7

  • Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2 - PubMed. Research indicating the biological target class for a related scaffold. 8

  • Pyridopyrimidine derivatives as inhibitors of cyclic nucleotide synthesis... - PubMed. Example of the biological activity of pyridopyrimidine derivatives. 9

  • New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors... - PubMed. Research indicating the biological target class for pyridopyrimidine derivatives. 10

  • Chemical Compatibility Database from Cole-Parmer. A resource for selecting appropriate materials for handling and storing chemicals. 22

  • 5H,6H,7H,8H-pyrido[3,4-d]pyrimidine - PubChem. Provides GHS hazard classifications for a closely related parent compound. 4

  • 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine dihydrochloride - CAS:157327-49-6 - Abovchem. Product page confirming CAS number and molecular formula for a related salt. 23

  • Common side products in the synthesis of pyridopyrimidines and their avoidance. - Benchchem. Discusses the chemical nature and reactivity of pyridopyrimidine scaffolds. 24

  • New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents... - PMC - NIH. Provides context on the cytotoxicity of pyrimidine derivatives against various cell lines. 25

  • WO2024009191A1 - Pyrido[4,3-d]pyrimidine compounds - Google Patents. Patent information showing the use of this scaffold in drug development. 26

  • Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts - RSC Publishing. Discusses the synthesis and reactivity of the pyridopyrimidine core. 27

  • (PDF) Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors - ResearchGate. Research paper detailing the synthesis and biological activity of the compound class. 28

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Handling

Personal protective equipment for handling 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine oxalate

A Strategic Guide to the Safe Handling of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine Oxalate For Researchers, Scientists, and Drug Development Professionals As scientific endeavors venture into novel chemical spaces, the...

Author: BenchChem Technical Support Team. Date: January 2026

A Strategic Guide to the Safe Handling of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine Oxalate

For Researchers, Scientists, and Drug Development Professionals

As scientific endeavors venture into novel chemical spaces, the paramount importance of safety cannot be overstated. The handling of potent, uncharacterized compounds requires a proactive and informed approach to personal protection. This guide provides a detailed framework for the safe handling of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine oxalate, a heterocyclic compound with potential biological activity. In the absence of a specific Safety Data Sheet (SDS), this document synthesizes information from related chemical families—pyridines, pyrimidines, and oxalates—to establish a robust safety protocol. Our objective is to empower researchers with the knowledge to minimize exposure and ensure a secure laboratory environment.

Hazard Assessment: A Synthesis of Known Risks

Understanding the potential hazards of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine oxalate is foundational to establishing safe handling procedures. This assessment is based on the toxicological profiles of its structural components.

  • Pyridine and Pyrimidine Moieties : The core structure contains a tetrahydropyridopyrimidine system. Pyridine and its derivatives are known to be harmful if swallowed, upon skin contact, or if inhaled.[1] They are also recognized as skin and eye irritants.[1] The pyrimidine structure, while generally less acutely toxic than pyridine, still warrants careful handling to avoid exposure.[2]

  • Oxalate Salt : This compound is an oxalate salt. Oxalic acid and its salts are corrosive and can cause severe chemical burns to the eyes and skin upon direct contact.[3] Ingestion of oxalates can be harmful and may lead to systemic toxicity.[3]

Given these components, it is prudent to treat 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine oxalate as a potent compound with the potential for skin and eye irritation, and toxicity upon ingestion, inhalation, or skin absorption.

Table 1: Summary of Potential Hazards and Recommended Controls

Potential Hazard Route of Exposure Primary Engineering Control Essential Personal Protective Equipment (PPE)
Toxicity InhalationChemical Fume HoodNIOSH-approved Respirator (if not in a fume hood)
Corrosivity/Irritation Skin ContactN/AChemical-resistant Gloves (double-gloving recommended)
Corrosivity/Irritation Eye ContactN/AChemical Splash Goggles, Face Shield
Toxicity IngestionN/AN/A (Strict prohibition of eating/drinking in lab)
Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound. The following PPE is mandatory when working with 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine oxalate.

  • Hand Protection : Due to the potential for skin irritation and absorption, double-gloving with chemical-resistant gloves is required. A recommended combination is a nitrile inner glove and a neoprene or butyl rubber outer glove.[4] Always inspect gloves for any signs of degradation or perforation before use.[5]

  • Eye and Face Protection : Chemical splash goggles that meet ANSI Z87.1 standards are the minimum requirement.[4] Given the corrosive nature of oxalates, a face shield worn over safety goggles is strongly recommended, especially when handling larger quantities or when there is a risk of splashing.[4]

  • Body Protection : A fully buttoned laboratory coat is required to protect against incidental skin contact.[6] For procedures with a higher risk of contamination, chemical-resistant aprons or disposable coveralls should be considered.[5][7]

  • Respiratory Protection : All handling of the solid compound or its solutions should be performed within a certified chemical fume hood to minimize the risk of inhalation.[6][8] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates must be used.[5][7][9]

PPE_Workflow cluster_pre_handling Pre-Handling Assessment cluster_ppe_selection PPE Selection Assess Task Assess Task & Quantity Hand_Protection Hand Protection: Double-glove with chemical- resistant gloves (nitrile inner, neoprene/butyl outer). Assess Task->Hand_Protection Always Required Eye_Face_Protection Eye/Face Protection: Chemical splash goggles (ANSI Z87.1). Face shield for splash risk. Assess Task->Eye_Face_Protection Always Required Body_Protection Body Protection: Lab coat. Consider chemical- resistant apron/coveralls. Assess Task->Body_Protection Always Required Respiratory_Protection Respiratory Protection: Work in a fume hood. Use NIOSH-approved respirator if hood is unavailable. Assess Task->Respiratory_Protection Always Required

Operational Plan: From Benchtop to Disposal

A systematic approach to handling ensures safety at every stage of the experimental workflow.

  • Designated Area : All work with 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine oxalate should be conducted in a designated area within a chemical fume hood.[10]

  • Pre-use Inspection : Before starting, ensure the fume hood is functioning correctly and that all necessary PPE and spill cleanup materials are readily available.

  • Weighing : When weighing the solid compound, use a balance inside the fume hood or a vented balance safety enclosure to contain any airborne particles.[11]

  • Labeling : Clearly label all containers with the full chemical name and appropriate hazard warnings.[12]

  • Solution Preparation : When preparing solutions, add the solid compound to the solvent slowly to avoid splashing.

  • Transfers : Use appropriate tools such as spatulas and powder funnels for solid transfers to minimize dust generation. For liquid transfers, use pipettes or syringes with care to prevent splashes and aerosol formation.

  • Heating and Reactions : If heating is required, use a controlled heating source such as a heating mantle or hot plate in the fume hood. Avoid open flames.

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate and Alert : Alert others in the vicinity and evacuate the immediate area if necessary.

  • Assess the Spill : Determine the extent of the spill and the associated hazards.

  • Small Spills : For small spills, use an inert absorbent material like vermiculite or sand to contain the substance.[1][10]

  • Cleanup : Wearing appropriate PPE, carefully collect the absorbed material into a labeled hazardous waste container.[1]

  • Decontamination : Clean the spill area with a suitable solvent, followed by soap and water.[1] All cleaning materials should be disposed of as hazardous waste.[1]

  • Large Spills : For large spills, contact your institution's Environmental Health and Safety (EHS) office immediately.

Proper waste segregation and disposal are critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation : All waste containing 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine oxalate, including the pure compound, contaminated labware, and used PPE, must be collected as hazardous waste.[1]

  • Solid Waste : Collect solid waste in a dedicated, clearly labeled hazardous waste container.[1]

  • Liquid Waste : Collect liquid waste in a labeled, leak-proof hazardous waste container.[1] Do not mix with incompatible waste streams.

  • Contaminated PPE : Dispose of contaminated gloves, disposable lab coats, and other PPE in a designated hazardous waste bag.[1]

  • Labeling : All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the date of accumulation.[1]

  • Storage and Disposal : Store sealed hazardous waste containers in a designated, well-ventilated, and secure area.[1] Arrange for disposal through your institution's EHS office or a licensed hazardous waste contractor.[1] Current practices for the disposal of waste pyridine often include incineration.[13]

Disposal_Workflow Start Waste Generation Segregate Segregate Waste: Solid, Liquid, Contaminated PPE Start->Segregate Label Label Containers: 'Hazardous Waste', Chemical Name, Date Segregate->Label Store Store in Designated Area: Secure and Ventilated Label->Store Dispose Arrange for Professional Disposal: Contact EHS or Licensed Contractor Store->Dispose End Disposal Complete Dispose->End

By adhering to these guidelines, researchers can confidently and safely handle 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine oxalate, fostering a culture of safety and scientific excellence within the laboratory.

References

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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine oxalate
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5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine oxalate
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